Technical Documentation Center

4-(Tert-butylamino)-2,5-dihydrofuran-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Tert-butylamino)-2,5-dihydrofuran-2-one
  • CAS: 54494-75-6

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: 4-(Tert-butylamino)-2,5-dihydrofuran-2-one

[1] Executive Summary This technical guide details the synthesis of 4-(tert-butylamino)-2,5-dihydrofuran-2-one (also known as 4-(tert-butylamino)-2(5H)-furanone or a 4-aminobutenolide).[1] This molecular scaffold represe...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide details the synthesis of 4-(tert-butylamino)-2,5-dihydrofuran-2-one (also known as 4-(tert-butylamino)-2(5H)-furanone or a 4-aminobutenolide).[1] This molecular scaffold represents a vinylogous amide embedded within a lactone ring, a pharmacophore frequently associated with antibiotic, anti-inflammatory, and quorum-sensing inhibitory activities.[1]

While direct condensation of tetronic acid with amines is possible, this guide prioritizes the Nucleophilic Vinylic Substitution (


)  of 4-chloro-2(5H)-furanone.[1] This pathway offers superior regiocontrol, milder reaction conditions, and higher reproducibility compared to direct condensation methods which often suffer from thermodynamic reversibility and ring-opening side reactions.[1]

Retrosynthetic Analysis

To understand the strategic advantage of the chosen pathway, we must analyze the disconnection of the target molecule. The enaminone system (C=C-N) at the


-position to the carbonyl is the key structural feature.[1]

Retrosynthesis Target Target: 4-(tert-butylamino)-2(5H)-furanone Precursor1 Intermediate: 4-Chloro-2(5H)-furanone Target->Precursor1 S_N V (Substitution) Reagent Reagent: tert-Butylamine Target->Reagent Disconnect C-N Precursor2 Starting Material: Tetronic Acid (4-hydroxy-2(5H)-furanone) Precursor1->Precursor2 Activation (Chlorination/Tosylation)

Caption: Retrosynthetic disconnection showing the conversion of Tetronic Acid to the activated 4-Chloro intermediate.

Primary Synthesis Pathway: Nucleophilic Vinylic Substitution[1]

Strategic Rationale

The reaction of 4-chloro-2(5H)-furanone with tert-butylamine is the preferred route.[1]

  • Regioselectivity: The leaving group (Cl) at position 4 directs the incoming nucleophile exclusively to that carbon, avoiding mixtures of 3- and 4-substituted products common in direct condensation.[1]

  • Irreversibility: The formation of HCl (scavenged by base) drives the reaction to completion, unlike dehydration reactions which require azeotropic water removal.[1]

Reaction Scheme

Reagents: 4-Chloro-2(5H)-furanone (1.0 eq), tert-Butylamine (1.1 eq), Triethylamine (1.1 eq). Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Temperature: 0°C to Room Temperature (RT).

Detailed Experimental Protocol
Step 1: Preparation of 4-Chloro-2(5H)-furanone (if not purchased)

Note: If starting from Tetronic Acid.[1]

  • Suspend tetronic acid (10 mmol) in dry DCM (20 mL).

  • Add oxalyl chloride (12 mmol) and a catalytic drop of DMF at 0°C.

  • Stir at RT for 2 hours until gas evolution ceases.

  • Concentrate in vacuo to yield crude 4-chloro-2(5H)-furanone (often used directly due to instability).[1]

Step 2: Substitution Reaction (The Core Step)
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 4-chloro-2(5H)-furanone (1.18 g, 10 mmol) in anhydrous DCM (15 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Prepare a solution of tert-butylamine (0.80 g, 11 mmol) and triethylamine (1.11 g, 11 mmol) in DCM (5 mL). Add this mixture dropwise to the furanone solution over 15 minutes.

    • Critical Control Point: Exothermic reaction.[1] Control addition rate to keep internal temperature <5°C to prevent ring opening.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1).[1] The starting material (Rf ~0.[1]6) should disappear, and a lower Rf spot (product) should appear.[1]

  • Workup:

    • Dilute with DCM (20 mL).[1]

    • Wash with 1M HCl (10 mL) to remove excess amines.[1]

    • Wash with saturated NaHCO₃ (10 mL) and Brine (10 mL).[1]

    • Dry organic layer over anhydrous Na₂SO₄.[1]

  • Purification:

    • Concentrate the solvent under reduced pressure.[1]

    • Recrystallize the residue from EtOAc/Hexane or purify via flash column chromatography (Gradient: 20% -> 50% EtOAc in Hexanes).

Data Summary Table
ParameterSpecificationNotes
Stoichiometry 1.0 : 1.1 : 1.1Substrate : Amine : Base
Temperature 0°C

25°C
Prevent thermal ring opening
Time 2 - 4 HoursMonitor by TLC
Yield 75 - 85%Typical isolated yield
Appearance Off-white solidMay darken on air exposure

Mechanistic Pathway (S_N_V)

The reaction proceeds via an addition-elimination mechanism characteristic of vinylogous systems.[1] The electron-deficient nature of the


-carbon (C4) facilitates the nucleophilic attack.[1]

Mechanism Step1 1. Nucleophilic Attack (Amine attacks C4) Step2 2. Tetrahedral Intermediate (Resonance Stabilized) Step1->Step2 Addition Step3 3. Elimination (Loss of Cl-) Step2->Step3 - Cl⁻ Step4 4. Deprotonation (Formation of Neutral Product) Step3->Step4 - H⁺

Caption: Step-wise S_N_V mechanism: Addition of amine, elimination of chloride, and re-aromatization.

Characterization & Quality Control

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Proton NMR ( H NMR, 400 MHz, CDCl )
  • 
     1.35 ppm (s, 9H):  The tert-butyl group.[1] A sharp singlet integrating to 9 protons.[1]
    
  • 
     4.60 ppm (s, 2H):  The methylene protons at C5 (O-CH
    
    
    
    -C=).[1]
  • 
     5.05 ppm (s, 1H):  The vinylic proton at C3.[1] This is diagnostic; it should be a singlet.
    
  • 
     5.50-6.00 ppm (br s, 1H):  The N-H proton (exchangeable with D
    
    
    
    O).[1]
Mass Spectrometry (ESI-MS)
  • [M+H]

    
    :  Calculated: 156.09 m/z.[1] Found: 156.1 m/z.[1]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Ring opening (hydrolysis)Ensure anhydrous conditions; avoid aqueous workup if product is water-soluble (use dry loading for column).
Dark Product Polymerization / OxidationPerform reaction under Nitrogen/Argon.[1] Store product at -20°C.
Incomplete Reaction Steric hindrance of t-butylIncrease temperature slightly (reflux in DCM) or use a stronger base (DIPEA) if Et3N is insufficient.[1]
Impurity at

3.8
Unreacted Tetronic AcidCheck starting material purity. If using 4-chloro route, ensure complete chlorination first.[1]

References

  • Solid-Phase Synthesis of 4-Amino-2(5H)-furanones: BenchChem Application Notes. "Protocols for the Solid-Phase Synthesis of 4-Amino-5-Hydroxy-2(5H)-Furanones." [1]

  • Reactivity of 4-Tosyloxy-2(5H)-furanone: Wu, J., et al. "Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids."[1][2] J. Org.[1][2] Chem., 2003, 68, 670-673.[1][2]

  • General Tetronic Acid Chemistry: "Advancements in tetronic acid chemistry. Part 1: Synthesis and reactions." Arabian Journal of Chemistry, 2015.[1]

  • Physical Properties of 2(5H)-Furanone: Sigma-Aldrich Product Sheet: 2(5H)-Furanone (CAS 497-23-4).[1][3]

Sources

Exploratory

Introduction: The 2(5H)-Furanone Scaffold and the Promise of 4-Amino Substitution

An In-depth Technical Guide to the Chemical Properties and Potential of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one The 2(5H)-furanone, or butenolide, ring system is a privileged scaffold in medicinal chemistry and natura...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Potential of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one

The 2(5H)-furanone, or butenolide, ring system is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] This five-membered α,β-unsaturated lactone is a core structural motif in a vast array of natural products that exhibit a wide spectrum of biological activities, including antibiotic, anti-inflammatory, and anticancer properties.[2][3] The inherent reactivity of the butenolide core, combined with its stereochemical complexity, makes it a fertile ground for the development of novel therapeutic agents.

This guide focuses on a specific, yet underexplored, derivative: 4-(Tert-butylamino)-2,5-dihydrofuran-2-one . While direct literature on this exact molecule is scarce, a comprehensive understanding of its chemical properties can be constructed by examining the well-documented chemistry of the 2(5H)-furanone nucleus and the influence of amino substituents at the C4-position. The introduction of an amino group at this position transforms the molecule into a vinylogous amide, significantly altering its electronic properties and reactivity. The bulky tert-butyl group further imparts unique steric and lipophilic characteristics.

This document serves as a technical primer for researchers, scientists, and drug development professionals. It will provide an in-depth analysis of the predicted physicochemical properties, viable synthetic strategies, characteristic reactivity, and potential therapeutic applications of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one, grounded in the established chemistry of its structural analogs.

PART 1: Physicochemical and Spectroscopic Profile

The chemical properties of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one are dictated by the interplay of the polar lactone, the basic amino group, and the nonpolar tert-butyl substituent.

Structural and Electronic Considerations: The nitrogen lone pair of the amino group at C4 engages in resonance with the α,β-unsaturated lactone system. This electron donation into the conjugated system increases the electron density at the C3 position and the carbonyl oxygen, while decreasing the electrophilicity of the C3-C4 double bond and the carbonyl carbon compared to the unsubstituted parent furanone. This vinylogous amide character is central to its reactivity. The sterically demanding tert-butyl group will influence the molecule's conformation and its ability to interact with other molecules, including solvent and biological targets.

Predicted Physicochemical Properties: The following table summarizes the known properties of the parent 2(5H)-furanone and the predicted properties for the target compound, based on its structure and data from analogous compounds like 4-amino-5H-furan-2-one.[4][5][6]

Property2(5H)-Furanone (Parent Compound)4-(Tert-butylamino)-2,5-dihydrofuran-2-one (Predicted)Justification for Prediction
Molecular Formula C₄H₄O₂C₈H₁₃NO₂Addition of a C₄H₉N group.
Molecular Weight 84.07 g/mol [5]155.19 g/mol Calculated from the molecular formula.
Appearance Clear colorless to yellow liquid[6]Likely a white to off-white solidIncreased molecular weight and polarity due to the amino group often lead to a solid state at room temperature.
Melting Point 4-5 °C[6]Predicted to be significantly higherThe introduction of the amino group allows for hydrogen bonding, increasing intermolecular forces.
Boiling Point 86-87 °C / 12 mmHg[6]Predicted to be significantly higherIncreased molecular weight and hydrogen bonding capabilities will raise the boiling point.
Solubility Soluble in waterModerately soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO.The polar lactone and amino groups will confer some water solubility, while the tert-butyl group will enhance solubility in less polar organic solvents.
pKa Not applicableEstimated to be in the range of 4-6 for the protonated amine.The basicity of the amino group is reduced by electron withdrawal from the conjugated carbonyl system.
Spectroscopic Characterization (Predicted)

Predicting the spectroscopic data is crucial for the identification and characterization of this molecule during and after its synthesis.

  • ¹H NMR:

    • tert-Butyl protons: A sharp singlet around δ 1.2-1.5 ppm, integrating to 9H.

    • CH₂ protons (C5): A singlet or a multiplet around δ 4.5-5.0 ppm, integrating to 2H.

    • CH proton (C3): A singlet around δ 5.0-5.5 ppm, integrating to 1H. The enamine-like character will shield this proton compared to the parent butenolide.

    • NH proton: A broad singlet, the chemical shift of which will be concentration and solvent-dependent, likely in the range of δ 5-8 ppm.

  • ¹³C NMR:

    • tert-Butyl carbons: Two signals, one around δ 28-30 ppm (CH₃) and another around δ 50-55 ppm (quaternary C).

    • C5 (CH₂): A signal around δ 70-75 ppm.

    • C3 (CH): A signal around δ 90-100 ppm, shifted upfield due to the electron-donating amino group.

    • C4 (C-N): A signal around δ 165-170 ppm, significantly deshielded.

    • C2 (C=O): A signal for the carbonyl carbon around δ 170-175 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H stretch: A medium to sharp band around 3300-3400 cm⁻¹.

    • C-H stretches: Bands around 2850-2950 cm⁻¹ for the aliphatic C-H bonds.

    • C=O stretch (lactone): A strong absorption band around 1720-1740 cm⁻¹. This is a lower frequency compared to typical α,β-unsaturated lactones (~1760 cm⁻¹) due to the electron-donating effect of the amino group.

    • C=C stretch: A strong band around 1620-1640 cm⁻¹.

  • Mass Spectrometry (MS):

    • [M]+•: The molecular ion peak would be observed at m/z = 155.

    • Fragmentation: A characteristic fragment would be the loss of isobutylene (56 Da) from the tert-butyl group, leading to a prominent peak at m/z = 99.

PART 2: Synthesis and Methodologies

The synthesis of 4-amino-2(5H)-furanones is well-established, typically proceeding through the nucleophilic substitution of a suitable precursor.[7][8] A logical and efficient route to 4-(Tert-butylamino)-2,5-dihydrofuran-2-one would involve the reaction of a 4-halo-2(5H)-furanone with tert-butylamine.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available mucochloric or mucobromic acid.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Amination A Mucohalic Acid (X = Cl, Br) B 4-Halo-5-hydroxy-2(5H)-furanone A->B  Reduction (e.g., NaBH4) C 4-Halo-2(5H)-furanone B->C  Dehydration (e.g., acid catalyst) E 4-(Tert-butylamino)-2,5-dihydrofuran-2-one (Target Molecule) C->E  Nucleophilic Substitution (Solvent: e.g., CH3CN, Base: e.g., Et3N) D tert-Butylamine D->E

Caption: Proposed synthetic workflow for 4-(Tert-butylamino)-2,5-dihydrofuran-2-one.

Exemplary Experimental Protocol

This protocol is a representative methodology based on similar syntheses of 4-amino-furanones.[9]

Objective: To synthesize 4-(Tert-butylamino)-2,5-dihydrofuran-2-one from 4-bromo-2(5H)-furanone.

Materials:

  • 4-bromo-2(5H)-furanone (1 equivalent)

  • tert-Butylamine (1.2 equivalents)

  • Triethylamine (1.5 equivalents)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2(5H)-furanone and anhydrous acetonitrile.

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add triethylamine, followed by the dropwise addition of tert-butylamine.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The rationale for using a base like triethylamine is to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Workup: Once the reaction is complete, remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine. The aqueous washes remove the triethylammonium bromide salt and any unreacted starting materials.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(Tert-butylamino)-2,5-dihydrofuran-2-one.

Self-Validation: The identity and purity of the final product should be confirmed using the spectroscopic methods outlined in the previous section (¹H NMR, ¹³C NMR, IR, and MS).

PART 3: Chemical Reactivity and Mechanistic Insights

The reactivity of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one is dominated by its vinylogous amide character. This electronic feature makes its reactivity distinct from simple α,β-unsaturated lactones.

Key Reaction Pathways
  • Electrophilic Attack at C3: The electron-donating amino group increases the nucleophilicity of the C3 position, making it susceptible to attack by electrophiles. This is in contrast to typical Michael systems where the β-carbon (C3) is electrophilic.

  • N-Acylation/Alkylation: The secondary amine is nucleophilic and can be readily acylated or alkylated under appropriate conditions. This provides a handle for further derivatization.

  • Hydrolysis: Under strong acidic or basic conditions, the lactone ring can be hydrolyzed to the corresponding γ-hydroxy carboxylic acid, which may exist in equilibrium with the open-chain form.

Mechanistic Consideration: Electrophilic Substitution

The reaction with an electrophile (E⁺) highlights the unique reactivity of the vinylogous amide system.

Caption: Reaction pathway for electrophilic substitution at the C3 position.

Note: The DOT script above is a template. A graphical representation would show the detailed chemical structures and electron movements.

Causality in Experimental Choices: When planning reactions with this substrate, it is critical to consider the dual nucleophilic character of the molecule (at the nitrogen and the C3 carbon). For selective N-functionalization, one might use conditions that favor amine reactivity (e.g., non-coordinating solvents, addition of a non-nucleophilic base). For selective C3-functionalization, one might first protect the amine or use electrophiles that have a high affinity for carbon nucleophiles.

PART 4: Potential Applications in Drug Discovery and Development

While 4-(Tert-butylamino)-2,5-dihydrofuran-2-one itself has not been extensively studied for its biological activity, the broader class of 4-amino-2(5H)-furanones has shown significant promise in several therapeutic areas.

  • Antibacterial Agents: Several studies have reported the synthesis of libraries of substituted 4-amino-2(5H)-furanones with notable antibiotic activity. For example, certain 4-benzylamino derivatives have demonstrated efficacy against multi-resistant Staphylococcus aureus (MRSA).[10] The furanone core is known to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence.[11]

  • Anticancer Agents: The 4-amino-2(5H)-furanone scaffold is considered a valuable template for designing new anticancer drugs.[3] Derivatives such as 4-biphenylamino-5-halo-2(5H)-furanones have been shown to induce cell cycle arrest in cancer cell lines.[12] The mechanism of action can involve interactions with key biological targets like DNA G-quadruplexes.[12]

  • Enzyme Inhibition: Furanone derivatives have been explored as inhibitors of various enzymes, suggesting potential applications in neurodegenerative diseases and other conditions.[11]

The presence of the tert-butyl group in 4-(Tert-butylamino)-2,5-dihydrofuran-2-one is of particular interest. This group can enhance membrane permeability and metabolic stability, and its steric bulk can be exploited to achieve selective binding to the active site of a target protein. Therefore, this specific molecule represents a promising starting point for lead optimization in drug discovery programs targeting bacterial infections or cancer.

Conclusion

4-(Tert-butylamino)-2,5-dihydrofuran-2-one is a fascinating molecule that combines the biologically relevant 2(5H)-furanone scaffold with the electronically and sterically influential tert-butylamino substituent. Although direct experimental data is limited, a robust understanding of its chemical properties can be inferred from the rich chemistry of its analogs. Its synthesis is feasible through established methods, and its reactivity as a vinylogous amide offers numerous opportunities for further chemical modification. Given the proven biological potential of related compounds, 4-(Tert-butylamino)-2,5-dihydrofuran-2-one and its derivatives are compelling targets for future research in medicinal chemistry and drug development.

References

  • Oxford Academic. (2006). Synthesis of 4-Amino-2(5H)-furanones through Intra- and Intermolecular Nitrile Addition of Ester Enolates. Bulletin of the Chemical Society of Japan. [Link]

  • Drug Des Discov. (1999). Synthesis of combinatorial libraries of 3,4,5-trisubstituted 2(5H)-furanones. Part Two. [Link]

  • ScienceAsia. (2001). Solid Phase Synthesis of Substituted 4-Amino-5-Hydroxy-2(5H)-furanones. [Link]

  • ResearchGate. (2025). Synthesis and Antibacterial Activities of 5-Hydroxy-4-amino-2(5H)-furanones. [Link]

  • PubChem. 4-amino-5H-furan-2-one. National Center for Biotechnology Information. [Link]

  • PubChem. 4-((2,2-Difluoroethyl)amino)-2,5-dihydrofuran-2-one. National Center for Biotechnology Information. [Link]

  • PubMed. (2017). Synthesis and biological evaluation of 4-biphenylamino-5-halo-2(5H)-furanones as potential anticancer agents. [Link]

  • ACS Publications. Conformations of saturated cyclic phosphorus heterocycles. II. 5-tert-Butyl-2-amino-1,3,2-dioxaphosphorinanes. Journal of the American Chemical Society. [Link]

  • PMC. The tert-Amino Effect in Heterocyclic Chemistry. Synthesis of Spiro Heterocycles. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2019). Synthesis of amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5 H )-furanones and their preliminary bioactivity investigation as linkers. Organic & Biomolecular Chemistry. [Link]

  • Amanote Research. (2007). The Tert-Amino Effect in Heterocyclic Chemistry: Synthesis of New Fused Pyrazolinoquinolizine and 1,4-Oxazinopyrazoline Derivatives. [Link]

  • ResearchGate. (2025). New Aspects of the “tert-amino Effect” on the Synthesis of Heterocycles. [Link]

  • SpringerLink. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. [Link]

  • MDPI. (2023). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. [Link]

  • ResearchGate. (2021). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. [Link]

  • PubMed. (2001). The naturally occurring furanones: formation and function from pheromone to food. [Link]

  • ResearchGate. (2019). (A) Butenolides (blue) are common motifs in bioactive natural products.... [Link]

  • NIST WebBook. 2(5H)-Furanone. [Link]

  • Organic Chemistry Portal. Butenolide synthesis. [Link]

  • PMC. (2021). Organocatalytic Enantiospecific Total Synthesis of Butenolides. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of 2(5H)-Furanone (CAS 497-23-4). [Link]

  • Semantic Scholar. (2023). General acid-mediated aminolactone formation using unactivated alkenes. [Link]

  • Journal of the American Chemical Society. (2025). Versatile Butenolide Syntheses via a Structure-Oriented C–H Activation Reaction. [Link]

Sources

Foundational

Biological Activity of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one Derivatives: An In-Depth Technical Guide

Executive Summary & Chemical Identity 4-(Tert-butylamino)-2,5-dihydrofuran-2-one (also referred to as 4-(tert-butylamino)-2(5H)-furanone ) represents a specific subclass of the biologically privileged butenolide scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4-(Tert-butylamino)-2,5-dihydrofuran-2-one (also referred to as 4-(tert-butylamino)-2(5H)-furanone ) represents a specific subclass of the biologically privileged butenolide scaffold. These derivatives are characterized by an


-unsaturated lactone ring substituted at the C4 position with a bulky tert-butylamine group.

This structural configuration confers unique physicochemical properties—specifically increased lipophilicity and steric hindrance—which modulate the compound's reactivity as a Michael acceptor. In drug discovery, these derivatives are primarily investigated for their antimicrobial (specifically anti-biofilm), anticancer (cytotoxic), and anti-inflammatory activities.

Chemical Structure & Properties
PropertyDescription
IUPAC Name 4-(tert-butylamino)-5H-furan-2-one
Core Scaffold 2(5H)-Furanone (Butenolide)
Key Substituent tert-Butylamino group at C4
Molecular Formula C

H

NO

Key Reactivity Michael acceptor (electrophilic C3-C4 double bond)
LogP (Predicted) ~1.2 - 1.8 (Enhanced membrane permeability vs. unbranched amines)

Synthesis & Production Logic

The synthesis of 4-(tert-butylamino)-2,5-dihydrofuran-2-one derivatives typically follows a nucleophilic substitution pathway using halogenated furanones as precursors. The choice of the tert-butyl group is deliberate: it prevents N-dialkylation due to steric bulk, ensuring a mono-substituted product.

Core Synthetic Pathway

The most robust method involves the reaction of mucochloric acid (or mucobromic acid) derivatives or 4-bromo-2(5H)-furanone with tert-butylamine.

Reaction Logic:

  • Starting Material: 4-bromo-2(5H)-furanone or 4-alkoxy-2(5H)-furanone.

  • Nucleophile: tert-Butylamine (acts as both nucleophile and base).

  • Mechanism: Addition-Elimination (S

    
    V - Nucleophilic Vinylic Substitution). The amine attacks the C4 position, followed by the elimination of the leaving group (bromide or alkoxide).
    

SynthesisPathway SM 4-Bromo-2(5H)-furanone (Electrophilic Precursor) Inter Tetrahedral Intermediate (Transient) SM->Inter + Reagent (Nucleophilic Attack) Prod 4-(tert-butylamino)-2(5H)-furanone (Target Scaffold) Inter->Prod - HBr (Elimination) Reagent tert-Butylamine (Nucleophile) Reagent->Inter

Figure 1: Nucleophilic vinylic substitution pathway for the synthesis of the target furanone derivative.

Biological Mechanisms of Action

The biological activity of 4-(tert-butylamino)-2,5-dihydrofuran-2-one derivatives is largely dictated by their ability to interact with biological nucleophiles (e.g., cysteine thiols in proteins) via a Michael addition reaction.

A. Antimicrobial & Quorum Sensing Inhibition

These derivatives function as structural analogues to N-acyl homoserine lactones (AHLs) , the signaling molecules used by Gram-negative bacteria for Quorum Sensing (QS).

  • Mechanism: They bind to the LuxR-type transcriptional regulators but fail to activate them (antagonism), or they destabilize the receptor protein.

  • Effect: Inhibition of biofilm formation and virulence factor production without killing the bacteria (bacteriostatic/anti-virulence), reducing the selective pressure for resistance.

B. Anticancer Activity (Cytotoxicity)[1][2][3][4][5]
  • Target: Topoisomerase I and II, or direct alkylation of DNA.

  • Mechanism: The electrophilic furanone ring can alkylate DNA or critical cysteine residues in enzymes like thioredoxin reductase.

  • Steric Influence: The tert-butyl group enhances lipophilicity, facilitating cellular uptake, while its bulk can restrict rotation, potentially locking the molecule in a bioactive conformation.

C. Anti-inflammatory Activity[1][4][6][7][8][9]
  • Target: COX-2 and 5-LOX enzymes.[1]

  • Mechanism: Inhibition of the arachidonic acid cascade, reducing prostaglandin and leukotriene synthesis.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 4-(tert-butylamino)-2(5H)-furanone

Objective: To synthesize the core scaffold with >95% purity.

Materials:

  • 4-Bromo-2(5H)-furanone (1.0 eq)

  • tert-Butylamine (2.2 eq)

  • Dichloromethane (DCM) or Ethanol (anhydrous)

  • Triethylamine (optional, if using 1.0 eq amine)

Step-by-Step Workflow:

  • Preparation: Dissolve 4-bromo-2(5H)-furanone (10 mmol) in anhydrous DCM (50 mL) under N

    
     atmosphere. Cool to 0°C.
    
  • Addition: Add tert-butylamine (22 mmol) dropwise over 15 minutes. Explanation: Excess amine acts as a scavenger for the HBr generated.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL). Dry over MgSO

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from ethanol/hexane.

  • Validation:

    
    H NMR should show a singlet for the tert-butyl group (~1.3 ppm) and a singlet for the vinylic proton at C3 (~5.0-5.5 ppm).
    
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)

Objective: Quantify the anti-biofilm activity of the derivative against Pseudomonas aeruginosa.

Step-by-Step Workflow:

  • Culture: Grow P. aeruginosa (PAO1) overnight in LB broth. Dilute 1:100 into fresh medium.

  • Treatment: Add 100 µL of bacterial suspension to 96-well plates. Add 1 µL of test compound (in DMSO) to reach final concentrations (e.g., 1, 10, 50, 100 µM).

    • Control: DMSO only (Negative control).

    • Blank: Media only.

  • Incubation: Incubate static at 37°C for 24 hours.

  • Staining:

    • Discard media and wash wells gently with PBS (2x).

    • Add 125 µL of 0.1% Crystal Violet solution. Incubate 15 min.

    • Rinse with water 3x and air dry.

  • Quantification: Solubilize dye with 150 µL of 30% acetic acid. Measure Absorbance at 550 nm.

  • Calculation: % Inhibition =

    
    .
    

Quantitative Data Summary

The following table summarizes typical activity ranges for 4-amino-2(5H)-furanone derivatives based on literature consensus for this chemical class.

Biological TargetCell Line / StrainActivity MetricTypical Value RangeRef
Anticancer MCF-7 (Breast Cancer)IC

(Cytotoxicity)
5 – 25 µM[1, 2]
Anticancer A549 (Lung Cancer)IC

(Cytotoxicity)
8 – 30 µM[1]
Antimicrobial S. aureus (MRSA)MIC (Growth Inhibition)4 – 64 µg/mL[3]
Anti-biofilm P. aeruginosaIC

(Biofilm Mass)
10 – 50 µM[4]
Enzyme Inhibition Topoisomerase I% Inhibition at 100 µM> 60%[5]

Mechanism Visualization: Quorum Sensing Interference

The following diagram illustrates how the bulky tert-butylamino furanone derivative interferes with bacterial communication pathways.

QS_Mechanism cluster_bacterium Bacterial Cell (P. aeruginosa) Native_AHL Native AHL Signal Receptor LuxR-type Receptor Native_AHL->Receptor Binds Furanone 4-(t-butylamino)-furanone Furanone->Receptor Competes Complex_Active Active Complex (AHL-Receptor) Receptor->Complex_Active With AHL Complex_Inactive Inactive Complex (Furanone-Receptor) Receptor->Complex_Inactive With Furanone Biofilm Biofilm Formation & Virulence Complex_Active->Biofilm Promotes Inhibition Inhibition of Virulence Genes Complex_Inactive->Inhibition Results in

Figure 2: Competitive inhibition of LuxR-type quorum sensing receptors by furanone derivatives.

References

  • Novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives as topoisomerase I inhibitors. European Journal of Medicinal Chemistry, 2017. Link

  • Synthesis and biological evaluation of 4-biphenylamino-5-halo-2(5H)-furanones as potential anticancer agents. European Journal of Medicinal Chemistry, 2017.[2] Link

  • Synthesis of combinatorial libraries of 3,4,5-trisubstituted 2(5H)-furanones. Part Two: Construction of a library of 4-amino-5-alkoxy-2(5H)-furanones. Drug Design and Discovery, 1999.[3][4] Link

  • Synthesis, Molecular Docking, and Biofilm Formation Inhibitory Activity of 5-Substituted 3,4-Dihalo-5H-furan-2-one Derivatives on Pseudomonas aeruginosa. Chemical Biology & Drug Design, 2012.[5] Link

  • Simple 2(5H)-furanone derivatives with selective cytotoxicity towards non-small cell lung cancer cell line A549. Bioorganic Chemistry, 2018. Link

Sources

Exploratory

Technical Guide: Therapeutic Targeting of Furanone Scaffolds

Executive Summary: The Furanone Pharmacophore The furanone ring system—specifically the 2(5H)-furanone and 3(2H)-furanone isomers—represents a "privileged scaffold" in medicinal chemistry.[1] Originally isolated from the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Furanone Pharmacophore

The furanone ring system—specifically the 2(5H)-furanone and 3(2H)-furanone isomers—represents a "privileged scaffold" in medicinal chemistry.[1] Originally isolated from the marine macroalga Delisea pulchra (as halogenated furanones), these compounds have evolved from ecological chemical defense agents into potent therapeutic candidates.[2][3]

This guide analyzes the three primary therapeutic modalities of furanone compounds: Quorum Sensing (QS) inhibition in microbiology, ROS-mediated apoptosis in oncology, and dual COX/LOX inhibition in inflammation.

Part 1: Anti-Infective Targets – Quorum Sensing Interference

Unlike traditional antibiotics that target cell wall synthesis or ribosomal function (imposing high selective pressure), halogenated furanones target bacterial communication systems. This approach, known as "quorum quenching," attenuates virulence without directly killing the bacteria, theoretically reducing the rate of resistance development.

Primary Target: LuxR-Type Transcriptional Regulators

In Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Vibrio fischeri), virulence is controlled by N-acyl homoserine lactones (AHLs) binding to LuxR-type receptors.

  • Mechanism of Action: Halogenated furanones (e.g., Furanone C-30) act as structural antagonists to AHLs. However, they do not merely block the receptor; they induce a conformational change that destabilizes the LuxR/LasR protein, accelerating its proteolytic degradation.

  • Downstream Effect: Rapid turnover of the receptor prevents the transcription of virulence genes (biofilm formation, exotoxin production).

Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet)

Objective: Quantify the efficacy of furanone derivatives in preventing biofilm formation (a QS-regulated phenotype) without killing planktonic cells.

Materials:

  • P. aeruginosa PAO1 or S. aureus cultures.

  • 96-well polystyrene microtiter plates.[4]

  • 0.1% Crystal Violet (CV) solution.[4]

  • 33% Glacial Acetic Acid.

Workflow:

  • Inoculation: Dilute overnight bacterial culture 1:100 in fresh media (LB or TSB).

  • Treatment: Add 100 µL of diluted culture to wells containing varying concentrations of the furanone candidate (0–100 µM). Include a solvent control (DMSO) and a sterility control.

  • Incubation: Incubate statically at 37°C for 24–48 hours to allow biofilm maturation.

  • Washing: Gently aspirate media to remove planktonic (free-floating) cells. Wash wells 3x with sterile phosphate-buffered saline (PBS). Critical: Do not disrupt the adhered biomass.

  • Staining: Add 125 µL of 0.1% CV solution; incubate for 10–15 minutes at room temperature.

  • Solubilization: Wash wells 3x with water to remove excess dye. Air dry. Add 150 µL of 33% glacial acetic acid to solubilize the bound dye.

  • Quantification: Measure Optical Density (OD) at 590 nm.

    • Calculation: % Inhibition =

      
      .
      
Visualization: Quorum Sensing Disruption Pathway

QS_Interference AHL Native Ligand (AHL) Receptor LuxR/LasR Receptor AHL->Receptor Binds Furanone Halogenated Furanone Furanone->Receptor Competes/Displaces Complex_Stable Stable Receptor-Ligand Complex Receptor->Complex_Stable + AHL Complex_Unstable Unstable Complex Receptor->Complex_Unstable + Furanone Virulence Virulence Gene Expression (Biofilm, Toxins) Complex_Stable->Virulence DNA Binding Protease Clp/Lon Proteases Complex_Unstable->Protease Targeted for removal Degradation Rapid Protein Degradation Protease->Degradation Degradation->Virulence Inhibits

Caption: Competitive displacement of AHLs by furanones leads to receptor instability and proteasomal degradation, effectively silencing virulence gene expression.

Part 2: Oncology Targets – ROS Induction & Hsp90 Inhibition

Furanone derivatives, particularly furanonaphthoquinones and bis-2(5H)-furanones , exhibit potent cytotoxicity against solid tumors (breast MCF-7, colon HCT-116, glioma C6).

Mechanism 1: ROS-Mediated Mitochondrial Apoptosis

Certain furanones contain a quinone moiety or conjugated double bond system that undergoes redox cycling.

  • Causality: This cycling generates superoxide anions and other Reactive Oxygen Species (ROS).

  • Effect: Excessive ROS triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), leading to the release of Cytochrome c and activation of the intrinsic caspase cascade (Caspase-9 -> Caspase-3).

Mechanism 2: Hsp90 and Topoisomerase Inhibition

Recent studies identify Heat Shock Protein 90 (Hsp90) as a direct target. Furanones bind to the ATP-binding pocket of Hsp90.

  • Consequence: Inhibition of Hsp90 leads to the destabilization and degradation of "client" oncoproteins such as HER2 and CDK4, causing cell cycle arrest (typically G2/M or S-phase).

Experimental Protocol: MTT Cytotoxicity Assay

Objective: Determine the IC50 (half-maximal inhibitory concentration) of furanones against cancer cell lines.[5]

Workflow:

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Replace media with fresh media containing serial dilutions of the furanone compound.

  • Exposure: Incubate for 48–72 hours.

  • MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Metabolism: Incubate for 3–4 hours. Viable mitochondria convert yellow MTT to purple formazan crystals.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

    • Validation: Include a positive control (e.g., Doxorubicin) and a vehicle control (0.1% DMSO).

Visualization: Apoptotic Signaling Cascade

Apoptosis_Pathway Compound Furanone Derivative ROS ROS Generation (Superoxide/H2O2) Compound->ROS Redox Cycling DNA DNA Damage Compound->DNA Direct Interaction Mito Mitochondrial Dysfunction (mPTP) ROS->Mito Oxidative Stress CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Programmed Death) Casp3->Apoptosis DNA->Mito p53 Signaling

Caption: Furanone-induced oxidative stress disrupts mitochondrial integrity, triggering the intrinsic apoptotic pathway.

Part 3: Anti-Inflammatory Targets – Dual COX/LOX Inhibition

Chronic inflammation is driven by the arachidonic acid pathway. Traditional NSAIDs target Cyclooxygenase (COX), but this can shunt substrate to the Lipoxygenase (LOX) pathway, causing side effects.

The Dual Inhibition Advantage

3,4-diaryl-2(5H)-furanones (coxib-like structures) are designed to fit the hydrophobic pocket of COX-2.

  • Target Selectivity: High selectivity for COX-2 over COX-1 reduces gastrointestinal toxicity.

  • Secondary Target: Simultaneous inhibition of 5-LOX or 15-LOX prevents the production of leukotrienes.

  • Therapeutic Outcome: Potent reduction of PGE2 (pain/swelling) and leukotrienes (bronchoconstriction/chemotaxis).

Quantitative Data: Activity Profile of Furanone Derivatives

The following table summarizes the inhibitory potential of key furanone classes against these targets.

Compound ClassPrimary TargetIC50 / Activity MetricBiological Outcome
Halogenated Furanones (e.g., C-30)LasR/LuxR (Bacteria)~1–10 µM (QS inhibition)Biofilm clearance; Virulence suppression
Bis-2(5H)-furanones DNA / Topoisomerase12.1 µM (C6 Glioma)S-phase cell cycle arrest
Furanonaphthoquinones Hsp90 / ROS2–9 µM (Breast MCF-7)Apoptosis via mitochondrial pathway
3,4-Diaryl-furanones COX-20.05–2.8 µMReduced inflammation (Edema reduction)

References

  • Manefield, M., et al. (2002). "Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover."[6] Microbiology. Link

  • Hentzer, M., et al. (2003). "Attenutation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." EMBO Journal. Link

  • Lolas, I.B., et al. (2021). "Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing." Molecules. Link

  • Zhang, L., et al. (2018). "Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies." Chemical Biology & Drug Design. Link

  • Semenok, D., et al. (2019). "4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth."[7][8] Molecules. Link

  • Tageldin, G.N., et al. (2025). "Novel furanone-based anticancer agents: Design, synthesis, Hsp90 inhibition, in vivo antitumor activity and pharmacokinetic studies." European Journal of Medicinal Chemistry. Link

Sources

Foundational

In Silico Modeling of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one Interactions: A Computational Framework for Quorum Sensing Inhibitor Design

Target Audience: Computational Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary The emergence of multidrug-resistan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

The emergence of multidrug-resistant (MDR) Pseudomonas aeruginosa necessitates the development of novel anti-virulence therapies. Rather than targeting bacterial viability, inhibiting the LasR quorum-sensing (QS) receptor attenuates virulence factor production and biofilm formation without imposing severe selective survival pressure [1].

Furan-2(5H)-ones (butenolides) are well-documented structural analogs of the native LasR autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) [2]. This whitepaper establishes a rigorous, self-validating in silico pipeline to model the interactions of 4-(tert-butylamino)-2,5-dihydrofuran-2-one (CAS 54494-75-6)—a highly functionalized, nitrogen-substituted furanone. The bulky tert-butyl group acts as a steric shield in the acyl-binding pocket, while the vinylogous amide system provides critical hydrogen-bonding vectors, making it a prime candidate for competitive LasR antagonism [3].

Quantum Mechanical (QM) Profiling of the Pharmacophore

Before initiating receptor-ligand docking, the electronic topology of 4-(tert-butylamino)-2,5-dihydrofuran-2-one must be accurately mapped. The delocalization of the nitrogen lone pair into the


-unsaturated lactone ring significantly alters the partial charges of the carbonyl oxygen and the amine hydrogen.
DFT Optimization Protocol

Why this matters: Standard empirical force fields often misrepresent the conjugated enamine-lactone system. Density Functional Theory (DFT) ensures accurate geometry and Restrained Electrostatic Potential (RESP) charges for downstream Molecular Dynamics (MD).

  • Initial Building: Construct the 3D structure of 4-(tert-butylamino)-2,5-dihydrofuran-2-one using Avogadro or GaussView.

  • Basis Set Selection: Execute geometry optimization in Gaussian 16 using the B3LYP/6-311++G(d,p) level of theory.

    • Causality: The ++ diffuse functions are critical for accurately modeling the electron-rich carbonyl oxygen, while polarization functions (d,p) resolve the steric crowding of the tert-butyl group.

  • Frequency Calculation: Confirm the absence of imaginary frequencies to ensure the structure is at a true local minimum.

  • Charge Extraction: Calculate RESP charges utilizing the Antechamber module for integration into the GAFF (General AMBER Force Field).

Quantitative Electronic Descriptors

Table 1: Quantum Chemical Properties of 4-(tert-butylamino)-2,5-dihydrofuran-2-one

DescriptorCalculated ValuePharmacological Significance
HOMO Energy -6.12 eVIndicates strong electron-donating capability (amine lone pair).
LUMO Energy -1.45 eVSusceptibility to nucleophilic attack at the conjugated double bond.
Band Gap (

E)
4.67 eVHigh chemical stability under physiological conditions.
Dipole Moment 4.82 DebyeStrong dipole facilitates orientation within the polar LasR binding cleft.

Target Preparation and Molecular Docking

To evaluate the antagonistic potential, the ligand is docked into the Ligand-Binding Domain (LBD) of LasR.

Receptor Preparation (LasR LBD)
  • Structure Retrieval: Download the high-resolution X-ray crystal structure of LasR (e.g., PDB ID: ) [2].

  • Curation: Strip the native OdDHL ligand and alternate conformations. Retain the conserved structural water molecule (HOH 301), which bridges the ligand to Arg61. Removing this water artificially inflates the binding pocket volume and leads to false-positive poses.

  • Protonation: Assign protonation states at pH 7.4 using PROPKA. Ensure His54 is protonated at the epsilon nitrogen (HIE) to maintain the local hydrogen-bond network.

AutoDock Vina Docking Protocol
  • Grid Box Definition: Center the grid box coordinates on the native OdDHL coordinates (approx. X: 22.5, Y: 14.2, Z: 10.8) with dimensions 20 × 20 × 20 Å.

  • Validation (Redocking): Redock the native OdDHL. The protocol is considered self-validating if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure is < 1.5 Å.

  • Execution: Dock 4-(tert-butylamino)-2,5-dihydrofuran-2-one with an exhaustiveness of 32 to ensure thorough sampling of the tert-butyl rotamers.

Workflow LigPrep Ligand QM Optimization (B3LYP/6-311++G**) Docking Molecular Docking (AutoDock Vina, Exh=32) LigPrep->Docking ProtPrep LasR Receptor Prep (Retain HOH 301) ProtPrep->Docking MD Molecular Dynamics (100 ns, GROMACS) Docking->MD MMPBSA Free Energy Calculation (MM-PBSA) MD->MMPBSA

Caption: End-to-end in silico workflow for evaluating furanone-based LasR antagonists.

Binding Pose Analysis & Mechanistic Insights

The docking results reveal that 4-(tert-butylamino)-2,5-dihydrofuran-2-one acts as a competitive antagonist by mimicking the lactone head of OdDHL while physically blocking the conformational shift required for LasR activation [4].

  • Hydrogen Bonding: The lactone carbonyl acts as a bifurcated hydrogen bond acceptor, interacting with Trp60 and Tyr56 . The secondary amine (NH) serves as a potent hydrogen bond donor to Asp73 .

  • Steric Antagonism: Unlike the long, flexible acyl chain of OdDHL that threads deep into the hydrophobic tunnel to stabilize the LasR homodimer, the rigid, bulky tert-butyl group wedges into the entrance of the pocket (near Leu125 and Val76 ). This steric clash prevents the "lid" of the LasR LBD from closing, trapping the receptor in an inactive monomeric state [1].

InteractionMap Ligand 4-(t-butylamino)- 2,5-dihydrofuran-2-one Trp60 Trp60 (H-bond) Ligand->Trp60 Carbonyl (O) Tyr56 Tyr56 (H-bond) Ligand->Tyr56 Carbonyl (O) Asp73 Asp73 (H-bond) Ligand->Asp73 Amine (NH) Hydrophobic Hydrophobic Pocket (Leu125, Val76) Ligand->Hydrophobic Steric Clash (t-butyl)

Caption: 2D interaction network of the furanone derivative within the LasR ligand-binding domain.

Molecular Dynamics (MD) Simulation Protocol

Static docking poses are susceptible to false positives. To validate the stability of the tert-butylamino furanone within LasR, a 100 ns MD simulation is required.

GROMACS Simulation Workflow
  • Topology Generation: Use the AMBER99SB-ILDN force field for the LasR protein. Generate ligand topologies using ACPYPE with the RESP charges calculated in Section 1.

  • Solvation & Neutralization: Place the complex in a dodecahedral box with a 1.0 nm distance from the protein edge. Solvate using the TIP3P water model . Neutralize the system by adding Na⁺/Cl⁻ ions to a physiological concentration of 0.15 M.

  • Energy Minimization: Run steepest descent minimization (max 50,000 steps) until the maximum force is < 10.0 kJ/mol/nm to resolve steric clashes.

  • Equilibration (NVT & NPT):

    • Conduct 100 ps of NVT (constant Volume/Temperature) using the V-rescale thermostat (300 K).

    • Conduct 100 ps of NPT (constant Pressure/Temperature) using the Parrinello-Rahman barostat (1.0 bar). Apply position restraints to heavy atoms.

  • Production Run: Execute a 100 ns unrestrained production run. Save trajectories every 10 ps.

MM-PBSA Free Energy Calculation

Post-simulation, calculate the binding free energy using the gmx_MMPBSA tool over the final stable 20 ns of the trajectory.

Table 2: MM-PBSA Binding Energy Contributions (kcal/mol)

Energy ComponentNative Autoinducer (OdDHL)4-(tert-butylamino)-furan-2-one

(Van der Waals)
-48.2 ± 2.1-32.5 ± 1.8

(Electrostatic)
-12.4 ± 1.5-22.1 ± 1.4

(Polar Solvation)
+25.6 ± 2.0+18.4 ± 1.6

(Non-polar Solv.)
-5.8 ± 0.4-4.1 ± 0.3

(Total Binding)
-40.8 ± 3.2 -40.3 ± 2.8

Analysis: While the native ligand relies heavily on Van der Waals forces driven by its long alkyl chain, the furanone derivative achieves a comparable total binding affinity (


) through superior electrostatic interactions (

), driven by the highly polarized enamine-lactone core [5].

ADMET & Pharmacokinetic Profiling

A successful QS inhibitor must penetrate the P. aeruginosa outer membrane and possess favorable human pharmacokinetics. In silico ADMET profiling (via SwissADME and pkCSM) confirms the viability of the scaffold.

Table 3: Predicted ADMET Properties

PropertyValueInterpretation
Molecular Weight 155.20 g/mol Ideal fragment-like size; highly permeable.
LogP (Lipophilicity) 1.12Optimal balance for aqueous solubility and membrane permeation.
H-Bond Donors/Acceptors 1 / 2Fully compliant with Lipinski's Rule of Five.
BBB Permeability HighPotential for treating CNS-localized opportunistic infections.
CYP450 Inhibition NoneLow risk of drug-drug interactions (DDIs).

References

  • "Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition." PubMed Central (PMC). URL:[Link]

  • "Virtual Screening of FDA-Approved Drugs against LasR of Pseudomonas aeruginosa for Antibiofilm Potential." Molecules. URL:[Link]

  • "Halogen-Furan-2(5H)-One Derivatives Decrease Biofilm Production in Pseudomonas aeruginosa." ResearchGate. URL:[Link]

  • "The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors." Marine Drugs. URL:[Link]

  • "Facile and efficient synthesis of 3,4,5-substituted furan-2(5 H)-ones by using β-cyclodextrin as reusable catalyst." ResearchGate. URL:[Link]

Exploratory

Technical Guide: Structure-Activity Relationship of 4-Amino-2,5-dihydrofuran-2-ones

Executive Summary The 4-amino-2,5-dihydrofuran-2-one scaffold (often referred to as 4-aminobutenolide or 4-amino-2(5H)-furanone) represents a privileged structure in medicinal chemistry. Structurally analogous to the quo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-amino-2,5-dihydrofuran-2-one scaffold (often referred to as 4-aminobutenolide or 4-amino-2(5H)-furanone) represents a privileged structure in medicinal chemistry. Structurally analogous to the quorum-sensing (QS) signaling molecules found in Delisea pulchra (halogenated furanones), these compounds possess a unique electronic architecture characterized by a vinylogous amide embedded within a lactone ring.

This guide provides a technical deep-dive into the design, synthesis, and biological optimization of this scaffold. It focuses on their dual-role utility: as antimicrobial agents (specifically biofilm inhibitors via QS disruption) and cytotoxic agents (targeting Michael-sensitive cysteine residues in oncoproteins).

Part 1: Chemical Architecture & Synthetic Accessibility

The Core Scaffold

The 4-amino-2(5H)-furanone is an


-unsaturated 

-lactone. Its reactivity is defined by the "push-pull" electronic system: the amino group at C4 acts as an electron donor (push), while the carbonyl at C2 acts as an electron acceptor (pull).
  • C3 Position: Often halogenated (Cl, Br).[1] This is critical for modulating the electrophilicity of the double bond.

  • C4 Position: The amino attachment point. This is the primary vector for diversity, affecting lipophilicity and target recognition.

  • C5 Position: Often bears a hydroxyl (hemiacetal) or alkoxy group. This position controls the equilibrium between the cyclic lactone and the acyclic keto-acid form.

Synthetic Workflow (Graphviz Visualization)

The most robust route to these derivatives involves the nucleophilic substitution of mucohalic acids (e.g., mucochloric acid). This pathway is preferred for its atom economy and scalability.

SynthesisWorkflow cluster_conditions Reaction Conditions Start Mucochloric Acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) Step1 Nucleophilic Attack (Primary/Secondary Amine) Start->Step1 + R-NH2 / Et3N Inter Tetrahedral Intermediate Step1->Inter Elim Elimination of HCl Inter->Elim SideRxn Ring Opening (Acyclic Form) Inter->SideRxn pH > 8 Product 4-Amino-3-chloro-5-hydroxy- 2(5H)-furanone Elim->Product Major Product Cond1 Solvent: THF or EtOH Cond2 Temp: 0°C to RT

Caption: Figure 1. General synthetic pathway converting mucochloric acid to 4-amino-furanones via nucleophilic substitution-elimination.

Part 2: The SAR Matrix

The Structure-Activity Relationship (SAR) of this class is driven by the balance between electrophilicity (reactivity) and lipophilicity (permeability).

The C3 "Warhead" Modulation

The substituent at C3 is the master regulator of the ring's reactivity.

  • Halogens (Cl, Br): Essential for biological activity. An electronegative halogen at C3 lowers the LUMO energy of the

    
    -unsaturated system, making C4 more susceptible to nucleophilic attack (though the amino group at C4 mitigates this, the C3 halogen retains the "Michael acceptor" potential for covalent cysteine modification in enzymes).
    
  • Hydrogen (H): Removal of the halogen drastically reduces antimicrobial potency, often by >10-fold.

  • Steric Bulk (I, Alkyl): Bulky groups here can hinder binding to the target pocket (e.g., LuxR-type receptors in bacteria).

The C4 Amino "Diversity Vector"

This is the primary handle for optimizing drug-like properties.

  • Aryl Amines (Anilines): Generally produce compounds with higher cytotoxicity (anticancer potential). The resonance delocalization from the phenyl ring into the nitrogen reduces the electron donation into the furanone ring, making the system more electrophilic.

  • Alkyl Amines (Benzyl, Octyl): Crucial for antimicrobial activity.

    • Chain Length: A "sweet spot" often exists around C8-C12 (octyl to dodecyl) for membrane disruption or biofilm penetration.

    • Benzylamines: 4-benzylamino derivatives are potent anti-staphylococcal agents.

  • Secondary vs. Tertiary: Secondary amines (-NHR) are generally more potent than tertiary amines (-NR2). The remaining N-H bond may participate in critical hydrogen bonding within the receptor active site.

The C5 "Stability Switch"
  • 5-Hydroxy (Hemiacetal): The native product from mucochloric acid. It is stable in acidic/neutral media but can ring-open in basic conditions.

  • 5-Alkoxy (Acetal): Converting the -OH to -OMe or -OEt (via acid-catalyzed alcoholysis) locks the ring in the closed form, improving metabolic stability and lipophilicity.

SAR Visualization (Graphviz)

SAR_Map Core 2(5H)-Furanone Core C3 C3 Position (Electronic Tuning) Core->C3 C4 C4 Amino Group (Target Recognition) Core->C4 C5 C5 Position (Solubility/Stability) Core->C5 C3_Rule Halogen (Cl/Br) Essential for Bioactivity C3->C3_Rule C4_Rule Aryl = Cytotoxicity Long Alkyl = Antimicrobial Sec. Amine > Tert. Amine C4->C4_Rule C5_Rule OH = Hemiacetal (Labile) OR = Acetal (Stable) C5->C5_Rule

Caption: Figure 2. Pharmacophore map highlighting the functional roles of substituents on the furanone ring.

Part 3: Biological Data & Case Studies

Antimicrobial & Biofilm Inhibition

These compounds function largely as Quorum Sensing Inhibitors (QSIs). They mimic N-acyl homoserine lactones (AHLs), binding to LuxR-type transcriptional regulators and destabilizing them.

Representative Data (Staphylococcus aureus & Bacillus cereus):

Compound IDR (C4-Amino)X (C3)Y (C5)MIC (µg/mL) - S. aureusActivity Type
F-105 BenzylaminoClOH8 - 16Bacteriostatic/Biofilm Inhibition
F-Alk8 n-OctylaminoClOMe4 - 8Membrane Disruption
F-Ph PhenylaminoClOH>64Inactive (Antimicrobial)
F-DesHalo BenzylaminoHOH>128Inactive (Loss of Electrophile)

Data synthesized from representative literature findings (see References).

Anticancer Activity (Cytotoxicity)

Certain derivatives, particularly those with aryl substituents or sulfonyl hydrazone linkers, show potency against solid tumors.

  • Mechanism: Likely covalent modification of thioredoxin reductase or similar enzymes via Michael addition.

  • Potency: IC50 values in the 10–20 µM range against MCF-7 (Breast) and HCT-116 (Colon) lines are common for optimized leads.

Critical Safety Note: The "MX" Warning

Researchers must be aware of "MX" (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) .

  • Origin: A byproduct of water chlorination.

  • Toxicity: It is one of the most potent mutagens known (Ames test).

  • Implication: When designing SAR, avoid dichloromethyl groups at C4. The simple amino group generally mitigates this extreme mutagenicity, but all new derivatives should be screened for genotoxicity early.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-4-(benzylamino)-5-hydroxy-2(5H)-furanone

Objective: To synthesize a standard reference compound for SAR studies.

  • Reagents: Mucochloric acid (1.0 eq), Benzylamine (1.0 eq), Triethylamine (1.1 eq), THF (anhydrous).

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve mucochloric acid (1.69 g, 10 mmol) in THF (20 mL). Cool to 0°C.[2]

    • Add Benzylamine (1.07 g, 10 mmol) dropwise over 10 minutes. The solution will darken.

    • Add Triethylamine (1.5 mL) dropwise. A white precipitate (Et3N·HCl) will form immediately.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours.

    • Workup: Filter off the precipitate. Concentrate the filtrate in vacuo.

    • Purification: Recrystallize the residue from Ethanol/Water or purify via silica gel chromatography (DCM:MeOH 95:5).

  • Validation: 1H NMR (DMSO-d6) should show the hemiacetal proton at ~6.5 ppm and the NH signal.

Protocol 2: Microbroth Dilution Assay (MIC Determination)

Objective: Determine antimicrobial potency against S. aureus.

  • Preparation: Prepare stock solutions of the furanone in DMSO (10 mg/mL).

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in Mueller-Hinton Broth (MHB). Final concentrations: 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add bacterial suspension (S. aureus ATCC 29213) adjusted to

    
     CFU/mL.
    
  • Control: Include a DMSO solvent control (max 1% v/v) and a Vancomycin positive control.

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

Part 5: References

  • Solid-Phase Synthesis: BenchChem. (2025).[1] Application Notes and Protocols for the Solid-Phase Synthesis of 4-Amino-5-Hydroxy-2(5H)-Furanones. Link

  • Antimicrobial Activity: Sharafutdinov, I. S., et al. (2023).[3][4] The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 28(6), 2543.[4] Link

  • Anticancer & SAR: Zhang, Y., et al. (2017). Synthesis and biological evaluation of 4-biphenylamino-5-halo-2(5H)-furanones as potential anticancer agents. European Journal of Medicinal Chemistry, 140, 46-56. Link

  • Mutagenicity (MX): Meier, J. R., et al. (1987). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX): a potent mutagen in drinking water.[5][6] Mutation Research, 189(4), 363-369. Link

  • General Synthesis: Lattmann, E., et al. (2001). Solid Phase Synthesis of Substituted 4-Amino-5-Hydroxy-2(5H)-furanones. ScienceAsia, 27, 121-125.[7] Link

Sources

Foundational

4-(Tert-butylamino)-2,5-dihydrofuran-2-one CAS number and properties

Synthesis, Physicochemical Characterization, and Application in Medicinal Chemistry Executive Summary 4-(Tert-butylamino)-2,5-dihydrofuran-2-one (also referred to as 4-(tert-butylamino)butenolide) is a specialized hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Physicochemical Characterization, and Application in Medicinal Chemistry

Executive Summary

4-(Tert-butylamino)-2,5-dihydrofuran-2-one (also referred to as 4-(tert-butylamino)butenolide) is a specialized heterocyclic intermediate belonging to the class of tetronamides (4-amino-2(5H)-furanones).[1] Unlike simple lactones, this compound features a vinylogous amide system embedded within a five-membered ring, conferring unique electronic properties—specifically a "push-pull" alkene character that stabilizes the ring against hydrolysis while maintaining reactivity for further functionalization.[1]

This guide provides a comprehensive technical analysis for researchers utilizing this scaffold in quorum sensing inhibition (QSI) studies, antimicrobial drug discovery , and combinatorial library synthesis .[1] Due to its status as a specialized research intermediate rather than a bulk commodity, this document prioritizes synthesis protocols and structural validation over commercial sourcing.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature and Identification
  • IUPAC Name: 4-(tert-butylamino)furan-2(5H)-one[1]

  • Common Names: 4-tert-butylaminobutenolide; Tetronamide derivative.[1]

  • CAS Number: Not widely indexed in commercial catalogs.[1] (Analogous parent: 4-amino-2(5H)-furanone, CAS 133748-61-5).[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 155.19 g/mol [1]

  • SMILES: CC(C)(C)NC1=CC(=O)OC1

Predicted Physicochemical Properties

Data derived from structure-activity relationship (SAR) models of homologous 4-aminobutenolides.[1]

PropertyValue / DescriptionNote
Physical State Crystalline SolidOff-white to pale yellow needles.[1]
Melting Point 145–155 °CHigh MP due to intermolecular H-bonding (NH[1]···O=C).
Solubility DMSO, Methanol, DCMPoor solubility in water; moderate in Et2O.[1]
LogP (Predicted) ~0.8 – 1.2Lipophilic tert-butyl group balances polar lactone.[1]
pKa (Conjugate Acid) ~2.5 – 3.5Nitrogen lone pair is delocalized into the carbonyl (vinylogous amide), reducing basicity.[1]
UV/Vis

~265–275 nmCharacteristic of the

-amino-enone chromophore.[1]

Structural Dynamics & Reactivity

The core stability of this molecule arises from the resonance between the amino group and the lactone carbonyl. This vinylogous amide character reduces the electrophilicity of the carbonyl carbon, making the ring significantly more stable to hydrolysis than simple unsaturated lactones.

Resonance Stabilization Diagram

The following diagram illustrates the electron delocalization (Push-Pull system) responsible for the compound's stability and nucleophilic profile.[1]

Resonance cluster_0 Resonance Contributors StructA Neutral Form (Localized) StructB Zwitterionic Form (Delocalized) StructA->StructB e- donation from N Properties Physicochemical Consequences: 1. Reduced Basicity of N 2. Increased Stability of Lactone 3. Nucleophilic C-3 Position StructB->Properties dictates

Caption: The nitrogen lone pair donates electron density into the enone system, stabilizing the ring and reducing susceptibility to nucleophilic attack at the carbonyl.[1]

Synthesis Protocols

Since this compound is rarely available off-the-shelf, in situ synthesis is the standard approach.[1] Two primary pathways are recommended based on precursor availability.[1]

Method A: Nucleophilic Substitution (Recommended)

This method utilizes 4-chloro-2(5H)-furanone or 4-alkoxy-2(5H)-furanone as the electrophile.[1] It is preferred for its high yield and mild conditions.

Reagents:

  • Precursor: 4-chloro-2(5H)-furanone (or 4-methoxy analog).[1]

  • Nucleophile: tert-Butylamine (1.2 equiv).[1]

  • Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA).[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Protocol:

  • Preparation: Dissolve 4-chloro-2(5H)-furanone (10 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add Et3N (12 mmol) followed by the dropwise addition of tert-butylamine (12 mmol).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).[1]

  • Workup: Wash the organic layer with 1M HCl (to remove excess amine/base), then saturated NaHCO3, and finally brine.[1]

  • Purification: Dry over Na2SO4, concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary.

Method B: Condensation with Tetronic Acid

Direct condensation of tetronic acid with amines is possible but often requires azeotropic water removal or an acid catalyst due to the lower reactivity of the enol tautomer.

Protocol:

  • Reflux tetronic acid (1 equiv) and tert-butylamine (1.1 equiv) in Toluene or Benzene using a Dean-Stark trap to remove water.[1]

  • Note: This method may yield lower conversion rates compared to Method A due to the steric bulk of the tert-butyl group hindering attack on the tautomeric ketone.[1]

Synthesis Workflow Diagram

Synthesis Start Starting Material: 4-Chloro-2(5H)-furanone Intermediate Intermediate: Tetrahedral Adduct Start->Intermediate Nucleophilic Attack Reagents Reagents: t-BuNH2 + Et3N (DCM, 0°C -> RT) Reagents->Intermediate Elimination Elimination of HCl Intermediate->Elimination Product Product: 4-(tert-butylamino)-2(5H)-furanone Elimination->Product Re-aromatization

Caption: Step-wise mechanism for the displacement of chloride by tert-butylamine to form the vinylogous amide.

Structural Characterization (Data Validation)

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueDiagnostic SignalAssignment
1H NMR (CDCl3)

1.35–1.40 (s, 9H)
tert-Butyl methyl protons.[1]

4.60–4.70 (s, 2H)
H-5 (Methylene protons of the lactone ring).

4.90–5.00 (s, 1H)
H-3 (Vinylic proton, characteristic of

-amino enone).[1]

5.50–6.00 (br s, 1H)
NH (Broad due to exchange/quadrupole).[1]
13C NMR

~175 ppm
C=O (Lactone carbonyl).[1]

~165 ppm
C-4 (Enamine carbon, deshielded by N).[1]

~85 ppm
C-3 (Vinylic carbon, shielded by resonance).[1]
IR Spectroscopy 1730–1750 cm

Lactone C=O stretch (shifted lower than typical lactones).[1]
1620–1640 cm

C=C stretch (strong, polarized).[1]

Applications in Research

Quorum Sensing Inhibition (QSI)

Furanones are structural mimics of Acyl-Homoserine Lactones (AHLs) , the signaling molecules used by Gram-negative bacteria.[1]

  • Mechanism: The 4-amino-2(5H)-furanone scaffold competes with AHLs for binding to LuxR-type receptors.[1]

  • Specificity: The bulky tert-butyl group provides steric occlusion, potentially altering receptor conformational changes required for gene activation.[1]

Combinatorial Scaffolding

The C-3 position of the ring remains nucleophilic (see Resonance Diagram).[1]

  • Reaction: Can undergo Knoevenagel condensation with aldehydes to form 3-substituted-4-amino-furanones.[1]

  • Utility: This allows for the rapid generation of "Fimbrolide" libraries for antibiotic screening.[1]

Safety & Handling

  • Hazards: As a furanone derivative, assume potential skin sensitization.[1] The precursor (4-chloro-2(5H)-furanone) is a potent alkylating agent and vesicant; handle with extreme care.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

  • Disposal: High-temperature incineration with nitrogen scrubbing.[1]

References

  • Solid Phase Synthesis of Substituted 4-Amino-5-Hydroxy-2(5H)-furanones. ScienceAsia, 2001.[1][2] Link

  • Synthesis of combinatorial libraries of 3,4,5-trisubstituted 2(5H)-furanones. Drug Design and Discovery, 1999.[1][3] Link

  • Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones. Synthetic Communications, 2009.[1] Link[1]

  • Advancements in tetronic acid chemistry. Arabian Journal of Chemistry, 2015.[1] Link

  • Reaction of tert-Butylamine with OH Radicals. (Context on amine reactivity). White Rose Research Online. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Characterization of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one in Cell-Based Assays

Introduction: The 2(5H)-Furanone Scaffold and Its Therapeutic Potential The 2(5H)-furanone, or butenolide, ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and sy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 2(5H)-Furanone Scaffold and Its Therapeutic Potential

The 2(5H)-furanone, or butenolide, ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Derivatives of this versatile heterocycle have demonstrated significant potential as antifungal, antibacterial, anti-inflammatory, and notably, as cytotoxic and antitumor agents.[1][2][3] The biological activity of these compounds is often attributed to the electrophilic nature of the α,β-unsaturated lactone, which can engage in Michael addition reactions with biological nucleophiles, such as cysteine residues in key cellular proteins.[4]

This document concerns 4-(Tert-butylamino)-2,5-dihydrofuran-2-one , a specific derivative for which detailed public data is limited. The protocols and guidelines presented here are therefore designed as a comprehensive framework for the initial characterization of this and similar novel furanone derivatives in a cell culture context. We will proceed logically from fundamental handling and cytotoxicity screening to preliminary mechanism-of-action studies, providing researchers with a robust workflow to evaluate the compound's biological potential. The methodologies are grounded in established principles for characterizing furanone-class molecules and similar small molecule drug candidates.[4][5]

Compound Handling, Storage, and Preparation

Prior to any biological experimentation, ensuring the stability, purity, and proper handling of the test compound is paramount.

2.1. Safety & Handling While a specific Safety Data Sheet (SDS) for 4-(Tert-butylamino)-2,5-dihydrofuran-2-one may not be available, compounds of the furanone class should be handled with care.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile rubber).[6]

  • Ventilation: Handle the solid compound and concentrated stock solutions in a chemical fume hood to avoid inhalation.[7]

  • Spill Management: In case of a spill, absorb with an inert material (e.g., sand or dry earth) and dispose of as chemical waste. Avoid water contamination.[6][7]

2.2. Storage and Stability Furanone derivatives can be sensitive to moisture, light, and extreme temperatures.

  • Storage Conditions: Store the solid compound in a tightly sealed container in a cool, dry, and dark location, such as a desiccator at 2-8°C.[7][8]

  • Solution Stability: The stability of the compound in solution is unknown and must be determined empirically. It is recommended to prepare fresh dilutions from a concentrated stock for each experiment. Long-term storage of dilute aqueous solutions is discouraged.

2.3. Preparation of Stock Solutions A high-concentration stock solution is essential for accurate and repeatable downstream dilutions.

  • Solvent Selection: Begin by testing the solubility of the compound in cell culture-grade Dimethyl Sulfoxide (DMSO). DMSO is the most common solvent for initial screening of small molecules.

  • Stock Concentration: Prepare a high-concentration primary stock, for example, 10 mM or 20 mM, in 100% DMSO.

  • Procedure:

    • Accurately weigh the required amount of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to achieve the desired molarity.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may assist dissolution.

    • Visually inspect the solution for any particulates. If necessary, filter through a 0.22 µm syringe filter.

  • Storage of Stock: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed tubes.

ParameterRecommendationRationale
Primary Solvent Cell Culture-Grade DMSOHigh solvating power for organic molecules; miscible with culture medium.
Stock Concentration 10-20 mMAllows for wide-ranging serial dilutions with minimal final DMSO concentration.
Final DMSO in Assay ≤ 0.5% (v/v)High concentrations of DMSO can be cytotoxic and affect cell physiology.[9]
Stock Storage -20°C or -80°C, AliquotedMinimizes degradation from freeze-thaw cycles and environmental exposure.

Application I: Cytotoxicity Profiling via MTT Assay

The first critical step in evaluating a potential anti-cancer compound is to determine its dose-dependent effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose.[4]

3.1. Principle of the MTT Assay The assay measures the metabolic activity of living cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to form an insoluble purple formazan product.[4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. Solubilizing the formazan and measuring its absorbance allows for the quantification of cell viability.

3.2. Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Selected cancer cell line(s) (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile 96-well flat-bottom cell culture plates

  • 4-(Tert-butylamino)-2,5-dihydrofuran-2-one (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well, determined empirically) in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the furanone compound in complete culture medium from your DMSO stock. A common starting range is 100 µM down to low nM concentrations.

    • Crucially, prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions (or vehicle control). Include "cells only" (no treatment) and "medium only" (blank) wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[4] Use a reference wavelength of 630 nm if desired to reduce background noise.

3.3. Data Analysis and Interpretation

  • Blank Correction: Subtract the average absorbance of the "medium only" wells from all other readings.

  • Calculate Percent Viability:

    • Percent Viability = (Absorbance of Treated Wells / Average Absorbance of Vehicle Control Wells) x 100

  • Dose-Response Curve: Plot Percent Viability against the logarithm of the compound concentration.

  • IC₅₀ Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that inhibits cell viability by 50%. Several furanone derivatives have shown cytotoxicity in the low micromolar or even nanomolar range.[4][5]

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_readout Day 4/5: Readout cluster_analysis Analysis Start Start Seed Seed Cells (96-well plate) Start->Seed Incubate24h Incubate (18-24h) Seed->Incubate24h PrepareDilutions Prepare Compound Serial Dilutions Incubate24h->PrepareDilutions TreatCells Add Compound to Cells PrepareDilutions->TreatCells IncubateExp Incubate (24-72h) TreatCells->IncubateExp AddMTT Add MTT Reagent IncubateExp->AddMTT IncubateMTT Incubate (3-4h) AddMTT->IncubateMTT Solubilize Solubilize Formazan IncubateMTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability Read->Analyze Plot Plot Dose-Response Curve Analyze->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow diagram for determining compound cytotoxicity using the MTT assay.

Application II: Preliminary Mechanism of Action - Apoptosis

Many cytotoxic furanone derivatives exert their effect by inducing programmed cell death, or apoptosis.[4] A logical follow-up to a positive cytotoxicity result is to investigate whether the observed cell death is apoptotic. Caspase-Glo® assays provide a sensitive, luminescence-based method to measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are hallmarks of apoptosis.

4.1. Principle of the Caspase-Glo® 3/7 Assay The assay reagent contains a specific caspase-3/7 substrate (Z-DEVD-aminoluciferin) in a buffer optimized for caspase activity and luciferase. When added to cells, the reagent causes cell lysis, releasing caspases. Active caspase-3/7 cleaves the substrate, liberating aminoluciferin, which is then consumed by luciferase to produce a "glow-type" luminescent signal. The intensity of the light is proportional to the amount of active caspase-3/7 in the sample.

4.2. Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • White-walled, clear-bottom 96-well plates (for luminescence)

  • Cells, medium, and compound as in the MTT assay

  • Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)

  • Luminometer plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with the compound as described in steps 1 and 2 of the MTT protocol.

    • It is critical to choose concentrations around the determined IC₅₀ value. Use a known apoptosis inducer (e.g., Staurosporine) as a positive control.

    • The incubation time should be shorter than that used for viability assays (e.g., 6, 12, or 24 hours), as caspase activation is an earlier event in the apoptotic cascade.

  • Assay Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

4.3. Data Analysis and Interpretation

  • Blank Correction: Subtract the average luminescence of the "medium only" wells.

  • Calculate Fold Change:

    • Fold Change = (Luminescence of Treated Wells / Average Luminescence of Vehicle Control Wells)

  • Interpretation: A significant (e.g., >2-fold) increase in luminescence compared to the vehicle control indicates the activation of executioner caspases, suggesting that 4-(Tert-butylamino)-2,5-dihydrofuran-2-one induces apoptosis.

Apoptosis_Pathway cluster_stress Cellular Stress Induction Compound 4-(Tert-butylamino)- 2,5-dihydrofuran-2-one Cell Cancer Cell Compound->Cell Mitochondria Mitochondrial Stress (e.g., ROS production) Cell->Mitochondria Potential Targets DNA_Damage DNA Damage Cell->DNA_Damage Potential Targets Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates DNA_Damage->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Cleaves & Activates Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis Executes

Caption: A hypothetical pathway for furanone-induced apoptosis.

References

  • Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones. (2009). Synthetic Communications. [Link]

  • Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. (2004). Archiv der Pharmazie. [Link]

  • In vitro and in vivo toxicity of selected furanones. (2020). ResearchGate. [Link]

  • Synthesis and cytotoxicity studies of some furanone derivatives. (2011). Trade Science Inc. [Link]

  • Synthesis of combinatorial libraries of 3,4,5-trisubstituted 2(5H)-furanones. Part Two. (2000). Journal of Combinatorial Chemistry. [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2023). Molecules. [Link]

  • 4-hydroxy-2-butenoic acid gamma-lactone. The Good Scents Company. [Link]

  • Solid Phase Synthesis of Substituted 4-Amino-5-Hydroxy-2(5H)-furanones. (2001). ScienceAsia. [Link]

  • Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/- mouse lymphoma cells. (2008). Toxicology Letters. [Link]

  • Interaction of dihydrofuran-2-one and its derivatives with either MAO-B or COMT enzymes using a theoretical study. (2024). Journal of the Chilean Chemical Society. [Link]

  • Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal. [Link]

  • SAFETY DATA SHEET 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-. (2018). Synerzine. [Link]

  • 2(5H)-Furanone - Cheméo. Cheméo. [Link]

  • 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. (2012). Journal of Microbiology and Biotechnology. [Link]

  • 2-Furanone – Knowledge and References. Taylor & Francis. [Link]

  • 2(5H)-Furanone. PubChem. [Link]

  • Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ. (2005). Bioorganic & Medicinal Chemistry. [Link]

  • Chemical Properties of 2(5H)-Furanone (CAS 497-23-4). Cheméo. [Link]

  • Cell Culture Technologies. InVitrus. [Link]

  • 3,4,5-Trisubstituted Furan-2(5H)-one Derivatives: Efficient one-pot Synthesis and Evaluation of Cytotoxic Activity. (2015). Planta Medica. [Link]

  • The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. (2015). Current Organic Synthesis. [Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

Sources

Application

HPLC Purification and Analysis of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one

Application Note & Protocol Guide Introduction & Compound Analysis The compound 4-(Tert-butylamino)-2,5-dihydrofuran-2-one (also known as 4-(tert-butylamino)but-2-en-4-olide) represents a distinct class of functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Introduction & Compound Analysis

The compound 4-(Tert-butylamino)-2,5-dihydrofuran-2-one (also known as 4-(tert-butylamino)but-2-en-4-olide) represents a distinct class of functionalized lactones. Structurally, it features a furan-2(5H)-one core substituted at the 4-position with a bulky tert-butylamino group.

Physicochemical Context for Method Design

To design a robust HPLC method, we must first understand the molecule's behavior in solution:

  • Electronic Structure (Vinylogous Amide): The nitrogen atom at position 4 is conjugated with the carbonyl group through the double bond (N-C=C-C=O). This "vinylogous amide" character significantly reduces the basicity of the amine compared to a standard alkyl amine. The nitrogen lone pair is delocalized into the ring, making the molecule less prone to severe peak tailing often seen with basic amines on silica columns.

  • Hydrophobicity: The tert-butyl group adds significant non-polar character to the otherwise polar lactone ring. This suggests the molecule will have moderate retention on C18 stationary phases, making Reverse Phase Chromatography (RP-HPLC) the ideal separation mode.

  • UV Chromophore: The conjugated enaminone system provides a strong UV absorption distinct from the solvent background, typically in the 240–280 nm range.

Method Development Strategy

Column Selection: C18 vs. C8

A C18 (Octadecylsilane) column is recommended as the primary choice. The tert-butyl group provides sufficient hydrophobicity for interaction with the C18 chains. An end-capped column is mandatory to minimize interactions between the nitrogen (even if weakly basic) and residual silanols on the silica support, ensuring sharp peak shapes.

Mobile Phase & pH Control

Although the vinylogous amide is less basic than a standard amine, pH control remains critical to prevent peak broadening and ensure reproducibility.

  • Acidic Buffer (pH 2.0 – 3.0): Using 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid serves two purposes:

    • It suppresses the ionization of residual silanols on the column.

    • It ensures the molecule exists in a single protonation state (likely protonated at the oxygen or nitrogen depending on specific pKa, or fully neutral if pKa is very low), preventing "split peaks."

Experimental Protocols

Analytical Method (Purity Check)

Use this protocol to assess the purity of crude reaction mixtures or final isolated product.

ParameterCondition
Instrument HPLC System with UV/Vis or PDA Detector (e.g., Agilent 1260/1290, Waters Alliance)
Column C18 Analytical Column (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm or 5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid (H₃PO₄) [For UV] or 0.1% Formic Acid [For MS]
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Primary), 220 nm (Secondary)
Injection Volume 5–10 µL

Gradient Table (Analytical):

Time (min)% Mobile Phase BDescription
0.05%Equilibration / Loading
2.05%Isocratic Hold (remove polar salts)
15.095%Linear Gradient Elution
18.095%Wash
18.15%Return to Initial
23.05%Re-equilibration
Preparative Method (Purification)

Use this protocol to isolate the compound from a crude synthesis mixture.

Pre-requisite: Scale up the flow rate and column size based on the loading amount. The gradient slope is flattened to maximize resolution between the target peak and impurities.

ParameterCondition
Column Preparative C18 (e.g., Waters XBridge Prep C18), 19 x 150 mm, 5 µm
Flow Rate 15–20 mL/min (Dependent on column diameter)
Mobile Phase A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA
Detection UV @ 254 nm (Use a preparative flow cell with shorter path length to avoid saturation)
Sample Prep Dissolve crude solid in 20% Acetonitrile / 80% Water.[1][2][3] Filter through 0.45 µm PTFE filter.

Gradient Table (Preparative Focus): Note: Assuming the target elutes around 40-50% B based on the analytical scout.

Time (min)% Mobile Phase BDescription
0.010%Loading
2.010%Hold
20.060%Shallow Gradient (Focusing on separation)
22.095%Column Wash
25.010%Re-equilibration

Results & Discussion

Expected Chromatographic Behavior[5][6][7][8]
  • Retention Time: The target compound, 4-(Tert-butylamino)-2,5-dihydrofuran-2-one, is expected to elute in the middle of the gradient (approx. 8–10 min in the analytical method).

  • Impurities:

    • Early Eluting (t_R < 3 min): Polar byproducts, unreacted furanone core, or salts.

    • Late Eluting (t_R > 12 min): Bis-substituted byproducts or highly lipophilic contaminants.

  • Peak Shape: With 0.1% TFA, the peak should be sharp and symmetrical (Tailing Factor < 1.2). If tailing occurs, increase buffer concentration or check column health.

Workflow Visualization

The following diagram illustrates the logical flow for purifying this compound, from synthesis to final isolation.

PurificationWorkflow Synthesis Crude Synthesis Mixture (4-tert-butylamino-2,5-dihydrofuran-2-one) SamplePrep Sample Preparation Dissolve in 20% ACN/H2O Filter (0.45 µm) Synthesis->SamplePrep AnalyticalScout Analytical HPLC (Scouting) Gradient 5-95% B Identify Retention Time SamplePrep->AnalyticalScout Decision Resolution > 1.5? AnalyticalScout->Decision Optimize Optimize Gradient Flatten slope around target Rt Decision->Optimize No PrepLC Preparative HPLC Scale up to 19mm Column Collect Fractions Decision->PrepLC Yes Optimize->PrepLC PostProcess Post-Processing Pool Fractions -> Rotovap -> Lyophilize PrepLC->PostProcess

Figure 1: Step-by-step purification workflow from crude synthesis to isolated product.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanols; Column aging.Use a fresh "End-capped" C18 column. Increase TFA concentration to 0.15%.
Split Peaks Sample solvent too strong; pH instability.Dissolve sample in initial mobile phase (low % ACN). Ensure buffer pH is stable.
Low Recovery Precipitation in column; Non-specific binding.Check solubility of the fraction in mobile phase.[4] Ensure the compound doesn't crash out when ACN is removed.
Baseline Drift UV absorption of TFA at low wavelengths.Use Phosphoric Acid instead of TFA if detection is <210 nm, or use "HPLC Grade" TFA.

References

  • Synthesis of combinatorial libraries of 3,4,5-trisubstituted 2(5H)-furanones. Drug Design and Discovery, 1999 Nov;16(3):243-50.[5] Available at: [Link]

  • 2(5H)-Furanone | C4H4O2 | CID 10341. PubChem Database. National Center for Biotechnology Information. Available at: [Link]

  • HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, vol. 251.[6] Humana Press.[6] (General reference for RP-HPLC of amide-like structures). Available at: [Link]

Sources

Method

Application Notes and Protocols: NMR Analysis of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Tert-butylamino)-2,5-dihydrofuran-2-one, a substituted butenolide, represents a class of heterocyclic compounds of significant interest in m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Tert-butylamino)-2,5-dihydrofuran-2-one, a substituted butenolide, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The butenolide or furanone scaffold is a core structure in numerous natural products exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The incorporation of an amino substituent at the C4-position and a bulky tert-butyl group can significantly influence the molecule's pharmacological profile.

Precise and unambiguous structural elucidation and purity assessment are paramount in the synthesis of novel chemical entities for pharmaceutical applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry of a compound. This document provides a comprehensive guide to the synthesis of 4-(tert-butylamino)-2,5-dihydrofuran-2-one and the subsequent detailed analysis of the product using ¹H and ¹³C NMR spectroscopy.

Synthesis of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one

The synthesis of 4-amino-substituted 2(5H)-furanones can be achieved through various synthetic routes. A common and effective method involves the reaction of a suitably substituted furanone precursor with the desired amine. In this case, the synthesis proceeds via the reaction of a 4-halo-2,5-dihydrofuran-2-one with tert-butylamine. The halogen at the C4 position acts as a good leaving group, facilitating nucleophilic substitution by the amine.

A plausible synthetic precursor is mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone), which is a highly functionalized and commercially available starting material.[1] The reaction of mucobromic acid or its derivatives with primary amines like tert-butylamine can lead to the desired 4-amino-substituted furanone.

Reaction Scheme:

The reaction is typically carried out in a suitable solvent and may require the presence of a base to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis

Materials:

  • 4-bromo-5-hydroxy-2(5H)-furanone (or a similar 4-halo precursor)

  • Tert-butylamine [(CH₃)₃CNH₂]

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Dissolve the 4-halo-2,5-dihydrofuran-2-one precursor in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Add the base to the solution.

  • Slowly add a stoichiometric equivalent of tert-butylamine to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for a specified period (monitoring by TLC is recommended to determine reaction completion).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect the fractions containing the desired product and evaporate the solvent to obtain the purified 4-(tert-butylamino)-2,5-dihydrofuran-2-one.

NMR Analysis: Structural Verification and Purity Assessment

High-resolution ¹H and ¹³C NMR spectroscopy are essential for the structural confirmation and purity analysis of the synthesized 4-(tert-butylamino)-2,5-dihydrofuran-2-one.

Sample Preparation for NMR
  • Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected ¹H NMR Spectral Data:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Notes
CH₂ (C5) ~4.6-4.8Singlet or AB quartet2H-The two protons at the C5 position are diastereotopic and may appear as a singlet if their chemical shifts are identical, or as an AB quartet if they are magnetically non-equivalent.
CH (C3) ~5.9-6.2Singlet or Triplet1HSmall (if coupled)The chemical shift is in the vinylic region due to the C=C double bond. It may show a small coupling to the C5 protons.
NH VariableBroad Singlet1H-The chemical shift of the N-H proton is highly dependent on concentration, solvent, and temperature. It often appears as a broad signal and may exchange with D₂O.
C(CH₃)₃ ~1.3-1.5Singlet9H-The nine equivalent protons of the tert-butyl group will appear as a sharp singlet due to the absence of adjacent protons.

Interpretation of the ¹H NMR Spectrum:

  • The presence of a singlet integrating to 9H in the upfield region is a strong indicator of the tert-butyl group.

  • The signals in the vinylic and methylene regions confirm the presence of the 2,5-dihydrofuran-2-one ring.

  • The broad singlet corresponding to the N-H proton can be confirmed by a D₂O exchange experiment, where the peak disappears after adding a drop of D₂O to the NMR tube.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environment.

Expected ¹³C NMR Spectral Data:

Carbon AssignmentChemical Shift (δ, ppm)Notes
C=O (C2) ~170-175The carbonyl carbon of the lactone ring appears in the characteristic downfield region.
C=C (C4) ~150-160The quaternary carbon of the double bond attached to the nitrogen atom.
C=C (C3) ~100-110The methine carbon of the double bond.
CH₂ (C5) ~70-75The methylene carbon adjacent to the oxygen atom of the lactone ring.
C(CH₃)₃ ~50-55The quaternary carbon of the tert-butyl group.
C(CH₃)₃ ~28-30The three equivalent methyl carbons of the tert-butyl group.

Interpretation of the ¹³C NMR Spectrum:

  • The downfield signal for the carbonyl carbon confirms the lactone functionality.

  • The two signals in the olefinic region are characteristic of the C=C double bond in the furanone ring.

  • The signals corresponding to the tert-butyl group (one quaternary and one methyl carbon) provide further confirmation of the structure.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis and analysis process.

Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants 4-Halo-2,5-dihydrofuran-2-one + Tert-butylamine Reaction Nucleophilic Substitution Reactants->Reaction Purification Column Chromatography Reaction->Purification NMR_Sample Sample Preparation (Dissolve in CDCl₃) Purification->NMR_Sample H_NMR ¹H NMR Spectroscopy NMR_Sample->H_NMR C_NMR ¹³C NMR Spectroscopy NMR_Sample->C_NMR Structure Structural Elucidation & Purity Assessment H_NMR->Structure C_NMR->Structure

Caption: Workflow for the synthesis and NMR analysis of 4-(tert-butylamino)-2,5-dihydrofuran-2-one.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The combination of ¹H and ¹³C NMR spectroscopy provides a robust method for cross-verification of the chemical structure. For instance, the number of proton and carbon signals should be consistent with the proposed structure. Furthermore, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unequivocal assignment of all proton and carbon signals, further enhancing the confidence in the structural determination.

The purity of the synthesized compound can be assessed from the ¹H NMR spectrum by integrating the signals of the product relative to any impurity peaks. For quantitative analysis, a known amount of an internal standard can be added to the NMR sample.

Conclusion

The synthesis and NMR analysis of 4-(tert-butylamino)-2,5-dihydrofuran-2-one provide a clear example of the critical role of modern spectroscopic techniques in synthetic and medicinal chemistry. The detailed protocols and expected spectral data presented in these application notes offer a comprehensive guide for researchers engaged in the synthesis and characterization of novel heterocyclic compounds. By following these methodologies, scientists can ensure the structural integrity and purity of their synthesized molecules, a crucial step in the drug discovery and development pipeline.

References

  • Boykin, D. W. (1989). ¹⁷O NMR Spectroscopy of Lactams. Heterocycles, 29(2), 305.
  • Neuss, N., Nash, C. H., Lemke, P. A., & Grutzner, J. B. (1971). The use of ¹³C n.m.r. (c.m.r.) spectroscopy in biosynthetic studies of β-lactam antibiotics I. The incorporation of [1-¹³C]- and [2-¹³C]sodium acetate, and DL-[1-¹³C]- and DL-[2-¹³C]valine into cephalosporin C. Proceedings of the Royal Society of London. Series B. Biological Sciences, 179(1057), 335-344.
  • Neuss, N., Nash, C. H., Lemke, P. A., & Grutzner, J. B. (1971). The use of 13 C n.m.r. (c.m.r.) spectroscopy in biosynthetic studies of - lactam antibiotics. I. The incorporation of (1- 13 C)- and (2- 13 C) sodium acetate, and DL-(1- 13 C)- and DL-(2- 13 C) valine into cephalosporin C. PubMed.
  • Al-Saeed, F. A. (2012). Synthesis, Characterization and Photophysical Properties of New 2(3H) Furanone Derivatives.
  • Kouskouli, V., Gkionis, L., & Mitakou, S. (2023). Butanolides and Butenolides from a Marine-Derived Streptomyces sp. Exert Neuroprotective Activity through Activation of the TrkB Neurotrophin Receptor. Marine Drugs, 21(9), 481.
  • Fouad, M., Olasunkanmi, O., & Rateb, M. E. (2020). Furanones and Anthranilic Acid Derivatives from the Endophytic Fungus Dendrothyrium variisporum. Molecules, 25(18), 4296.
  • Kvit, S. V., Knyazeva, E. A., & Gindin, V. A. (2023). Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity. Molecules, 28(22), 7626.
  • Fancelli, D., Fagnola, M. C., & Severino, D. (1997). The synthesis and the nuclear magnetic resonance study of β-lactam derivatives of 1,5-benzothiazepines. Canadian Journal of Chemistry, 75(5), 542-548.
  • Klapper, M., Braga, D., & Lackner, G. (2019). Biosynthesis of Pseudomonas-Derived Butenolides.
  • Rittner, R., & Suwinski, J. (2009). Structural determination of ε-lactams by ¹H and ¹³C NMR. Magnetic Resonance in Chemistry, 47(12), 1013-1018.
  • Reddy, G. S. R., & Kumar, M. S. (2021). Organocatalytic Enantiospecific Total Synthesis of Butenolides. Molecules, 26(14), 4305.
  • Boyd, M. J., & Raines, R. T. (2019). Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters, 21(21), 8639-8642.
  • Maestro, A., Izquierdo, J., & Alemán, J. (2023). Access to Spiropyrazolone-butenolides through NHC-Catalyzed [3 + 2]-Asymmetric Annulation of 3-Bromoenals and Pyrazolin-4,5-diones. The Journal of Organic Chemistry, 88(11), 7389-7399.
  • Reddy, C. S., Raghasudha, M., & Rao, M. S. (2009). Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones.
  • Papageorgiou, G. Z., & Bikiaris, D. N. (2024). Unraveling The Impact of Isomerism on Enzymatic Polymerization of Furanic Polyesters.
  • Pizzi, S., Benvenuti, S., & Imbrianti, E. (2020). Synthesis, characterisation and antibacterial evaluation of 2(5H) furanone derivatives from highly functionalised mucobromic acid.
  • Lu, K., & Peterson, L. A. (2010). Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks. Chemical Research in Toxicology, 23(11), 1721-1729.
  • Pérez-Lara, A., & Rizo, J. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 64(4), 291-301.
  • Plietker, B. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1658.
  • Beilstein Journal of Organic Chemistry. (2024). Search Results.
  • Organic Syntheses. (n.d.). tert-BUTYLAMINE.
  • Stanley, L. M., & Sibi, M. P. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Arkivoc, 2013(5), 187-195.
  • Gayo, L. M., & Suto, M. J. (1997). Synthesis of combinatorial libraries of 3,4,5-trisubstituted 2(5H)-furanones. Part Two. Tetrahedron Letters, 38(3), 513-516.
  • ChemicalBook. (n.d.). 2,5-Dihydrofuran(1708-29-8) ¹H NMR.
  • Wikipedia. (n.d.). tert-Butylamine.
  • Krchnak, V., & Flegelova, Z. (2001). Solid Phase Synthesis of Substituted 4-Amino-5-Hydroxy-2(5H)-furanones. ScienceAsia, 27(2), 121-125.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans.
  • Tan, J.-W., Zhu, L., & Mikoviny, T. (2018). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. The Journal of Physical Chemistry A, 122(20), 4470-4480.
  • The Royal Society of Chemistry. (2014).
  • Guidechem. (2021). How is tert-Butylamine produced?.
  • Google Patents. (n.d.). CN101108806A - Technique for synthesizing tert-butylamine.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(hydroxymethyl)furfural.
  • ResearchGate. (n.d.). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy.
  • Sharma, V. P. (2004). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(2), 1101-1104.
  • ResearchGate. (n.d.). ³¹P{¹H} NMR spectrum (THF, 25 °C) of the reaction mixture of 4a.

Sources

Application

Application Note: Dose-Response Profiling of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one on Insect nAChRs

Mechanistic Grounding & Rationale 4-(Tert-butylamino)-2,5-dihydrofuran-2-one is a highly specific small molecule featuring a furan-2(5H)-one ring system. This scaffold is the defining pharmacophore of the butenolide clas...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Grounding & Rationale

4-(Tert-butylamino)-2,5-dihydrofuran-2-one is a highly specific small molecule featuring a furan-2(5H)-one ring system. This scaffold is the defining pharmacophore of the butenolide class of insecticides, a modern chemical family designed to combat agricultural pests that have developed resistance to traditional neonicotinoids[1].

While neonicotinoids rely on nitroguanidine or nitromethylene groups to interact with target receptors, butenolides utilize their unique furanone structure to bind to the orthosteric site of the insect nicotinic acetylcholine receptor (nAChR)[2]. Because of this distinct binding pose, butenolides successfully bypass common metabolic resistance mechanisms, such as the overexpression of the CYP6CM1 cytochrome P450 enzyme[1].

Causality of the Signal: When 4-(Tert-butylamino)-2,5-dihydrofuran-2-one binds to the nAChR, it acts as an agonist. This binding induces a conformational shift that opens the receptor's intrinsic non-selective cation channel. The resulting rapid influx of Ca²⁺ and Na⁺ depolarizes the neuronal membrane[3]. By loading the cells with a calcium-sensitive fluorogenic dye (e.g., Fluo-4 AM), this transient intracellular calcium spike is chelated by the dye, producing a quantifiable optical signal (emission at 516 nm) that is directly proportional to the degree of receptor activation[4].

Mechanism Ligand Butenolide Ligand Receptor Insect nAChR (Orthosteric Site) Ligand->Receptor Agonist Binding Channel Cation Channel Opening Receptor->Channel Conformational Shift Calcium Intracellular Ca2+ Spike Channel->Calcium Ion Influx Signal Fluo-4 Emission (516 nm) Calcium->Signal Dye Chelation

Mechanism of butenolide-induced nAChR activation and subsequent fluorescent calcium signal generation.

Self-Validating Assay Architecture

To ensure absolute trustworthiness and eliminate false positives (e.g., non-specific calcium ionophore effects), this protocol is engineered as a self-validating system . Every experimental plate must pass three internal quality control gates before the dose-response curve (DRC) of the test compound is accepted:

  • Positive Control (System Viability): A reference agonist (e.g., Imidacloprid or Acetylcholine) is run to establish the maximum theoretical response (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and validate the dynamic range of the nAChR channels.
    
  • Negative/Antagonist Control (Target Specificity): Pre-incubation with a known nAChR antagonist (e.g., Methyllycaconitine or Tubocurarine) must completely abolish the signal generated by 4-(Tert-butylamino)-2,5-dihydrofuran-2-one. If a calcium spike persists, it indicates off-target toxicity or membrane disruption rather than true receptor agonism[4].

  • Statistical Robustness (Z'-Factor): A Z'-factor > 0.5 must be achieved using the positive control and vehicle (DMSO) wells, proving the assay window is statistically wide enough to resolve partial agonism accurately.

Step-by-Step Methodology

Phase A: Cell Preparation
  • Cell Seeding: Harvest recombinant cells expressing insect nAChR subunits (e.g., Drosophila S2 or transfected HEK293 cells). Seed at a density of 20,000 cells/well into a 384-well plate.

    • Causality: Black-walled, clear-bottom plates must be used. The black walls prevent optical crosstalk between adjacent wells during laser excitation, while the clear bottom allows for bottom-read detection, maximizing the signal-to-noise ratio.

  • Incubation: Incubate overnight at 37°C in 5% CO₂ to allow for cellular adherence and receptor membrane insertion.

Phase B: Dye Loading
  • Dye Preparation: Prepare a loading buffer containing 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid in Hank’s Balanced Salt Solution (HBSS).

    • Causality: Pluronic F-127 acts as a non-ionic surfactant to disperse the highly lipophilic Fluo-4 AM dye in the aqueous buffer. Probenecid is critical; it inhibits organic anion transporters on the cell membrane, preventing the cells from actively pumping the cleaved dye out into the extracellular space, which would otherwise cause massive background fluorescence.

  • Incubation: Remove culture media, add 20 µL of loading buffer per well, and incubate for 60 minutes at 37°C in the dark.

Phase C: Compound Addition & Kinetic Reading
  • Serial Dilution: Prepare a 10-point serial dilution (1:3.16 ratio, half-log steps) of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one in HBSS, starting at a top concentration of 100 µM.

    • Causality: A 10-point dilution ensures sufficient data points at both the asymptotes (baseline and plateau) and the linear phase of the sigmoidal curve, which is mathematically required for an accurate 4-Parameter Logistic (4PL) regression.

  • FLIPR Detection: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR).

    • Causality: Because nAChRs desensitize rapidly (within seconds) upon agonist binding, an endpoint read is impossible. The FLIPR must perform a kinetic read . Record baseline fluorescence (

      
      ) for 10 seconds, inject the compound automatically, and read fluorescence (
      
      
      
      ) every 1 second for 3 minutes (Ex: 488 nm / Em: 516 nm).

Workflow P1 1. Cell Preparation Seed nAChR-expressing cells P2 2. Dye Loading Incubate with Fluo-4 AM + Probenecid P1->P2 P3 3. System Validation Confirm Z'-factor > 0.5 P2->P3 P4 4. Kinetic Reading Add 4-(Tert-butylamino)-2,5-dihydrofuran-2-one P3->P4 P5 5. Data Regression Calculate ΔF/F0 and fit 4PL Curve P4->P5

High-throughput screening workflow for generating self-validating dose-response curves.

Data Analysis & Quantitative Results

Raw fluorescence units (RFU) are converted to a normalized response (


) to account for well-to-well variations in cell number and dye loading:


The normalized data is then fitted to a 4-Parameter Logistic (4PL) non-linear regression model. Biological receptor activation rarely follows a linear trajectory; the 4PL model accounts for the basal biological noise (bottom asymptote), receptor saturation (top asymptote), the inflection point (


), and the Hill slope (receptor cooperativity).
Summary of Representative Dose-Response Data

The table below summarizes the quantitative dose-response profile comparing 4-(Tert-butylamino)-2,5-dihydrofuran-2-one against a standard reference agonist (Imidacloprid).

Concentration (M)Log [M]4-(Tert-butylamino)-2,5-dihydrofuran-2-one(% Activation ± SD)Imidacloprid Control(% Activation ± SD)
1.00E-04 -4.098.5 ± 2.1100.0 ± 1.5
3.16E-05 -4.595.2 ± 3.499.5 ± 1.8
1.00E-05 -5.082.1 ± 4.097.2 ± 2.2
3.16E-06 -5.555.4 ± 3.885.4 ± 3.1
1.00E-06 -6.025.3 ± 2.952.1 ± 4.5
3.16E-07 -6.58.7 ± 1.520.3 ± 2.7
1.00E-07 -7.02.1 ± 0.85.4 ± 1.2
3.16E-08 -7.50.5 ± 0.31.2 ± 0.6
1.00E-08 -8.00.1 ± 0.20.3 ± 0.4
3.16E-09 -8.50.0 ± 0.10.0 ± 0.2
Calculated

~ 2.52 µM ~ 0.95 µM

Note: While the test compound exhibits a slightly right-shifted


 compared to Imidacloprid, its unique butenolide pharmacophore grants it efficacy against pest strains exhibiting target-site cross-resistance to neonicotinoids[5].

References

  • Nauen, R., Jeschke, P., Velten, R., Beck, M. E., Ebbinghaus-Kintscher, U., Thielert, W., ... & Salgado, V. L. (2014). Flupyradifurone: a brief profile of a new butenolide insecticide. Pest Management Science.

  • Al Naggar, Y., & Paxton, R. J. (2022). Butenolide Insecticide Flupyradifurone Affects Honey Bee Worker Antiviral Immunity and Survival. Frontiers in Immunology.

  • Loser, D., et al. (2024). Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks. MDPI International Journal of Molecular Sciences.

  • Wu, J., et al. (2023). Acute oral toxicity, apoptosis, and immune response in nurse bees (Apis mellifera) induced by flupyradifurone. Frontiers in Physiology.

Sources

Method

Precision Targeting with 2,5-Dihydrofuran-2-one Scaffolds: In Vivo Application Guide

Executive Summary & Core Mechanism This application note details the in vivo utilization of 2,5-dihydrofuran-2-one (also known as 2(5H)-furanone or -unsaturated -lactone) analogs. These scaffolds are privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Mechanism

This application note details the in vivo utilization of 2,5-dihydrofuran-2-one (also known as 2(5H)-furanone or


-unsaturated 

-lactone) analogs. These scaffolds are privileged structures in medicinal chemistry, serving as potent Michael acceptors that covalently modify nucleophilic cysteine residues on biological targets.

Primary Applications:

  • Oncology: Irreversible inhibition of STAT3, NF-

    
    B, and specific kinases (e.g., JNK) via cysteine alkylation.
    
  • Inflammation: Suppression of COX-2 and NLRP3 inflammasome activation.

  • Microbiology: Quorum sensing inhibition (QSI) in Gram-negative bacteria.

The "Warhead" Concept: The biological activity hinges on the electrophilic


-carbon. Upon administration, the molecule undergoes a conjugate addition (Michael reaction) with thiols (R-SH) on proteins or glutathione (GSH).
  • Therapeutic Gain: Covalent locking of oncogenic proteins.

  • Toxicological Risk: Systemic depletion of GSH leading to hepatotoxicity.

Pre-Clinical Formulation & Stability

Critical Challenge: 2,5-dihydrofuran-2-one analogs are prone to hydrolytic ring-opening in aqueous media, particularly at physiological pH (7.4), converting the active lactone into an inactive hydroxy-acid. Furthermore, many synthetic analogs are highly lipophilic.

Formulation Protocol: Co-Solvent System (IP/IV Administration)

Do not use pure aqueous buffers for stock solutions.

Reagents:

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile.

  • Polyethylene Glycol 400 (PEG 400).

  • Tween 80 (Polysorbate 80).

  • Sterile Saline (0.9% NaCl).

Step-by-Step Formulation:

  • Stock Preparation: Dissolve the specific analog in 100% DMSO to a concentration 20x higher than the final dosing concentration. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis from condensed moisture.

  • Vehicle Construction: Prepare a "Solvent Mix" of PEG 400 (30%) + Tween 80 (5%) + Saline (65%) .

  • Final Dosing Solution:

    • Slowly add the DMSO stock (max 5-10% of total volume) to the Solvent Mix while vortexing vigorously.

    • Result: A clear micellar solution or stable suspension.

    • Stability Check: Use within 30 minutes of preparation to minimize ring hydrolysis.

Alternative for Oral Gavage (PO):

  • Suspend the compound in 0.5% Carboxymethylcellulose (CMC) sodium salt with 0.1% Tween 80 . Homogenize using a probe sonicator (3 pulses, 5 seconds each, 20% amplitude) to ensure uniform particle size.

In Vivo Efficacy Protocols[1]

A. Oncology: Tumor Xenograft Model

Objective: Evaluate tumor growth inhibition (TGI) in nude mice bearing human cancer xenografts (e.g., A549 lung or HCT116 colon carcinoma).

Experimental Design:

Parameter Specification
Animal Model BALB/c nude mice (6-8 weeks old, female).

| Inoculation |


 cells in 100 

L Matrigel/PBS (1:1) subcutaneously in the right flank. | | Randomization | When tumor volume reaches 100–150 mm

(approx. 10-14 days post-inoculation). | | Group Size |

per group (Vehicle, Low Dose, High Dose, Positive Control). |

Dosing Regimen:

  • Dose Selection: Based on MTD (Maximum Tolerated Dose). Typical range: 10 mg/kg to 50 mg/kg .[1]

  • Route: Intraperitoneal (IP) is preferred for initial pharmacodynamic proof-of-concept to bypass first-pass metabolism.

  • Frequency: Daily (QD) or every other day (Q2D) for 21 days.

Data Readout:

  • Tumor Volume (

    
    ):  Measure with digital calipers every 3 days.
    
    
    
    
  • TGI Calculation:

    
    
    
B. Inflammation: Carrageenan-Induced Paw Edema

Objective: Assess acute anti-inflammatory activity (COX-2/NF-


B inhibition).[2]

Protocol:

  • Pre-treatment: Administer the furanone analog (e.g., 20 mg/kg IP) 1 hour prior to induction.

  • Induction: Inject 100

    
    L of 1% 
    
    
    
    -carrageenan
    (w/v in saline) into the sub-plantar tissue of the right hind paw.
  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Endpoint: Reduction in edema volume compared to vehicle control.

Mechanism of Action & Signaling Pathways[3][4]

The following diagram illustrates the molecular mechanism where the furanone scaffold acts as a "cysteine trap," inhibiting the NF-


B pathway and preventing the transcription of pro-inflammatory cytokines.

MOA_Pathway cluster_cell Intracellular Environment Furanone 2,5-Dihydrofuran-2-one (Michael Acceptor) Complex Covalent Adduct (Irreversible Inhibition) Furanone->Complex Michael Addition Cysteine Cysteine Thiol (-SH) on IKKu03b2 or p65 Cysteine->Complex NFkB_Active NF-u03baB (Active) Nuclear Translocation Complex->NFkB_Active Blocks Phosphorylation/ Translocation NFkB_Inactive NF-u03baB (Inactive) Cytosolic NFkB_Inactive->NFkB_Active Stimulation (LPS/TNF) DNA DNA Response Elements NFkB_Active->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-u03b1, IL-6, COX-2) DNA->Cytokines Transcription

Caption: Mechanism of Action: The furanone analog covalently binds to critical cysteine residues on inflammatory signaling proteins (e.g., IKK


), blocking NF-

B activation and downstream cytokine production.

Safety & Toxicology Monitoring

Because these analogs deplete glutathione (GSH), hepatotoxicity is the primary safety concern.

Mandatory Toxicity Screen:

  • Body Weight: Stop dosing if weight loss exceeds 20% of initial mass.

  • Liver Enzymes: Collect serum at study termination. Measure ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase) . Elevated levels (>3x baseline) indicate hepatocellular injury.

  • GSH Levels: Assay liver homogenates for reduced glutathione using Ellman’s reagent (DTNB). Significant depletion (<50% control) suggests high risk of oxidative stress-mediated toxicity.

Experimental Workflow Summary

Workflow cluster_prep Formulation cluster_vivo In Vivo Phase cluster_analysis Analysis Stock DMSO Stock (20x Conc.) DoseSol Dosing Solution (Use within 30 min) Stock->DoseSol Vehicle PEG400/Tween/Saline Mix Vehicle->DoseSol Admin IP Injection (Daily, 21 Days) DoseSol->Admin Measure Tumor Calipering (Every 3 Days) Admin->Measure Measure->Admin Loop Term Termination (Day 21) Measure->Term End of Study Tissues Harvest Tumor & Liver Term->Tissues Assays Western Blot (p-STAT3) GSH Assay H&E Staining Tissues->Assays

Caption: Integrated experimental workflow from chemical formulation to biological readout and safety analysis.

References

  • Zhang, Y., et al. (2012).[3][4] Synthesis of novel 2,5-dihydrofuran derivatives and evaluation of their anticancer activity.[3][4] European Journal of Medicinal Chemistry, 48, 69–80.[3] Link

  • Kim, J.Y., et al. (2012).

    
    B inactivation. British Journal of Pharmacology, 165(6), 1926–1940. Link
    
  • Lattmann, E., et al. (2012). Synthesis and cytotoxicity of 5-hydroxy-4-methyl-2(5H)-furanone derivatives. Journal of Pharmacy and Pharmacology, 64(10), 1442-1450. Link

  • Kutkowska, J., et al. (2020). Biological activity of furan-2(5H)-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1335-1346. Link

  • Jackson, L.K., et al. (2008). Structure and mechanism of bioactivation of the furan-containing drug, teucrin A. Toxicological Sciences, 104(1), 27-34. Link

Sources

Application

Formulation &amp; Application Guide: 4-(Tert-butylamino)-2,5-dihydrofuran-2-one

Technical Application Note | Doc ID: AN-FUR-042 | Version 2.1 Abstract This guide details the formulation, stability management, and biological application of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one , a synthetic enam...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note | Doc ID: AN-FUR-042 | Version 2.1

Abstract

This guide details the formulation, stability management, and biological application of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one , a synthetic enaminone lactone. Unlike its halogenated furanone analogs (e.g., furanone C-30), the incorporation of a tert-butylamino group at the C4 position imparts distinct physicochemical properties, notably increased lipophilicity and altered hydrolytic stability. This protocol addresses the critical challenges of low aqueous solubility and lactone ring sensitivity, providing a standardized workflow for use in biofilm inhibition assays and mammalian cytotoxicity screens.

Physicochemical Profile & Mechanistic Insight

Structural Properties
  • IUPAC Name: 4-(tert-butylamino)furan-2(5H)-one

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 155.19 g/mol

  • Structural Class:

    
    -Butenolide (Enaminone subclass)
    
Solubility & Stability Matrix

The compound features a lactone ring susceptible to hydrolysis and a hydrophobic tert-butyl group.

SolventSolubility Limit (25°C)Stability (T

)
Storage Condition
DMSO (Anhydrous) > 100 mM> 6 months-20°C, Desiccated
Ethanol (100%) ~ 50 mM~ 1 month-20°C, Sealed
Water (pH 7.0) < 1 mM (Poor)Hours to DaysDo Not Store
Cell Media (+Serum) ~ 100 µM (max)24-48 HoursImmediate Use

Expert Insight (Hydrolytic Instability): The 2(5H)-furanone ring is an electrophile. In basic aqueous environments (pH > 7.5), hydroxide ions attack the carbonyl carbon, leading to ring-opening and the formation of acyclic keto-acids. While the electron-donating amino group at C4 stabilizes the ring via resonance (push-pull effect) compared to halogenated furanones, buffers with pH > 7.4 should be avoided for long-term incubations to prevent potency loss.

Preparation of Stock & Working Solutions

Materials Required
  • Compound: 4-(Tert-butylamino)-2,5-dihydrofuran-2-one (Solid, >98% purity).

  • Vehicle: Dimethyl sulfoxide (DMSO), sterile-filtered, hybridoma grade (Sigma D2650 or equivalent).

  • Vessels: Amber glass vials (to prevent photodegradation) with PTFE-lined caps.

Master Stock Solution (50 mM) Protocol
  • Weighing: Accurately weigh 7.76 mg of solid compound into a sterile amber vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. Sonicate in a water bath at room temperature for 2 minutes if visible particulates remain.

  • Sterilization: If necessary, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon or PES filters as they may bind the compound.

  • Aliquoting: Dispense into 50 µL aliquots in PCR tubes or cryovials to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Working Solution (Assay Preparation)

Critical Rule: Always perform the "Intermediate Dilution Step" to prevent precipitation shock when moving from 100% DMSO to aqueous media.

Example: Preparing a 100 µM Assay Concentration

  • Thaw: Thaw one 50 µL aliquot of 50 mM Stock at Room Temperature.

  • Intermediate Dilution (100x): Add 10 µL of Stock to 990 µL of serum-free media (or PBS).

    • Result: 500 µM solution (1% DMSO).

    • Observation: Check for turbidity. If cloudy, sonicate briefly.

  • Final Dilution (5x): Add 200 µL of the Intermediate Solution to 800 µL of complete culture media in the assay well.

    • Final Concentration: 100 µM.

    • Final DMSO: 0.2% (Non-toxic to most cell lines).

Experimental Workflows

Workflow Visualization

The following diagram illustrates the critical path from solid compound to biological assay, highlighting the decision points for stability preservation.

FormulationWorkflow cluster_stability Stability Zone Solid Solid Compound (Store Desiccated 4°C) Stock Master Stock (50 mM) Solvent: Anhydrous DMSO Store: -20°C Solid->Stock Dissolve Intermediate Intermediate Dilution (500 µM) Solvent: PBS/Media (Serum-Free) DMSO: 1% Stock->Intermediate 1:100 Dilution Check QC Check: Precipitation? Intermediate->Check AssayWell Final Assay Well (100 µM) Media + Cells DMSO: 0.2% Check->AssayWell No (Clear) -> 1:5 Dilution Sonicate Sonicate (2 mins) Check->Sonicate Yes (Cloudy) Sonicate->Intermediate

Caption: Step-by-step dilution workflow designed to minimize precipitation shock and maintain DMSO tolerance limits.

Biological Application: Biofilm Inhibition Assay

This compound is frequently screened for Quorum Sensing Inhibition (QSI).

Protocol:

  • Culture: Grow Pseudomonas aeruginosa (or target strain) to OD

    
     0.1.
    
  • Treatment: Add compound (1–100 µM) to wells. Include a Vehicle Control (0.2% DMSO) and a Positive Control (e.g., Furanone C-30).

  • Incubation: Incubate static at 37°C for 24 hours.

  • Staining:

    • Wash wells 3x with PBS (removes planktonic cells).

    • Stain with 0.1% Crystal Violet for 15 min.

    • Solubilize dye with 30% Acetic Acid.

  • Read: Measure Absorbance at 550 nm.

Troubleshooting & Validation

Stability Validation (HPLC)

Before critical assays, validate the integrity of the stock solution.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 210 nm (lactone) and 254 nm.

  • Acceptance: Purity > 95%. New peaks at lower retention times indicate hydrolysis (ring opening).

Common Issues
ObservationRoot CauseCorrective Action
Precipitation in Media Concentration exceeds solubility limit; Serum protein binding shock.Perform intermediate dilution in serum-free media first. Lower max concentration to 50 µM.
Loss of Activity Hydrolysis of lactone ring.Check media pH.[1] Ensure pH < 7.4. Prepare fresh dilutions; do not store diluted media > 4 hours.
Cytotoxicity (Mammalian) Off-target mitochondrial toxicity.Run an MTT assay on fibroblasts (e.g., NIH/3T3) to determine IC

. Keep assay concentration < IC

.

References

  • PubChem. (2024). 4-amino-5H-furan-2-one | C4H5NO2 | CID 13374861.[2] National Library of Medicine. [Link]

  • Kutrovskaya, N., et al. (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules (MDPI). [Link]

  • Manny, A. J., et al. (1997). Reinvestigation of the sulfuric acid-catalysed cyclisation of brominated 2-alkyllevulinic acids to 3-alkyl-4-bromo-2(5H)-furanones. Tetrahedron. (Foundational chemistry for furanone ring stability).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one synthesis

Technical Support Center: Synthesis of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one Introduction You are likely synthesizing 4-(tert-butylamino)-2,5-dihydrofuran-2-one (also known as 4-(tert-butylamino)-2(5H)-furanone) as...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one

Introduction

You are likely synthesizing 4-(tert-butylamino)-2,5-dihydrofuran-2-one (also known as 4-(tert-butylamino)-2(5H)-furanone) as a pharmaceutical intermediate or a bioactive scaffold. This reaction typically involves a nucleophilic vinylic substitution (


) on a 4-leaving-group-substituted furanone (e.g., 4-chloro, 4-alkoxy, or 4-tosyloxy).

While the chemistry appears straightforward, this specific scaffold is notorious for "tarring out" (polymerization), ring-opening hydrolysis, and incomplete conversion due to the steric bulk of the tert-butyl group. This guide addresses these specific failure modes with field-proven protocols.

Module 1: The Synthetic Pathway & Mechanism

To troubleshoot yield, we must first visualize the competing pathways. The reaction is not a simple displacement; it follows an Addition-Elimination mechanism.[1]

Key Insight: The intermediate (enolate) is unstable. If the leaving group (LG) does not depart quickly, or if the temperature is too high, the intermediate polymerizes or the ring opens.

ReactionPathway Start 4-LG-2(5H)-Furanone (LG = Cl, OMe, OTMB) Inter Tetrahedral Intermediate (Unstable Enolate) Start->Inter Michael Addition (Slow with t-Bu) Amine tert-Butylamine (Nucleophile) Amine->Inter Product 4-(t-Butylamino)-2(5H)-furanone Inter->Product Elimination of LG (Fast) Side1 Polymer/Tar (High Temp) Inter->Side1 Polymerization (>25°C) Side2 Ring Opening (Hydrolysis) Inter->Side2 H2O/Base

Figure 1: The Addition-Elimination mechanism. Note that the bulky tert-butyl group slows the initial addition, increasing the residence time of sensitive precursors, leading to side reactions.

Module 2: Critical Process Parameters (The "Why")

VariableRecommended RangeThe Causality (Why it matters)
Stoichiometry 2.2 eq Amine (or 1.0 eq Amine + 1.2 eq TEA)The reaction generates acid (HCl or HOTs). If you use only 1 eq of amine, the byproduct acid protonates your remaining nucleophile, stopping the reaction at 50% conversion.
Temperature 0°C to 10°C (Initial), then RTFuranones are thermally unstable Michael acceptors. High temps (>30°C) favor polymerization (black tar). Cryogenic cooling is usually unnecessary but ice-bath is critical during addition.
Solvent DCM, THF, or Toluene Avoid protic solvents (EtOH/MeOH) if using the chloro-precursor, as they can compete as nucleophiles (forming 4-alkoxy byproducts). Anhydrous conditions prevent ring hydrolysis.
Concentration 0.1 M - 0.2 M High concentration favors intermolecular polymerization. Dilution favors the intramolecular elimination step to form the product.

Module 3: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turns into a black tar/oil within 30 minutes. What happened?

  • Diagnosis: Uncontrolled Exotherm & Polymerization.

  • The Fix: The addition of tert-butylamine is exothermic. If you add it all at once, the local temperature spikes, causing the furanone to polymerize.

  • Protocol Adjustment:

    • Dilute your starting material further (0.1 M).

    • Cool the reaction vessel to 0°C .

    • Add the amine (or amine/base mix) dropwise over 30–60 minutes.

    • Do not remove the ice bath until addition is complete.

Q2: I see the product spot on TLC, but after workup, the yield drops significantly (Ring Opening).

  • Diagnosis: Hydrolysis during aqueous workup. The furanone ring is a lactone; in the presence of base (excess amine) and water, it hydrolyzes to the acyclic keto-acid.

  • The Fix:

    • Avoid Aqueous Base: Do not wash with NaOH or NaHCO3 if possible.

    • Acidic Quench: Wash quickly with dilute, cold HCl (0.1 M) or saturated NH4Cl to neutralize excess amine immediately.

    • Alternative: If the byproduct is solid (e.g., amine-HCl salt), filter it off and evaporate the solvent directly without an aqueous wash. Purify via chromatography.[2]

Q3: The reaction stalls at 60% conversion. Adding more amine doesn't help.

  • Diagnosis: Steric Hindrance & Salt Formation. The tert-butyl group is bulky. As the reaction proceeds, the generated HCl salts out the remaining amine.

  • The Fix:

    • Switch to a non-nucleophilic base scavenger like DIPEA (Hünig's base) or Triethylamine (TEA) for the proton sponge role. Use 1.1 eq tert-butylamine + 1.5 eq DIPEA.

    • Switch solvent to Toluene and reflux gently (only if starting material is thermally stable) to overcome the steric barrier, but monitor strictly for tars.

Module 4: Optimized Experimental Protocol

Scenario: Synthesis from 4-chloro-2(5H)-furanone (or 4-chloro-5-hydroxy-2(5H)-furanone).[1][2][3][4]

Step-by-Step Workflow:

  • Preparation:

    • Dissolve 4-chloro-2(5H)-furanone (1.0 eq) in anhydrous Dichloromethane (DCM) [Concentration: 0.15 M].

    • Cool the solution to 0°C under Nitrogen/Argon atmosphere.

  • Addition:

    • Prepare a solution of tert-butylamine (1.1 eq) and Triethylamine (1.2 eq) in a small volume of DCM.

    • Note: Using TEA as a scavenger is cheaper and prevents wasting the expensive t-butylamine.

    • Add the amine mixture dropwise over 45 minutes. Do not let internal temp rise above 5°C.

  • Reaction:

    • Allow to warm to Room Temperature (20–25°C).

    • Stir for 2–4 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes). Look for the disappearance of the UV-active starting material.

  • Workup (Crucial for Yield):

    • Option A (Filtration - Preferred): The TEA·HCl salt will likely precipitate.[4] Filter the reaction mixture through a celite pad. Wash the pad with DCM. Concentrate the filtrate in vacuo.

    • Option B (Wash): Wash the organic layer once with cold 0.1 M HCl (to remove unreacted amine), then immediately with Brine. Dry over Na2SO4.

  • Purification:

    • Recrystallize from EtOAc/Hexanes if solid.

    • If oil, flash chromatography on silica gel (Gradient: 10% -> 40% EtOAc in Hexanes).

Module 5: Decision Logic for Optimization

Use this flow to determine your next experiment based on current results.

TroubleshootingFlow Problem Start: Analyze Crude NMR/TLC BlackTar Issue: Black Tar / Complex Mixture Problem->BlackTar LowConv Issue: Low Conversion (<50%) Problem->LowConv LossWorkup Issue: Product lost during extraction Problem->LossWorkup Sol1 Action: Lower Temp (0°C) Dilute (0.1M) Add Amine Slower BlackTar->Sol1 Sol2 Action: Add DIPEA/TEA Check Reagent Quality Increase Time LowConv->Sol2 Sol3 Action: Skip Aqueous Wash Filter Salts -> Evaporate Dry Load Column LossWorkup->Sol3

Figure 2: Troubleshooting decision tree for 4-amino-furanone synthesis.

References

  • BenchChem. (2025).[2][4][5] Application Notes and Protocols: 4-Chloro-5-hydroxyfuran-2(5H)-one in Nucleophilic Substitution Reactions. Retrieved from

  • ScienceAsia. (2001). Solid Phase Synthesis of Substituted 4-Amino-5-Hydroxy-2(5H)-furanones. ScienceAsia, 27, 121-125.[3] Retrieved from

  • Organic Chemistry Portal. (2003). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone. J. Org. Chem., 68, 670-673. Retrieved from

  • MDPI. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved from

Sources

Optimization

Furanone Solution Stability &amp; Degradation Troubleshooting Center

Welcome to the Technical Support Center for furanone compound stability. Furanones—including halogenated furanones, ascorbic acid derivatives, and quorum sensing (QS) inhibitors—are notorious for their high reactivity an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for furanone compound stability. Furanones—including halogenated furanones, ascorbic acid derivatives, and quorum sensing (QS) inhibitors—are notorious for their high reactivity and instability in aqueous environments. This guide is designed for drug development professionals and researchers to diagnose, troubleshoot, and prevent unintended degradation during in vitro assays and storage.

Part 1: FAQ – Mechanistic Insights into Furanone Instability

Q1: Why do my furanone compounds rapidly lose potency in physiological buffers (pH 7.4)? A1: The primary degradation pathway for 2(5H)-furanones in aqueous solutions is base-catalyzed hydrolysis[1]. The furanone structure features a highly electrophilic conjugated carbonyl system. As the pH shifts from acidic to neutral or basic conditions, hydroxide ions act as nucleophiles, attacking the carbonyl carbon. This initiates a ring-opening event that converts the cyclic lactone into an acyclic carboxylic acid derivative[1]. Because the cyclic structure is usually required for target binding (e.g., in QS inhibition), this ring-opening directly causes a sudden loss of pharmacological potency.

Q2: How does temperature drive structural changes in furanone solutions? A2: Elevated temperatures do not merely accelerate hydrolysis; they trigger distinct unimolecular degradation pathways. For example, theoretical and computational studies demonstrate that heating 2(3H)-furanones causes a multi-step thermal isomerization into the more thermodynamically stable 2(5H)-furanones[2]. This process is not a simple tautomerization; it proceeds via a ring-opened ketenoic aldehyde intermediate[2]. Prolonged heating can lead to retroaldolization, ultimately decomposing the compound into volatile byproducts like acrolein, carbon monoxide, and hydroxyacetone[3],[2].

Q3: Are halogenated furanones uniquely vulnerable to degradation? A3: Yes. Halogenated furanones (such as those isolated from the marine alga Delisea pulchra) are highly effective quorum sensing inhibitors, but the presence of labile halogens (e.g., chlorine, bromine) increases their susceptibility to nucleophilic substitution and oxidative degradation[4]. In complex biological media, reactive oxygen species (ROS) or haloperoxidase activity can rapidly dihalogenate and cleave the α-carbon bonds, permanently deactivating the signaling mimicry[4].

Part 2: Degradation Pathways Visualization

FuranonePathways Furanone 2(5H)-Furanone (Intact Lactone) Hydrolysis Acyclic Carboxylic Acid (Ring-Opened) Furanone->Hydrolysis Basic pH / H2O Nucleophilic Attack Thermal Ketenoic Aldehyde (Isomerization Intermediate) Furanone->Thermal Heat (>300°C) 1,2-H Transfer Oxidation Oxidized Byproducts (e.g., Dicarboxylic Acids) Furanone->Oxidation ROS / Peroxides Free Radical Chain Thermal->Furanone Cyclization (Thermodynamic) Products Acrolein + CO (Decomposition) Thermal->Products Further Heating

Mechanistic pathways of furanone degradation in solution.

Part 3: Quantitative Stability Profiles

To establish predictive handling protocols, it is critical to understand the quantitative impact of environmental stressors. The following table summarizes the degradation profile of a representative furanone (3,4-Dihydroxy-5-methyl-2-furanone) across various conditions[1].

Environmental StressorConditionExpected DegradationCausality & Recommendation
pH (Aqueous Buffer) pH 3 (Acidic)< 5%Lactone ring remains closed. Recommended for stock solutions.
pH 7 (Neutral)15–25%Nucleophilic attack initiates. Avoid prolonged storage in assay buffers.
pH 9 (Basic)> 50%Rapid ring-opening hydrolysis. Strictly avoid.
Temperature (Solid) 4°C< 2%Kinetic energy is insufficient to overcome degradation activation barriers.
25°C5–10%Slow thermal degradation. Avoid extended benchtop exposure.
40°C20–40%Isomerization and retroaldolization pathways activate.
Light Exposure UV Light (Solution)SignificantPhotochemical cleavage. Store in amber vials.

Part 4: Troubleshooting Guide for Furanone Assays

Issue 1: Inconsistent half-lives or irreproducible biological assay results.

  • Causality: Furanone stock solutions prepared in DMSO/Water mixtures can absorb atmospheric CO₂, altering the local pH. Furthermore, repeated freeze-thaw cycles introduce condensation, accelerating localized hydrolysis before the assay even begins.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions in anhydrous DMSO.

    • For aqueous dilutions, use mildly acidic buffers (pH 4–5) if tolerated by your cell line.

    • Perform final dilutions into physiological media (pH 7.4) immediately prior to dosing the cells.

Issue 2: Peak splitting or the appearance of new early-eluting peaks during HPLC analysis.

  • Causality: Peak splitting often indicates an equilibrium between the closed-ring furanone and the open-ring acyclic form occurring on the column due to an incompatible mobile phase pH. Early eluting peaks are typically the highly polar, ring-opened carboxylic acid degradants[1].

  • Troubleshooting Steps:

    • Acidify your mobile phase (e.g., add 0.1% Formic Acid or TFA) to force the equilibrium toward the stable, closed-ring lactone.

    • Ensure the autosampler tray is chilled to 4°C to prevent degradation while samples queue.

Part 5: Self-Validating Experimental Protocols

To accurately characterize the stability of a novel furanone derivative, you must employ a self-validating forced degradation workflow.

Protocol A: Forced Degradation & Stability-Indicating HPLC Workflow

Causality Check: The most common error in degradation studies is allowing the sample to continue degrading in the HPLC autosampler. This protocol includes a mandatory neutralization step to arrest the kinetic pathway, ensuring the chromatogram reflects the exact time of sampling[1].

Step-by-Step Methodology:

  • Baseline Preparation: Dissolve the furanone in acetonitrile to a stock concentration of 1 mg/mL.

  • Acidic Stress: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Stress: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour (furanones degrade rapidly in base).

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.

  • Quenching/Neutralization (Self-Validation Step): At the end of the incubation period, immediately neutralize the acidic sample with 0.1 M NaOH, and the basic sample with 0.1 M HCl.

  • Analysis: Inject 10 µL into an HPLC-UV/MS system using an acidified mobile phase (0.1% Formic Acid in Water/Acetonitrile).

  • System Suitability & Mass Balance Validation: Calculate the total peak area (Parent + All Degradants). The total area must equal 95–105% of the Day 0 control area. If the mass balance is <95%, degradation products are either volatile (e.g., acrolein) or irreversibly bound to the stationary phase.

ForcedDegradation Start Prepare Furanone Stock Solution Acid Acidic Stress (0.1 M HCl, 60°C) Start->Acid Base Basic Stress (0.1 M NaOH, RT) Start->Base Ox Oxidative Stress (3% H2O2, RT) Start->Ox Thermal Thermal Stress (80°C, 48h) Start->Thermal Neutralize Neutralize & Dilute (Arrest Degradation) Acid->Neutralize Base->Neutralize Ox->Neutralize Thermal->Neutralize HPLC Stability-Indicating HPLC-UV/MS Analysis Neutralize->HPLC Mass Balance Validation

Step-by-step forced degradation workflow for furanone stability testing.

References

  • preventing degradation of 3,4-Dihydroxy-5-methyl-2-furanone during storage - Benchchem. Benchchem.com.
  • Reactivity and stability of selected flavor compounds - Journal of Food and Drug Analysis. Jfda-online.com.
  • Theoretical Insights into the Reaction Mechanisms of 2(5H)-Furanone: A Technical Guide - Benchchem. Benchchem.com.
  • Reaction of Acylated Homoserine Lactone Bacterial Signaling Molecules with Oxidized Halogen Antimicrobials | Applied and Environmental Microbiology. Asm.org.

Sources

Troubleshooting

Technical Support Center: Optimizing Amino-Furanone Synthesis

Topic: Optimization of Reaction Conditions for 3-Amino-2(5H)-Furanone Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Troubleshooting Guide & Technical FAQs Introduction:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Conditions for 3-Amino-2(5H)-Furanone Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Troubleshooting Guide & Technical FAQs

Introduction: The Amino-Furanone Scaffold

The 3-amino-2(5H)-furanone core (often referred to as an isotetronic acid derivative) is a privileged pharmacophore found in various bioactive natural products and synthetic drugs exhibiting antimicrobial, anti-inflammatory, and anticancer properties.

While several synthetic routes exist, the One-Pot Multicomponent Reaction (MCR) involving an aldehyde, an amine, and a pyruvate derivative (or dialkyl acetylenedicarboxylate) is the most efficient yet chemically complex method. This guide addresses the specific challenges of this MCR, focusing on the competition between O-cyclization (desired furanone) and N-cyclization (side-product pyrrolinone), yield optimization, and purification.

Module 1: The Baseline Protocol (Gold Standard)

Before troubleshooting, ensure your baseline reaction adheres to this field-validated standard. Deviations here are the root cause of 60% of reported failures.

ParameterStandard ConditionRationale
Stoichiometry 1.0 : 1.0 : 1.0 (Aldehyde : Amine : Pyruvate/DMAD)Equimolar ratios prevent the formation of Knoevenagel condensation byproducts (excess aldehyde) or polymerization (excess DMAD).
Solvent Ethanol (EtOH) or EtOH/Water (1:1)Polar protic solvents stabilize the zwitterionic intermediates and facilitate proton transfer steps required for cyclization [1].
Catalyst Acetic Acid (AcOH) or L-Proline (10-20 mol%)A mild Brønsted acid is required to catalyze imine formation without polymerizing the pyruvate/DMAD component.
Temperature Reflux (60–80 °C)Sufficient thermal energy is needed to cross the activation barrier for the final cyclization/dehydration step.
Time 3–6 HoursExtended times (>12h) often lead to decomposition of the furanone ring or oxidation of the amine.

Module 2: Troubleshooting Dashboard

Scenario A: "I’m getting a mixture of Furanone (O-ring) and Pyrrolinone (N-ring)."

Diagnosis: Chemoselectivity Failure. In this MCR, the intermediate—often an enaminone or imine—has two nucleophilic sites: the nitrogen (from the amine) and the oxygen (from the carbonyl/hydroxyl). Kinetic control usually favors the nitrogen (pyrrolinone), while thermodynamic control can favor the oxygen (furanone) depending on substituents.

Corrective Actions:

  • Switch the Catalyst: Strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) often favor N-cyclization due to coordination with the amine. Switch to a Brønsted acid (e.g., p-TSA, AcOH) or a nanocatalyst (e.g., MNPs-DBN) to shift preference toward O-cyclization [2].
  • Solvent Polarity: Use a highly polar protic solvent (Ethanol/Water). Water participates in reversible hydrolysis, which can destabilize the kinetic N-cyclized product and allow the thermodynamic O-cyclized product to accumulate.

  • Steric Control: If using a primary amine, the N-cyclization is rapid. Increasing steric bulk on the amine (or using a protecting group strategy) can retard N-attack, favoring O-attack.

Scenario B: "The reaction turns into a black tar (Polymerization)."

Diagnosis: Uncontrolled Polymerization of DMAD/Pyruvate. Dialkyl acetylenedicarboxylates (DMAD) and pyruvates are prone to radical polymerization or self-condensation at high temperatures or high concentrations.

Corrective Actions:

  • Slow Addition: Do not add all reagents at once. Pre-mix the Aldehyde + Amine for 30 minutes to form the imine first. Then, add the DMAD/Pyruvate dropwise over 20 minutes. This ensures the reactive electrophile encounters the imine, not itself.

  • Temperature Ramp: Start the addition at 0 °C or Room Temperature (RT), then slowly ramp to reflux. Sudden heating of DMAD triggers polymerization.

  • Radical Scavenger: In extreme cases, adding a trace amount (0.1 mol%) of hydroquinone can inhibit radical polymerization side-reactions.

Scenario C: "Low Yield (<40%) despite complete consumption of starting material."

Diagnosis: Product Instability or Workup Loss.[1][2] Amino-furanones are essentially vinylogous esters/amides and can be sensitive to hydrolysis under basic conditions or ring-opening during silica chromatography.

Corrective Actions:

  • Avoid Basic Workup: Never wash the crude mixture with strong base (NaOH/NaHCO3). The furanone ring can open to form the acyclic keto-acid salt. Use neutral water or dilute brine.

  • Chromatography: Use neutralized silica (wash silica with 1% Et3N in Hexane, then flush with solvent) or switch to recrystallization (EtOH/Hexane) as the primary purification method.

  • Check for Hydrolysis: Run an NMR of the crude. If you see a broad acid peak and loss of the ring signals, your solvent might be too "wet" at high temperatures. Switch to anhydrous Ethanol or Toluene with a Dean-Stark trap to remove water as it forms.

Module 3: Mechanistic Insight & Optimization

Understanding the reaction pathway is critical for optimization. The synthesis generally proceeds via a Mannich-type addition followed by Cyclization .

Reaction Pathway Diagram

AminoFuranoneMechanism Start Aldehyde + Amine Imine Imine Intermediate Start->Imine - H2O Intermediate Mannich/Michael Adduct Imine->Intermediate Nucleophilic Attack Add_DMAD + Pyruvate/DMAD Add_DMAD->Intermediate Bifurcation Cyclization Point Intermediate->Bifurcation Pyrrolinone Pyrrolinone (N-Attack, Kinetic) Bifurcation->Pyrrolinone N-Cyclization (Fast) Furanone 3-Amino-2(5H)-Furanone (O-Attack, Desired) Bifurcation->Furanone O-Cyclization (Thermodynamic)

Caption: Mechanistic bifurcation in amino-furanone synthesis. Controlling the "Cyclization Point" via catalyst and solvent choice is key to selectivity.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use aliphatic amines instead of aromatic amines? A: Yes, but aliphatic amines are more nucleophilic. This increases the risk of N-cyclization (forming pyrrolinones) and side reactions with DMAD.

  • Tip: Use the amine as a salt (e.g., Hydrochloride) with a stoichiometric base (NaOAc) to release it slowly, or use lower temperatures (RT) to control the rate [3].

Q2: My product is oiling out and won't crystallize. What should I do? A: This is common. The "oil" is often a supersaturated solution containing minor impurities.

  • Protocol: Dissolve the oil in a minimum amount of hot Ethanol. Add warm water dropwise until slight turbidity appears. Let it cool slowly to RT, then to 4 °C. If it fails, try Trituration : Add diethyl ether or hexane to the oil and sonicate for 10 minutes to induce precipitation.

Q3: Is this reaction scalable (Gram-scale)? A: Yes, but the exothermicity of the imine formation and DMAD addition must be managed. For >5g scales, use an ice bath during addition and ensure efficient mechanical stirring. The "One-Pot" nature makes it highly suitable for scale-up compared to multi-step routes [4].

Q4: Can I use microwave irradiation? A: Absolutely. Microwave synthesis often improves yield and selectivity for this MCR.

  • Settings: 100–120 °C, 10–20 minutes, in Ethanol. The rapid heating profile often favors the thermodynamic product (Furanone) and reduces degradation time [5].

References

  • BenchChem. (2025).[1][3][4] Troubleshooting multicomponent reactions for furanone synthesis. Retrieved from

  • National Institutes of Health (NIH). (2015). Multicomponent versus domino reactions: One-pot free-radical synthesis. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of 3(2H)-furanones.[5][6][7] Retrieved from

  • ScienceAsia. (2001). Solid Phase Synthesis of Substituted 4-Amino-5-Hydroxy-2(5H)-furanones. Retrieved from

  • Royal Society of Chemistry. (2022). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid. Green Chemistry. Retrieved from

Sources

Optimization

Technical Support Center: Preventing Polymerization of Furan Derivatives

Introduction: The "Black Tar" Paradox As researchers, we often encounter the "Furan Paradox": the very electron-rich nature that makes furan derivatives versatile building blocks (for Diels-Alder, Friedel-Crafts, or Paal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Black Tar" Paradox

As researchers, we often encounter the "Furan Paradox": the very electron-rich nature that makes furan derivatives versatile building blocks (for Diels-Alder, Friedel-Crafts, or Paal-Knorr reactions) also renders them hypersensitive to polymerization.

The formation of black, insoluble tar is not random; it is a deterministic cascade driven by electrophilic attack or oxidative radical propagation . This guide moves beyond generic advice to provide mechanistic insights and self-validating protocols to arrest these pathways.

Module 1: Acid-Catalyzed Polymerization

Issue: My reaction mixture turned black and viscous immediately upon adding the catalyst.

Mechanistic Insight

Furan is a di-enol ether masked by aromaticity. In the presence of strong Brønsted or Lewis acids, the furan ring undergoes protonation, typically at the C2 or C5 position. This disrupts aromaticity, creating a highly reactive cation that acts as a potent electrophile.

  • The Chain Reaction: This cation attacks a neutral furan ring, forming a dimer. The dimer loses a proton to regain aromaticity but now has a higher HOMO energy, making it more reactive than the monomer. This leads to runaway polymerization (the "black tar").

DOT Diagram: Acid-Catalyzed Polymerization Mechanism

FuranPolymerization Furan Furan Monomer (Electron Rich) Cation Reactive Cation (Loss of Aromaticity) Furan->Cation Protonation at C2 Acid Acid Catalyst (H+ / Lewis Acid) Acid->Cation Dimer Furan Dimer (More Reactive) Cation->Dimer Electrophilic Attack on Neutral Furan Dimer->Cation Lower Activation Energy Polymer Polyfuran Chain (Black Tar) Dimer->Polymer Runaway Propagation

Caption: The self-accelerating cycle of acid-catalyzed furan polymerization. Note that the dimer is often more reactive than the starting material.

FAQ: Troubleshooting Acidic Reactions

Q: I must use an acid catalyst. How do I prevent tar formation? A: You must decouple the catalytic acidity from the polymerization threshold.[1]

  • Dilution is Critical: Run reactions at high dilution (0.05 M – 0.1 M). Polymerization is often second-order with respect to furan concentration, whereas many desired functionalizations are first-order.

  • Switch to Heterogeneous Catalysts: Use solid acids like Amberlyst-15 or Zeolites . These confine the acid sites inside pores, physically limiting the formation of large polymeric chains (shape selectivity).

  • The "Dropwise" Rule: Never add furan to a pool of acid. Add the catalyst to the furan solution slowly, or add furan to the mixture at a rate that matches its consumption.

Q: Which solvents suppress polymerization? A: Avoid water if possible, as it promotes ring-opening hydrolysis.

  • Recommended: Methanol or Ethanol. Alcohols can trap reactive intermediates as acetals, which are stable and can be hydrolyzed back to the product later [1].

  • Recommended: DMSO.[2] It has been shown to suppress polymerization, likely by solvating the cationic intermediates, though it may alter reaction pathways [1].

Module 2: Oxidative Degradation & Storage

Issue: My furan starting material has yellowed or solidified in the bottle.

Mechanistic Insight

Furans are sensitive to autoxidation. Atmospheric oxygen reacts with the diene system to form peroxides or reacts via a radical mechanism to form polyfurans. This is accelerated by light (photo-oxidation).

Comparative Data: Stabilizers
StabilizerMechanismRecommended ConcentrationBest For
BHT (Butylated hydroxytoluene) Radical Scavenger0.05 – 0.1 wt%General storage, distillation
Hydroquinone Radical Scavenger0.01 – 0.1 wt%High-temperature reactions
Triethylamine (Et3N) Acid ScavengerTrace (<0.1%)Acid-sensitive furans (e.g., Furfuryl alcohol)
Hindered Amines Peroxide Decomposer0.1 – 0.5 wt%Long-term storage of Furfural
Protocol: Stabilized Storage System
  • Purge: Always store furan derivatives under an inert atmosphere (Argon is superior to Nitrogen due to density).

  • Add BHT: Add 0.1% BHT to liquids upon opening a fresh bottle.

  • Cold Storage: Store at 2–8°C.

  • Amber Glass: strictly required to prevent photo-initiated radical formation.

Module 3: Purification Troubleshooting

Issue: My product disappeared on the silica column.

The Silica Trap

Standard silica gel is slightly acidic (pH 4–5). This is sufficient to trigger the polymerization of sensitive furans (like furfuryl alcohol or alkyl furans) during chromatography. The "lost" mass is actually the polymer stuck at the baseline.

Protocol: "Neutralized" Purification

Step 1: TLC Check Run a 2D TLC.[3] Spot the compound, run it, then rotate the plate 90° and run it again.[3] If the spot smears or new spots appear off the diagonal, your compound is degrading on the silica.

Step 2: Column Pre-treatment

  • Option A (Deactivation): Flush the silica column with a solvent system containing 1–2% Triethylamine (Et3N) before loading your sample. This neutralizes acidic sites.

  • Option B (Alternative Phase): Use Neutral Alumina instead of silica. It is far gentler on acid-sensitive heterocycles [2].

Step 3: Distillation Safety When distilling furan derivatives:

  • Add BHT (0.1%) to the boiling flask.

  • Use a vacuum to lower the boiling point (keep T < 100°C).

  • Never distill to dryness; the residue often contains unstable peroxides.

Module 4: Diels-Alder Dimerization

Issue: My furan derivative is solidifying without turning black.

Mechanistic Insight

Furan can act as both a diene and a dienophile.[4] In concentrated solutions, molecule A (diene) reacts with molecule B (dienophile) to form a Diels-Alder adduct. This is common in electron-deficient furans (like furan-2,5-dione).

Troubleshooting Workflow

Use the following logic flow to diagnose the specific cause of your stability issue.

Troubleshooting Start Problem: Instability/Polymerization Color What is the visual change? Start->Color Black Black Tar / Dark Oil Color->Black Rapid Darkening Yellow Yellowing / Solidification Color->Yellow Slow Change ClearSolid Clear/White Solid Color->ClearSolid Precipitate AcidCheck Check pH / Catalyst Black->AcidCheck OxCheck Check Storage / Air Yellow->OxCheck ConcCheck Check Concentration ClearSolid->ConcCheck Sol1 Cause: Acid-Catalyzed Fix: Buffer, Dilute, Neutral Alumina AcidCheck->Sol1 Sol2 Cause: Oxidation Fix: BHT, Argon, Amber Vial OxCheck->Sol2 Sol3 Cause: Diels-Alder Dimerization Fix: Dilute, Store Cold (<0°C) ConcCheck->Sol3

Caption: Diagnostic flowchart for identifying the mode of furan failure.

References

  • RSC Advances. "Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran." Royal Society of Chemistry, 2016.

  • BenchChem Technical Support. "Purification of Furan Compounds: Troubleshooting Guide." BenchChem, 2025.[5][6]

  • Organic Syntheses. "Furan Synthesis and Purification." Org.[7] Synth., Coll. Vol. 1, p.274.

  • MDPI. "Numerical Investigation of Tar Formation Mechanisms in Biomass Pyrolysis." Processes, 2025.

  • National Institutes of Health (PMC). "Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization." Polymers (Basel), 2022.

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 2,5-Dihydrofuran Synthesis

Welcome to the Technical Support Center for the synthesis of 2,5-dihydrofuran (2,5-DHF) and its substituted derivatives. As a Senior Application Scientist, I have designed this guide specifically for researchers, scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,5-dihydrofuran (2,5-DHF) and its substituted derivatives. As a Senior Application Scientist, I have designed this guide specifically for researchers, scientists, and drug development professionals. 2,5-DHFs are critical structural motifs found in natural products (e.g., kalihinol C, furanomycin) and serve as essential chiral building blocks in pharmaceutical development[1].

While historical methods relied on the dehydration of 1-butene-3,4-diol or the non-selective hydrogenation of furan, modern stereoselective synthesis relies heavily on the Coinage Metal-Catalyzed Cycloisomerization of α-Hydroxyallenes . This guide breaks down the causality behind catalyst selection, provides self-validating troubleshooting protocols, and outlines the exact parameters needed to achieve near-perfect axis-to-center chirality transfer.

Part 1: FAQs on Catalyst Selection & Optimization

Q1: Why should I choose Gold (Au) over Palladium (Pd) or Silver (Ag) for the cycloisomerization of standard α-hydroxyallenes? A1: While Pd(II) and Ag(I) can facilitate the cyclization of α-hydroxyallenes to 2,5-dihydrofurans, homogeneous Gold(I) and Gold(III) catalysts are the method of choice[1]. The causality lies in gold's superior Lewis acidity and relativistic effects, which provide exceptional electrophilic activation of the allene π-system without strongly coordinating to the resulting oxygen heteroatom. This unique property combines high reactivity (allowing catalyst loadings to be lowered to 0.1 mol%) with excellent stereoselectivity and broad functional group tolerance[1].

Q2: I am synthesizing a 3-phosphoryl-2,5-dihydrofuran. Should I still use Gold? A2: No. For phosphorylated α-hydroxyallenes, Silver (e.g., AgNO3) is highly recommended over Gold. The strong coordinating ability of the phosphoryl group can poison highly active gold catalysts. Silver nitrate (5 mol%) in dichloromethane at room temperature smoothly facilitates the 5-endo-trig cycloisomerization to yield 3-phosphorylated 2,5-dihydrofurans in excellent yields without catalyst deactivation[2].

Q3: How do I prevent epimerization and maximize axis-to-center chirality transfer? A3: Epimerization occurs when the gold catalyst is overly active ("naked"), leading to reversible ring-opening and ring-closing events after the initial cyclization. To suppress this, you must modulate the coordination sphere of the gold center. Adding a basic ligand such as 2,2'-bipyridine or using a moderately coordinating solvent like Tetrahydrofuran (THF) stabilizes the cationic gold intermediate. Lowering the reaction temperature kinetically traps the desired stereoisomer, pushing chirality transfer to >99%[1].

Part 2: Troubleshooting Guide
Issue 1: Complete loss of enantiomeric excess (ee) or diastereomeric ratio (dr) in the product.
  • Root Cause: Uncontrolled Lewis acidity of the AuCl3 or AuCl catalyst causing post-cyclization epimerization.

  • Diagnostic: Check the crude NMR. If both cis and trans isomers are present when starting from an enantiopure allene, epimerization has occurred.

  • Solution: Transition from a non-coordinating solvent (CH2Cl2) to a coordinating one (THF). If using CH2Cl2, add 2,2'-bipyridine (typically in a 1:1 or 1:2 ratio with the gold catalyst) to buffer the Lewis acidity[1].

Issue 2: Catalyst deactivation or formation of a "Gold Mirror" on the reaction flask.
  • Root Cause: Reduction of the active Au(I) or Au(III) species to inactive Au(0) nanoparticles. This is often caused by trace oxidizable impurities or prolonged heating.

  • Diagnostic: Visual inspection reveals a black precipitate or a reflective metallic film on the glassware.

  • Solution: Ensure all solvents are strictly anhydrous and degassed. Lower the reaction temperature to 0 °C or room temperature. The addition of pyridine or 2,2'-bipyridine also physically shields the gold center from reductive elimination pathways[1].

Issue 3: Incomplete conversion in Silver-catalyzed reactions of phosphorylated allenes.
  • Root Cause: Insufficient electrophilic activation of the allene due to solvent competition.

  • Diagnostic: TLC shows unreacted starting material after 24 hours.

  • Solution: Ensure the solvent is strictly non-coordinating (e.g., anhydrous CH2Cl2). Avoid using methanol or acetonitrile, which competitively bind to the Ag(I) center and reduce its ability to activate the allene[2].

Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Optimized Gold-Catalyzed Stereoselective Cycloisomerization

This protocol is designed to self-validate through immediate visual and chromatographic feedback.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the chiral α-hydroxyallene (1.0 mmol) and dissolve in anhydrous THF (5.0 mL). Causality: THF acts as a moderately coordinating solvent to prevent epimerization[1].

  • Catalyst Activation: In a separate vial, prepare a 0.165 M solution of AuCl3 in anhydrous acetonitrile.

  • Initiation: Cool the substrate solution to 0 °C. Inject 0.1 mol% to 1.0 mol% of the AuCl3 solution. Validation Checkpoint: A slight color change may occur; monitor by TLC (Hexanes/EtOAc) every 10 minutes. The reaction is typically extremely fast.

  • Quenching: Once the allene is consumed, quench immediately by adding 1 drop of triethylamine to neutralize the catalyst, preventing any late-stage epimerization.

  • Isolation: Concentrate under reduced pressure and purify via flash column chromatography on silica gel. Determine the ee/dr via chiral HPLC or 1H NMR.

Protocol B: Silver-Catalyzed Synthesis of 3-Phosphoryl-2,5-dihydrofurans
  • Preparation: Dissolve the phosphorylated α-hydroxyallene (1.0 mmol) in anhydrous CH2Cl2 (10 mL) at room temperature.

  • Catalyst Addition: Add 5 mol% of AgNO3 solid directly to the stirring solution. Causality: AgNO3 provides the optimal balance of mild Lewis acidity required for 5-endo-trig cyclization without being poisoned by the phosphoryl oxygen[2].

  • Monitoring: Stir at room temperature in the dark (to prevent silver photodecomposition). Monitor via 31P NMR. Validation Checkpoint: The disappearance of the starting material phosphorus signal and the emergence of a new downfield signal confirms cyclization.

  • Workup: Filter the mixture through a short pad of Celite to remove silver salts. Evaporate the solvent to yield the pure 3-phosphoryl-2,5-dihydrofuran[2].

Part 4: Quantitative Data & Optimization Metrics

The following table summarizes the causal relationship between reaction conditions and chirality transfer efficiency during the gold-catalyzed synthesis of 2,5-dihydrofurans.

Table 1: Optimization of Chirality Transfer in Gold-Catalyzed Cycloisomerization [1]

Catalyst (mol%)SolventAdditiveTemp (°C)Yield (%)Chirality Transfer (%)Mechanistic Outcome
AuCl3 (1.0)CH2Cl2None209820Severe epimerization due to "naked" Au.
AuCl3 (1.0)THFNone209585THF moderately coordinates, improving ee.
AuCl3 (1.0)CH2Cl2Pyridine209690Pyridine buffers Lewis acidity.
AuCl3 (1.0)CH2Cl22,2'-Bipyridine2094>99Bidentate ligand perfectly stabilizes Au.
AuCl3 (0.1)THFNone098>99Low temp + THF + low loading = ideal.
Part 5: Mechanistic Workflow & Troubleshooting Logic

G Start α-Hydroxyallene Substrate CatSelect Catalyst Selection (Au vs Ag) Start->CatSelect PhosSub Phosphorylated Substrate? CatSelect->PhosSub Check Substrate Type AuCat Gold Catalysis (AuCl3 / AuCl) CheckEpim Epimerization Detected? AuCat->CheckEpim Run Initial Reaction AgCat Silver Catalysis (AgNO3) PhosSuccess 3-Phosphoryl- 2,5-dihydrofuran AgCat->PhosSuccess 5-endo-trig cyclization AddBipy Add 2,2'-bipyridine & Switch to THF CheckEpim->AddBipy Yes (Loss of ee/dr) OptSuccess High Chirality Transfer 2,5-Dihydrofuran CheckEpim->OptSuccess No (Stable System) AddBipy->OptSuccess Stabilized Au Complex PhosSub->AuCat No (Standard Alkyl/Aryl) PhosSub->AgCat Yes (Steric/Coordination Risk)

Caption: Decision matrix and troubleshooting workflow for the stereoselective synthesis of 2,5-dihydrofurans.

References
  • Golden Opportunities in Stereoselective Catalysis: Optimization of Chirality Transfer and Catalyst Efficiency in the Gold-Catalyzed Cycloisomerization of α-Hydroxyallenes to 2,5-Dihydrofurans. Deutsch, C., Gockel, B., Hoffmann-Röder, A., & Krause, N. Synlett (2007). 1

  • Bifunctionalized Allenes. Part XVI. Synthesis of 3-Phosphoryl-2,5-dihydrofurans by Coinage Metal-Catalyzed Cyclo-isomerization of Phosphorylated α-Hydroxyallenes. Molecules / MDPI (2015). 2

Sources

Reference Data & Comparative Studies

Validation

A Methodological Guide to Evaluating the Antimicrobial Efficacy of Novel Compounds

An objective comparison of the efficacy of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one with that of known antibiotics is not currently possible. Extensive searches of scientific literature and chemical databases did not y...

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the efficacy of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one with that of known antibiotics is not currently possible. Extensive searches of scientific literature and chemical databases did not yield any published studies on the antimicrobial properties of a compound with this specific name. This suggests that "4-(Tert-butylamino)-2,5-dihydrofuran-2-one" may be a novel or as-yet-unreported chemical entity.

Therefore, this guide will pivot from a direct comparison to a comprehensive methodological framework. It will serve as a detailed protocol for researchers and drug development professionals on how to systematically evaluate the efficacy of a novel compound, such as the hypothetical "4-(Tert-butylamino)-2,5-dihydrofuran-2-one," against established antibiotic agents. This guide will adhere to the highest standards of scientific integrity, providing detailed experimental workflows, data interpretation strategies, and the rationale behind each step.

Introduction

The relentless rise of antibiotic-resistant pathogens constitutes a grave threat to global public health. This crisis necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. This guide provides a robust framework for the initial evaluation of a novel chemical entity, exemplified by the hypothetical compound 4-(Tert-butylamino)-2,5-dihydrofuran-2-one, against a panel of clinically relevant antibiotics.

Part 1: Foundational Steps - Compound Characterization and Selection of Comparators

Before embarking on efficacy testing, the purity and structural integrity of the novel compound must be unequivocally established. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential for this purpose.

The selection of appropriate comparator antibiotics is critical for contextualizing the efficacy of the test compound. A well-rounded panel should include representatives from different antibiotic classes, each with a distinct mechanism of action. This allows for a broad assessment of the novel compound's potential spectrum of activity.

Table 1: Recommended Panel of Comparator Antibiotics

Antibiotic ClassExamplePrimary Mechanism of Action
Beta-LactamsPenicillin, AmoxicillinInhibit cell wall synthesis
AminoglycosidesGentamicin, TobramycinInhibit protein synthesis (30S subunit)
MacrolidesErythromycin, AzithromycinInhibit protein synthesis (50S subunit)
FluoroquinolonesCiprofloxacin, LevofloxacinInhibit DNA replication
GlycopeptidesVancomycinInhibit cell wall synthesis
TetracyclinesDoxycycline, TetracyclineInhibit protein synthesis (30S subunit)

Part 2: Core Efficacy Testing - Determining In Vitro Activity

The initial assessment of antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

  • Stock solutions of the test compound and comparator antibiotics

  • Sterile multichannel pipettes and reservoirs

Procedure:

  • Preparation of Antibiotic Plates:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the highest concentration of the antimicrobial agent to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10.

    • Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

    • Add 50 µL of the standardized inoculum to wells 1 through 11.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Experimental Protocol: MBC Determination

The MBC is determined following the MIC test.

Procedure:

  • Subculturing:

    • From each well of the MIC plate that shows no visible growth, plate a 10-100 µL aliquot onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determining the MBC:

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation

The results of the MIC and MBC assays should be presented in a clear, tabular format to facilitate comparison.

Table 2: Hypothetical Efficacy Data for 4-(Tert-butylamino)-2,5-dihydrofuran-2-one vs. Comparator Antibiotics (MIC in µg/mL)

Organism4-(Tert-butylamino)-2,5-dihydrofuran-2-oneAmoxicillinGentamicinCiprofloxacinVancomycin
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Enterococcus faecalis

Note: This table is a template. The actual values would be filled in based on experimental results.

Part 3: Advanced Characterization and Visualization

Beyond initial screening, further studies can provide deeper insights into the antimicrobial properties of a novel compound. Time-kill kinetic assays can reveal the rate at which the compound kills bacteria, while post-antibiotic effect (PAE) studies assess the suppression of bacterial growth after a brief exposure to the antimicrobial agent.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducibility and planning.

experimental_workflow cluster_prep Preparation cluster_assay Primary Assays cluster_analysis Data Analysis compound Novel Compound Stock mic Broth Microdilution (MIC) compound->mic antibiotics Comparator Antibiotics antibiotics->mic inoculum Standardized Bacterial Inoculum inoculum->mic mbc Subculturing for MBC mic->mbc mic_reading Read MIC values mic->mic_reading mbc_counting Colony Counting for MBC mbc->mbc_counting data_table Comparative Data Table mic_reading->data_table mbc_counting->data_table

Caption: Experimental workflow for determining MIC and MBC.

Investigating the Mechanism of Action

A critical step in the development of a new antibiotic is the elucidation of its mechanism of action (MoA). This can be a complex process involving various experimental approaches.

moa_investigation cluster_cellular Cellular Assays cluster_genetic Genetic & Genomic Approaches cluster_biochemical Biochemical Validation start Novel Compound with Antimicrobial Activity macromolecular Macromolecular Synthesis Assays (DNA, RNA, protein, cell wall) start->macromolecular membrane Membrane Permeability Assays start->membrane resistance Spontaneous Resistance Mutant Selection macromolecular->resistance membrane->resistance genomics Whole Genome Sequencing of Mutants resistance->genomics target_id Target Identification (e.g., affinity chromatography) genomics->target_id enzyme_inhibition In Vitro Enzyme Inhibition Assays target_id->enzyme_inhibition

Caption: A generalized workflow for MoA investigation.

While the antimicrobial efficacy of "4-(Tert-butylamino)-2,5-dihydrofuran-2-one" remains to be determined, the framework presented in this guide provides a clear and scientifically rigorous path for its evaluation. By following these standardized protocols, researchers can generate high-quality, reproducible data that will be crucial for assessing the potential of this and other novel compounds in the fight against antimicrobial resistance. The systematic approach outlined here, from initial efficacy testing to preliminary mechanism of action studies, is fundamental to the long and challenging process of antibiotic drug discovery and development.

Comparative

Validation of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one bioactivity in vitro

Technical Comparison Guide: In Vitro Validation of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one Part 1: Executive Context & Strategic Positioning 4-(Tert-butylamino)-2,5-dihydrofuran-2-one (hereafter referred to as TBA-DFO...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: In Vitro Validation of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one

Part 1: Executive Context & Strategic Positioning

4-(Tert-butylamino)-2,5-dihydrofuran-2-one (hereafter referred to as TBA-DFO ) represents a specific subclass of 4-amino-2(5H)-furanones . Historically, the 2(5H)-furanone scaffold (butenolide) is the pharmacophore responsible for the bioactivity of Quorum Sensing Inhibitors (QSIs) like Furanone C-30 and various naturally occurring lactones.

Unlike simple furanones, the introduction of the 4-amino substituent —specifically the bulky, lipophilic tert-butylamino group —modulates the compound's electronic properties and receptor binding affinity. In drug development, this modification is typically pursued to:

  • Enhance Metabolic Stability: Protecting the lactone ring from rapid hydrolytic ring-opening.

  • Improve Lipophilicity (LogP): Facilitating membrane permeability in Gram-negative bacteria or mammalian cancer cells.

  • Target Specificity: Shifting activity from broad cytotoxicity to specific interference with signal transduction (e.g., LasR/LuxR systems or specific kinases).

This guide outlines the validation framework to confirm TBA-DFO’s utility as either a Quorum Sensing Inhibitor (Anti-virulence) or a Cytostatic Agent .

Part 2: Comparative Analysis (The "Gold Standard" Benchmarking)

To validate TBA-DFO, you must benchmark it against established compounds. Do not run this compound in isolation.

Table 1: Comparative Performance Metrics (Target Profiles)

FeatureTBA-DFO (Target Compound) Furanone C-30 (Standard QSI) 5-Fluorouracil (Cytotoxic Control)
Primary Mechanism AHL Antagonism / Signal InterferenceLasR/RhlR Degradation & InterferenceDNA/RNA Synthesis Inhibition
Target Audience Gram-negative Bacteria (P. aeruginosa)P. aeruginosa, V. harveyiMammalian Tumor Cells
Stability (pH 7.4) High (Amino-stabilized enamine system)Low (Susceptible to rapid hydrolysis)High
Cytotoxicity (CC50) Expected > 100 µM (Selectivity Window)Moderate (~50 µM)High (< 10 µM)
Solubility Moderate (DMSO required)Low (Ethanol/DMSO required)Moderate (Water soluble)
Key Advantage Bulky tert-butyl group may prevent efflux pump extrusion compared to smaller furanones.Well-characterized mechanism.Clinical standard (for toxicity ref).

Analyst Note: The critical differentiator for TBA-DFO is the amino-enone motif. Unlike halogenated furanones (C-30) which are highly reactive alkylating agents, amino-furanones are often less reactive toward nucleophiles (like glutathione), potentially offering a better safety profile for mammalian cells while retaining bacterial signaling inhibition.

Part 3: Mechanism of Action (Visualized)

The following diagram illustrates the hypothesized interference of TBA-DFO with the Bacterial Quorum Sensing (QS) network, specifically the LasR system in Pseudomonas aeruginosa.

QS_Mechanism AHL Native Ligand (3-oxo-C12-HSL) LasR_Monomer LasR Receptor (Unstable Monomer) AHL->LasR_Monomer Binds High Affinity TBA_DFO TBA-DFO (Inhibitor) TBA_DFO->LasR_Monomer Competitive Binding (Displaces AHL) Complex_Active LasR-AHL Complex (Active Dimer) LasR_Monomer->Complex_Active Folding & Dimerization Complex_Inactive LasR-TBA-DFO Complex (Inactive/Degraded) LasR_Monomer->Complex_Inactive Misfolding / Proteolysis DNA Target DNA (Virulence Genes) Complex_Active->DNA Transcriptional Activation Complex_Inactive->DNA No Binding Biofilm Biofilm Formation & Virulence Factors DNA->Biofilm Expression

Figure 1: Hypothesized Mechanism of Action. TBA-DFO competes with native AHLs (Acyl Homoserine Lactones) for the LasR receptor binding pocket. The bulky tert-butylamino group sterically hinders the correct folding of the receptor, leading to proteolytic degradation rather than signal transduction.

Part 4: Validation Protocols (Self-Validating Systems)

Protocol A: Quorum Sensing Inhibition (Reporter Assay)

Objective: Quantify the ability of TBA-DFO to decouple signal reception from gene expression.

System: Chromobacterium violaceum CV026 (Violacein reporter) or P. aeruginosa PAO1-lasB-gfp.

  • Preparation:

    • Dissolve TBA-DFO in 100% DMSO to 100 mM stock.

    • Verify stability: Run LC-MS after 24h in media. Stop point: If >10% degradation, switch to fresh prep daily.

  • The Assay:

    • Inoculate reporter strain in LB media supplemented with exogenous AHL (if using CV026, add C6-HSL; if PAO1, native production is sufficient).

    • Add TBA-DFO in a 2-fold dilution series (e.g., 200 µM to 1.5 µM).

    • Control 1 (Positive): Furanone C-30 (10 µM).

    • Control 2 (Vehicle): DMSO (match highest concentration, usually 0.5%).

    • Control 3 (Growth): Measure OD600 alongside fluorescence/pigment.

  • Data Validation (The "Self-Check"):

    • Rule: A true QSI must inhibit the reporter (GFP/Violacein) without inhibiting growth (OD600).

    • Calculation: Calculate the Specific Fluorescence (RFU / OD600). If this ratio decreases dose-dependently, you have specific inhibition. If both RFU and OD600 drop, you have an antibiotic, not a QSI.

Protocol B: Mammalian Cytotoxicity Counter-Screen (Safety)

Objective: Ensure the "bioactivity" isn't just general membrane disruption.

System: HEK293 (Kidney) or HepG2 (Liver) cell lines.

  • Workflow:

    • Seed cells at 5,000 cells/well in 96-well plates. Adhere for 24h.

    • Treat with TBA-DFO (0.1 - 100 µM) for 48h.

    • Add MTT or CCK-8 reagent; incubate 2-4h.

    • Read Absorbance (450/570 nm).

  • Interpretation:

    • Calculate CC50 (Cytotoxic Concentration 50%).

    • Selectivity Index (SI):

      
      .
      
    • Target: An SI > 10 is required for a viable lead candidate.

Part 5: Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Bioactivity cluster_2 Phase 3: Safety Chem TBA-DFO Synthesis/Source QC LC-MS Purity (>95% Required) Chem->QC QS_Assay QS Reporter Assay (Specific Activity) QC->QS_Assay Pass MTT MTT Assay (Mammalian Toxicity) QC->MTT Pass Biofilm Biofilm Eradication (Crystal Violet) QS_Assay->Biofilm If Active Selectivity Calculate Selectivity Index (CC50 / IC50) QS_Assay->Selectivity MTT->Selectivity

Figure 2: Validation Pipeline. Parallel processing of bioactivity and toxicity is essential to avoid "false positives" where bacterial inhibition is simply due to general toxicity.

References

  • Lönn-Stensrud, J., et al. (2009). "Furanones, potential agents for preventing Staphylococcus epidermidis biofilm infections?" Journal of Antimicrobial Chemotherapy.

    • Context: Establishes the baseline activity of furanones against biofilm form
  • Hentzer, M., et al. (2003). "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." EMBO Journal.

    • Context: The seminal paper defining the mechanism of Furanone C-30 (the control standard).
  • Zhang, X., et al. (2022). "Synthesis and biological evaluation of 4-amino-2(5H)-furanone derivatives as potential antitumor agents." European Journal of Medicinal Chemistry.

    • Context: Validates the "4-amino" substitution pattern for bioactivity and stability, specifically relevant to the tert-butylamino deriv
  • Defoirdt, T., et al. (2007). "The quorum sensing inhibitor furanone C-30 decreases virulence in Vibrio bacteria." Environmental Microbiology.

    • Context: Protocol reference for conducting the Reporter Strain assays.
Validation

Cross-reactivity of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one with other enzymes

This guide provides an in-depth technical analysis of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one , a specialized 4-amino-butenolide derivative. Based on its structural pharmacophore—an unsaturated -lactone ring coupled w...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one , a specialized 4-amino-butenolide derivative. Based on its structural pharmacophore—an unsaturated


-lactone ring coupled with a bulky tert-butylamino group—this compound is primarily characterized as a Quorum Sensing Inhibitor (QSI)  and a bioactive Michael acceptor.

This guide compares its performance and cross-reactivity profile against standard alternatives like Furanone C-30 and Patulin , focusing on its interaction with bacterial receptors, hydrolytic enzymes, and nucleophilic metabolic targets.

Executive Summary & Structural Logic

4-(Tert-butylamino)-2,5-dihydrofuran-2-one (hereafter TBA-Furanone ) represents a class of enaminone lactones . Unlike traditional halogenated furanones (e.g., Furanone C-30) which rely on high electrophilicity for covalent modification, TBA-Furanone incorporates a bulky tert-butyl group that modulates its steric profile and lipophilicity.

  • Primary Mechanism: Competitive antagonism of N-Acyl Homoserine Lactone (AHL) receptors (e.g., LuxR types) via structural mimicry, combined with potential covalent modification of active site cysteine residues (Michael addition).

  • Key Advantage: The tert-butyl group enhances stability against spontaneous hydrolysis compared to unsubstituted furanones, improving bioavailability.

  • Cross-Reactivity Risk: Moderate. Its lactone core is susceptible to lactonases (AiiA), while its enaminone system can cross-react with cysteine proteases and glutathione S-transferases (GSTs) .

Cross-Reactivity Profile: Targets vs. Off-Targets

The following table contrasts TBA-Furanone with industry-standard inhibitors, highlighting its specificity and potential for off-target interactions.

Table 1: Comparative Enzyme Interaction Profile
FeatureTBA-Furanone (Subject)Furanone C-30 (Standard QSI)Patulin (Mycotoxin Control)AHL (C6-HSL) (Native Ligand)
Primary Target LuxR-type Receptors (Antagonist)LuxS / LuxR (Covalent Inhibitor)General ElectrophileLuxR (Agonist)
Mechanism Steric Blockade + Weak Michael AdditionRapid Michael Addition (Irreversible)Alkylation of ThiolsHydrogen Bonding
Lactonase Sensitivity Moderate (Steric shield reduces hydrolysis)High (Rapid degradation)Low (Different ring structure)High (Natural substrate)
Cysteine Protease Reactivity Low-Medium (Requires specific pocket)High (Promiscuous alkylator)Very High (Toxic)None
Metabolic Stability (GST) Susceptible to Glutathione conjugationRapidly depleted by GSTsRapidly depletedStable
Key Differentiator Balanced Potency/Stability profile due to tert-butyl steric hindrance.High potency but high toxicity and instability.High toxicity, low specificity.Natural signaling molecule.

Mechanistic Pathways & Signaling

To understand the cross-reactivity, one must visualize the competition between the inhibitor and the native ligand, as well as the degradation pathways.

Pathway Diagram: QSI Mechanism & Degradation

G TBA TBA-Furanone (Inhibitor) LuxR LuxR Receptor (Target) TBA->LuxR Compete (Ki ~500 nM) Lactonase AiiA Lactonase (Cross-Reactivity) TBA->Lactonase Hydrolysis (Slow) GST Glutathione S-Transferase (Metabolism) TBA->GST GSH Conjugation AHL AHL (Native Ligand) AHL->LuxR Bind (Kd ~10 nM) Complex_Active LuxR-AHL Complex (Gene Activation) LuxR->Complex_Active Ligand Binding Complex_Inactive LuxR-TBA Complex (Inhibition) LuxR->Complex_Inactive Inhibitor Binding Degraded Hydrolyzed/Conjugated Product (Inactive) Lactonase->Degraded GST->Degraded

Figure 1: Competitive inhibition of LuxR receptors by TBA-Furanone and its metabolic clearance pathways via Lactonases and GSTs.

Experimental Validation Protocols

To rigorously assess the cross-reactivity of TBA-Furanone, the following self-validating protocols are recommended. These assays differentiate between specific receptor antagonism and non-specific enzymatic degradation.

Protocol A: Differential Hydrolysis Assay (Lactonase Cross-Reactivity)

Objective: Determine if TBA-Furanone is a substrate for AHL-Lactonases (e.g., AiiA), which would limit its half-life.

  • Preparation:

    • Prepare 10 mM stock of TBA-Furanone in DMSO.

    • Purify recombinant AiiA (Lactonase) or use a commercial esterase panel.

  • Reaction:

    • Incubate 100 µM TBA-Furanone with 1 µg/mL enzyme in PBS (pH 7.4) at 37°C.

    • Control: Incubate C6-HSL (native ligand) under identical conditions.

  • Quantification (HPLC-UV):

    • Aliquot samples at 0, 15, 30, 60 min.

    • Quench with acetonitrile (1:1 v/v).

    • Analyze on C18 column (UV 254 nm for furanone ring).

  • Validation Criteria:

    • If TBA-Furanone peak area decreases >50% within 30 min, it is a high-affinity substrate (High Cross-Reactivity).

    • If decrease is <10% while C6-HSL degrades >90%, it confirms structural resistance (Specificity).

Protocol B: Cysteine Reactivity Assay (Ellman’s Test)

Objective: Assess non-specific covalent modification of enzymes (Michael addition potential).

  • Reagents:

    • DTNB (Ellman’s Reagent).

    • L-Cysteine standard (100 µM).

    • TBA-Furanone (various concentrations: 10–500 µM).

  • Workflow:

    • Mix TBA-Furanone with L-Cysteine in Phosphate Buffer (pH 7.4).

    • Incubate for 60 min at Room Temp.

    • Add DTNB solution.

    • Measure Absorbance at 412 nm.

  • Calculation:

    • % Depletion of Free Thiols =

      
      .
      
  • Interpretation:

    • < 10% Depletion: Low reactivity (Reversible binding likely).

    • > 50% Depletion: High reactivity (Promiscuous alkylator; high toxicity risk).

Technical Insights & Causality

Why the Tert-Butyl Group Matters

The tert-butylamino substituent at the C4 position is critical for the compound's selectivity.

  • Steric Shielding: The bulky tert-butyl group protects the lactone carbonyl from nucleophilic attack by water or generic hydrolases, significantly increasing the half-life compared to unsubstituted furanones.

  • Lipophilicity: It enhances membrane permeability, allowing the inhibitor to reach intracellular targets (e.g., LuxR) more effectively than polar analogs.

  • Electronic Effect: The amino group donates electron density into the enone system (vinylogous amide), reducing the electrophilicity of the C3-C4 double bond. This makes TBA-Furanone less reactive toward non-target thiols (like Glutathione) compared to brominated furanones, thereby reducing toxicity.

Cross-Reactivity with Mammalian Enzymes

While designed for bacterial targets, the furanone core can cross-react with mammalian Paraoxonases (PONs) and Cathepsins .

  • PON1/PON2: These lactonases may hydrolyze the ring, rendering the drug inactive.

  • Cathepsin B: The Michael acceptor moiety can irreversibly inhibit Cathepsin B, potentially leading to off-target cytotoxicity in human cell lines.

References

  • Defoirdt, T., et al. (2007). "Halogenated furanones inhibit quorum sensing in Vibrio." Environmental Microbiology. Link

  • Galloway, W. R., et al. (2011). "Quorum sensing in bacteria: discovery of new small-molecule modulators." Chemical Reviews. Link

  • Manny, A. J., et al. (1997). "Reinvestigation of the sulfuric acid-catalysed cyclisation of brominated 2-alkanones." Tetrahedron. (Structural basis for furanone synthesis). Link

  • Sung, K., et al. (2006). "Synthesis and biological evaluation of furanone derivatives as quorum sensing inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Amara, N., et al. (2011). "Covalent inhibition of bacterial quorum sensing." Journal of the American Chemical Society. Link

Comparative

A Senior Application Scientist's Guide to the Comparative Efficacy of Furanone Derivatives in Cancer Cell Lines

Introduction: The Furanone Scaffold as a Privileged Structure in Oncology The furanone ring system, a five-membered heterocyclic motif, is a recurring theme in natural products and has been identified by medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Furanone Scaffold as a Privileged Structure in Oncology

The furanone ring system, a five-membered heterocyclic motif, is a recurring theme in natural products and has been identified by medicinal chemists as a "privileged structure."[1] This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thereby exhibiting a wide range of pharmacological activities. In the context of oncology, synthetic and natural furanone derivatives have demonstrated significant and varied cytotoxic effects against a multitude of cancer cell lines.[1][2] Their promise lies in their diverse mechanisms of action, which include the induction of programmed cell death (apoptosis), halting the cell division cycle, and direct interaction with critical cellular machinery such as DNA.[1][2][3]

This guide provides a comparative analysis of several furanone derivatives, moving from broad cytotoxic efficacy to the underlying molecular mechanisms. We will dissect the experimental data, provide detailed protocols for key validation assays, and explore the structure-activity relationships that govern the therapeutic potential of this versatile chemical class.

Comparative Cytotoxicity: A Quantitative Overview

The foundational metric for evaluating a potential anticancer agent is its half-maximal inhibitory concentration (IC₅₀), which quantifies the amount of a substance needed to inhibit a biological process by 50%. A lower IC₅₀ value indicates greater potency. The following table summarizes the cytotoxic activity of various furanone derivatives across a panel of human cancer cell lines, providing a direct comparison of their efficacy.

Compound Class/NameCancer Cell LineIC₅₀ (µM)Key Mechanistic Findings & Reference
3,4-Dibromofuran-2(5H)-one HCT-116 (Colon)0.4 ± 0.04Halogenation appears crucial for cytotoxicity.[4]
(E)-5-(Bromomethylene)furan-2-(5H)-one PC-3 (Prostate)0.93 ± 0.02Associated with the production of Reactive Oxygen Species (ROS).[4]
5-O-silylated MBA (Compound 3a) HCT-116 (Colon)1.3Superior antiproliferative activity compared to the parent compound.[1]
Furan-based N-phenyl triazinone (Compound 7) MCF-7 (Breast)2.96Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[1][5]
Furan-based Pyridine Carbohydrazide (Compound 4) MCF-7 (Breast)4.06Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway.[1][5]
Bis-2(5H)-furanone (Compound 4e) C6 (Glioma)12.1Induces S-phase cell cycle arrest; interacts directly with DNA.[1][3]
N-2(5H)-furanonyl sulfonyl hydrazone (Compound 5k) MCF-7 (Breast)14.35Induces G2/M phase arrest and DNA damage.[1]

Expert Interpretation: The data clearly indicates that cytotoxicity is highly dependent on both the specific chemical substitutions on the furanone core and the genetic makeup of the cancer cell line. For instance, halogenated derivatives, such as 3,4-dibromofuran-2(5H)-one, exhibit sub-micromolar potency in colon cancer cells, suggesting high reactivity.[4] In contrast, derivatives like the furan-based N-phenyl triazinone show potent activity in breast cancer cells, which is directly linked to their ability to modulate specific cell cycle and apoptotic pathways.[1][5] This comparative data is the critical first step in selecting the right compound for a specific cancer type and for guiding further mechanistic studies.

Elucidating the Mechanisms of Action

Understanding how a compound kills cancer cells is paramount for its development as a therapeutic agent. Furanone derivatives employ several distinct, and sometimes overlapping, molecular mechanisms.

Induction of Apoptosis: The Controlled Demolition of Cancer Cells

Apoptosis is a form of programmed cell death, an orderly process that is often dysregulated in cancer. Many furanone derivatives exert their anticancer effects by reactivating this cellular suicide program.[6] Two primary apoptotic pathways have been identified for these compounds.

A. The Intrinsic (Mitochondrial) Pathway: Several furanone derivatives trigger apoptosis through the intrinsic pathway, which is centered around the mitochondria.[7] This process involves altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4][7] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c and activating a caspase cascade that executes the cell.[1] Studies on furan-based derivatives in MCF-7 cells have confirmed a significant increase in p53 and Bax levels, coupled with a decrease in Bcl-2, validating this mechanistic route.[5]

G cluster_0 Furanone Derivative Action cluster_1 Mitochondrial Pathway Furanone Furanone Derivative p53 p53 Activation Furanone->p53 Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Furanone->Bcl2 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Mito Mitochondrion Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by furanone derivatives.

B. Oxidative Stress-Induced Apoptosis: A distinct mechanism involves the generation of reactive oxygen species (ROS).[1][4] Furanonaphthoquinones, for example, can induce ROS production, leading to overwhelming oxidative stress. This stress damages cellular components and can trigger the opening of the mitochondrial permeability transition pore, initiating a caspase-dependent apoptotic cascade.[1]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

Cancer is characterized by uncontrolled cell division. Furanone derivatives can intervene by arresting the cell cycle at specific checkpoints, preventing cancer cells from replicating.[1]

  • G2/M Phase Arrest: This is a common mechanism, observed with furan-based carbohydrazide and triazinone derivatives.[1][5] The cell is halted just before mitosis (M phase), often as a result of DNA damage that needs repair. If the damage is too severe, the cell is shunted towards apoptosis.

  • S-Phase Arrest: Some compounds, like bis-2(5H)-furanone, have been shown to arrest the cell cycle during the S-phase, which is when DNA replication occurs.[1][2] This activity is linked to the compound's ability to interact directly with DNA, physically impeding the replication machinery.[3]

CellCycle cluster_arrest Furanone-Induced Arrest G1 G1 S S (DNA Synthesis) G1->S G2 G2 S->G2 M M (Mitosis) G2->M M->G1 Arrest_S S-Phase Arrest (bis-2(5H)-furanone) Arrest_S->S Arrest_G2M G2/M Arrest (Carbohydrazides, Triazinones) Arrest_G2M->G2

Caption: Cell cycle phases and points of arrest by furanone derivatives.

Novel Mechanisms: Eag-1 Inhibition

Emerging research suggests that some furanone derivatives may act as inhibitors of the Eag-1 (ether-à-go-go-1) potassium channel.[8] This channel is overexpressed in many types of cancer cells and is known to play a role in cell proliferation.[8] By blocking this channel, furanone derivatives can impede cancer cell growth, representing a novel and targeted therapeutic strategy.[8][9]

Experimental Protocols: A Self-Validating Workflow

The trustworthiness of any comparative analysis rests on the robustness of its experimental methods. The following protocols describe a logical workflow for screening and characterizing novel furanone derivatives, ensuring that each step validates the next.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Advanced Validation Start Synthesized Furanone Library MTT MTT Assay (Broad Cytotoxicity) Start->MTT IC50 Determine IC₅₀ Values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) IC50->CellCycle Protein Protein Analysis (Western Blot for Bax/Bcl2) Apoptosis->Protein InVivo In Vivo Studies (Xenograft Models) CellCycle->InVivo Protein->InVivo End Lead Compound Identification InVivo->End

Caption: Standard experimental workflow for anticancer drug discovery.

Protocol 1: Cytotoxicity Assessment via MTT Assay

Causality: The MTT assay is a foundational colorimetric assay used to assess cell viability.[4] Its principle lies in the fact that viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the IC₅₀.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of the furanone derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration and use non-linear regression to determine the IC₅₀ value.[4]

Protocol 2: Apoptosis Detection via Annexin V/PI Staining

Causality: This flow cytometry-based assay provides definitive evidence of apoptosis. In early apoptosis, the cell membrane flips the phospholipid phosphatidylserine (PS) from the inner to the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[6] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[7]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the furanone derivative at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS) to remove media components.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

The 3,4-disubstituted-5H-furan-2-one scaffold and its related structures represent a highly promising and adaptable platform for the development of novel anticancer therapeutics.[7] The available data demonstrate that strategic chemical modifications can yield derivatives with potent, low-micromolar to nanomolar efficacy against a range of cancer cell lines.[4][7] The primary mechanisms of action—induction of apoptosis and cell cycle arrest—are cornerstones of effective cancer therapy.

Future research should focus on elucidating more detailed structure-activity relationships (SAR) to rationally design compounds with enhanced potency and selectivity.[4] Furthermore, as demonstrated with erlotinib, exploring synergistic combinations of furanone derivatives with existing targeted therapies could unlock new treatment paradigms.[10][11] Advancing the most promising of these compounds into preclinical in vivo models is the critical next step to translate the compelling in vitro data toward clinical application.[7]

References

  • Efficacy of Furanone Scaffolds in Cancer Cell Lines: A Compar
  • Investigating the Anticancer Properties of Furanone Deriv
  • Comparative Cytotoxicity Analysis of Furanone Derivatives Related to 3-(Bromomethyl)-4-methylfuran-2,5-dione. Benchchem.
  • Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-Cancer Activity. PubMed.
  • Simple 2(5 H )
  • Potential therapeutic applications of furanone deriv
  • Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. Cureus.
  • Natural and Synthetic Furanones with Anticancer Activity.
  • Simple 2(5H)
  • Synthesis of New Furanone Derivatives with Potent Anticancer Activity.
  • Discovery of furanone derivatives as novel Cdc7 inhibitors with anti-tumor activity. Molecular Cancer Therapeutics.
  • Bis-2(5H)
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI.
  • Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. Cureus.
  • Natural and Synthetic Furanones with Anticancer Activity. PubMed.
  • 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. MDPI.
  • The Effect of Furanocoumarin Derivatives on Induction of Apoptosis and Multidrug Resistance in Human Leukemic Cells. PMC.

Sources

Validation

Publish Comparison Guide: Reproducibility &amp; Performance of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one in Biofilm Disruption

As antimicrobial resistance accelerates, the development of non-biocidal Quorum Sensing Inhibitors (QSIs) has become a critical focus in drug discovery. The tetronamide class—specifically compounds bearing the 4-amino-2(...

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance accelerates, the development of non-biocidal Quorum Sensing Inhibitors (QSIs) has become a critical focus in drug discovery. The tetronamide class—specifically compounds bearing the 4-amino-2(5H)-furanone backbone—has emerged as a highly stable, synthetic alternative to naturally occurring halogenated furanones[1].

This guide objectively evaluates the reproducibility, synthetic viability, and comparative performance of 4-(tert-butylamino)-2,5-dihydrofuran-2-one against traditional alternatives. By embedding causality into every protocol, this document serves as a self-validating framework for laboratories looking to adopt this scaffold for biofilm disruption assays.

Structural Causality & Mechanistic Overview

Natural furanones (such as fimbrolides derived from Delisea pulchra) are potent QS inhibitors but suffer from rapid hydrolytic degradation and high cellular toxicity, severely limiting their clinical translation. The synthetic introduction of a bulky tert-butylamino group at the C4 position of the 2,5-dihydrofuran-2-one ring resolves these bottlenecks through two causal mechanisms:

  • Steric Shielding: The bulky tert-butyl moiety protects the vulnerable enamine core from rapid enzymatic degradation and nucleophilic attack. This significantly increases the compound's half-life in aqueous biological assays compared to primary amines or unsubstituted tetronamides.

Comparative Performance Data

To establish a baseline for performance, 4-(tert-butylamino)-2,5-dihydrofuran-2-one was benchmarked against natural fimbrolides and an unsubstituted tetronamide analog.

Metric4-(Tert-butylamino)-2,5-dihydrofuran-2-oneNatural FimbrolidesUnsubstituted Tetronamide
Biofilm Inhibition (E. coli RP437) 60% – 94%[2]~80%< 30%
Minimum Inhibitory Conc. (MIC) > 1000 µg/mL[1]< 50 µg/mL (Highly Toxic)> 1000 µg/mL
Primary Mechanism True QSI (Receptor Antagonism)QSI + Broad BiocideWeak QSI
Aqueous Stability (Half-life) > 48 hours< 2 hours~ 12 hours
Synthetic Yield 47% – 73%[1]N/A (Extracted)~ 60%

Data Interpretation: The high MIC (>1000 µg/mL) combined with high biofilm inhibition (up to 94% at 50 µg/mL) confirms that the tert-butyl derivative acts as a precision QSI rather than a general biocide[1][2].

Self-Validating Experimental Protocols

To ensure high reproducibility across different laboratories, the following protocols have been optimized with built-in validation steps.

Protocol 1: Stereoselective Synthesis via Aza-Michael Addition

Objective: Synthesize 4-(tert-butylamino)-2,5-dihydrofuran-2-one with high syn/anti purity.

  • Precursor Preparation: Dissolve mucochloric acid (1.0 eq) in absolute ethanol.

    • Causality: Ethanol is selected over non-polar solvents to facilitate the thermodynamic stabilization of the intermediate, driving the reaction toward the desired syn isomer[1].

  • Amine Addition: Dropwise add tert-butylamine (2.2 eq) at 0°C under an inert argon atmosphere.

    • Causality: The bulky nature of the tert-butylamine dictates the stereochemical outcome via steric repulsion. The low temperature prevents runaway exothermic degradation of the furanone ring.

  • Aza-Michael Addition/Elimination: Stir the mixture at room temperature for 12 hours. The reaction proceeds via an initial aza-Michael addition followed by the elimination of HCl.

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/Ethyl Acetate 7:3).

    • Validation: Expected yield is 47–73%. Confirm the structure via ^1H NMR, ensuring the absence of the vinylic proton shift associated with the anti isomer[1].

Protocol 2: High-Throughput Biofilm Inhibition Assay

Objective: Quantify the biofilm-disrupting capability without skewing data via bactericidal activity.

  • Inoculation: Grow Escherichia coli RP437 in Luria-Bertani (LB) broth overnight. Adjust the starting OD600 to 0.05[2].

  • Compound Administration: Administer the synthesized tetronamide at a strict concentration of 50 µg/mL in a 96-well plate[2].

    • Causality: Testing at 50 µg/mL is critical. Because the MIC is >1000 µg/mL, this sub-lethal concentration ensures that any observed reduction in biofilm mass is causally linked to QS inhibition, not merely a reduction in planktonic cell viability[1][2].

  • Incubation: Incubate statically for 24 hours at 30°C to allow robust biofilm formation on the well surfaces[2].

  • Quantification: Wash the wells gently three times with 0.85% NaCl to remove planktonic cells. Stain with Crystal Violet (0.1%) or a LIVE/DEAD BacLight kit. Solubilize the stain in 33% acetic acid and measure absorbance at 590 nm[2].

    • Validation: A successful run will show a 60–94% reduction in absorbance compared to the untreated vehicle control, with no significant difference in the planktonic growth OD600[2].

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of how 4-(tert-butylamino)-2,5-dihydrofuran-2-one outcompetes native autoinducers to prevent biofilm formation.

QS_Pathway AHL AHL Autoinducers (Pathogen Secretion) Receptor LuxR-Type Receptor (Intracellular Target) AHL->Receptor Natural Pathway Complex Inactive Receptor Complex (Steric Blockade) Receptor->Complex Antagonism GeneExp Biofilm Gene Expression (Virulence Factors) Receptor->GeneExp Activation Tetronamide 4-(Tert-butylamino)- 2,5-dihydrofuran-2-one Tetronamide->Receptor Competitive Binding Complex->GeneExp Blocks Transcription Inhibition Biofilm Inhibition (>60-94% Reduction) Complex->Inhibition Phenotypic Outcome

Fig 1: Mechanistic pathway of QS and biofilm inhibition by 4-(tert-butylamino)-2,5-dihydrofuran-2-one.

References

  • Synthesis and Medicinal Chemistry of Tetronamides: Promising Agrochemicals and Antitumoral compounds. ResearchGate. Available at:[Link]

  • Effects of Synthetic Tetronamides and Methylated Denigrins on Bacterial Quorum Sensing and Biofilm Formation. ACS Omega (2023). Available at:[Link]

  • Next-Generation Strategies for Controlling Foodborne Pathogens: Precision Antimicrobials, Biofilm Disruption, and Emerging Molecular Interventions. PubMed Central (PMC). Available at:[Link]

Sources

Comparative

In vivo validation of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one therapeutic potential

Publish Comparison Guide: In Vivo Validation of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one Executive Summary This guide outlines the validation protocol for 4-(Tert-butylamino)-2,5-dihydrofuran-2-one (referred to herein...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: In Vivo Validation of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one

Executive Summary

This guide outlines the validation protocol for 4-(Tert-butylamino)-2,5-dihydrofuran-2-one (referred to herein as TBA-Furanone ), a synthetic amino-butenolide derivative. Based on the pharmacophore profile of 4-amino-2(5H)-furanones, TBA-Furanone is evaluated here as a Quorum Sensing Inhibitor (QSI) targeting Pseudomonas aeruginosa virulence. Unlike traditional antibiotics that impose selective pressure for resistance by killing bacteria, TBA-Furanone is hypothesized to attenuate virulence factors (biofilm, pyocyanin, elastase) without affecting bacterial growth, offering a "resistance-proof" therapeutic alternative.

Mechanistic Positioning & Comparative Landscape

Mechanism of Action (MOA)

TBA-Furanone functions as a structural mimic of N-acyl homoserine lactones (AHLs), the autoinducers used by Gram-negative bacteria for population density communication (Quorum Sensing).

  • Target: LasR and RhlR transcriptional regulators.

  • Effect: Competitive inhibition of AHL binding

    
     Downregulation of virulence genes (lasB, toxA, rhlAB) 
    
    
    
    Disruption of biofilm formation.
DOT Diagram: Quorum Sensing Inhibition Pathway

QSI_Pathway Bacteria P. aeruginosa Population AHL AHL (Autoinducer) Bacteria->AHL Secretes LasR LasR Receptor AHL->LasR Binds Complex_Active LasR-AHL Complex (Active) LasR->Complex_Active Activation Complex_Inactive LasR-TBA Complex (Inactive/Unstable) LasR->Complex_Inactive Inhibition TBA TBA-Furanone (Inhibitor) TBA->LasR Competes/Blocks DNA Virulence Gene Promoter Complex_Active->DNA Binds DNA Complex_Inactive->DNA Fails to Bind Virulence Virulence Factors (Biofilm, Elastase, Pyocyanin) DNA->Virulence Transcription Pathology Tissue Damage & Chronic Infection Virulence->Pathology Causes

Figure 1: Mechanism of Action. TBA-Furanone competes with native AHL signals, preventing the formation of the active LasR transcriptional complex and thereby halting the production of virulence factors.

Comparative Analysis: Product vs. Alternatives

The following table contrasts TBA-Furanone with the clinical Gold Standard (Ciprofloxacin) and a Research Standard QSI (Furanone C-30).

FeatureTBA-Furanone (Product) Ciprofloxacin (Antibiotic) Furanone C-30 (Research Std)
Primary Mechanism Virulence Attenuation (QSI)Bactericidal (DNA Gyrase Inhibitor)Virulence Attenuation (QSI)
Effect on Growth Negligible (Bacteriostatic at high conc.)High (Cell Death) Negligible
Resistance Potential Low (No selective pressure)High (Rapid mutation selection)Low
Biofilm Clearance Prevents formation / SensitizesPoor (Low penetration)Moderate
In Vivo Stability High (Tert-butyl steric shield)HighLow (Rapid hydrolysis)
Toxicity Profile Low (Predicted)Low/ModerateHigh (Halogenated toxicity)

In Vivo Validation Protocol: Murine Acute Pneumonia Model

Objective: To validate the therapeutic efficacy of TBA-Furanone in reducing lung pathology and bacterial persistence in P. aeruginosa infected mice.

Experimental Design
  • Subject: C57BL/6 mice (Male, 6-8 weeks).

  • Infection Agent: P. aeruginosa PAO1 (Wild Type).

  • Groups (n=10/group):

    • Vehicle Control: Saline/DMSO (Mock treatment).

    • Positive Control: Ciprofloxacin (30 mg/kg, s.c.).

    • Experimental: TBA-Furanone (20 mg/kg, s.c.).

    • Combination: TBA-Furanone (20 mg/kg) + Ciprofloxacin (10 mg/kg).

Step-by-Step Workflow
  • Inoculum Preparation:

    • Grow PAO1 to mid-log phase (

      
      ).
      
    • Wash and resuspend in PBS to

      
       CFU/mL.
      
  • Infection (Day 0):

    • Anesthetize mice (Ketamine/Xylazine).

    • Intranasal administration of 20

      
      L inoculum (
      
      
      
      CFU/mouse).
  • Treatment (Day 0 - Day 3):

    • Administer treatments 2 hours post-infection (h.p.i) and then q12h (every 12 hours) for 3 days.

  • Endpoints (Day 4):

    • Survival Analysis: Monitor daily.

    • Bacterial Load: Harvest lungs, homogenize, serial dilute, and plate on Pseudomonas Isolation Agar.

    • Histopathology: Fix lung lobe in 10% formalin, stain with H&E. Score for infiltration and necrosis.

DOT Diagram: Experimental Workflow

Workflow cluster_Treat Treatment (q12h x 3 Days) Culture P. aeruginosa Culture (Log Phase) Infection Intranasal Infection (2x10^5 CFU) Culture->Infection Random Randomization (n=10/group) Infection->Random Vehicle Vehicle Random->Vehicle Cipro Ciprofloxacin Random->Cipro TBA TBA-Furanone Random->TBA Harvest Harvest Lungs (Day 4) Vehicle->Harvest Cipro->Harvest TBA->Harvest Analysis Analysis: 1. CFU Counts 2. H&E Staining 3. Cytokines (TNF-a) Harvest->Analysis

Figure 2: In Vivo Validation Workflow. Standardized protocol for assessing anti-infective efficacy in a murine lung model.

Anticipated Results & Data Interpretation

The following data represents the expected outcome if TBA-Furanone successfully functions as a virulence inhibitor.

Table 2: Efficacy Data Summary (Day 4)
MetricVehicle Ciprofloxacin (30mg/kg) TBA-Furanone (20mg/kg) Combination (Cipro+TBA)
Survival Rate 20%90%70% 100%
Lung Bacterial Load (Log CFU/g)




Lung Pathology Score (0-4)

(Severe Necrosis)

(Mild)

(Reduced Inflammation)

(Normal)
Biofilm Mass (Ex Vivo) HighLowNegligible Negligible

Interpretation:

  • Bacterial Load: TBA-Furanone does not significantly reduce bacterial load compared to Ciprofloxacin (6.8 vs 3.2 Log CFU). This confirms it is non-bactericidal .

  • Pathology & Survival: Despite high bacterial load, the TBA-Furanone group shows significantly reduced lung damage (Score 1.5 vs 3.8) and high survival. This proves virulence attenuation —the bacteria are present but "disarmed" (unable to secrete damaging toxins like elastase).

  • Synergy: The combination group shows the highest efficacy, suggesting TBA-Furanone makes bacteria more susceptible to host immunity and antibiotics by stripping their biofilm defenses.

References

  • Hentzer, M., et al. (2003). "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." The EMBO Journal. Link

  • Wu, H., et al. (2004). "Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice." Journal of Antimicrobial Chemotherapy. Link

  • Kalia, V. C. (2013). "Quorum sensing inhibitors: An overview." Biotechnology Advances. Link

  • Mugunthan, G., & Hari, N. (2021). "Synthesis and biological evaluation of novel 4-amino-2(5H)-furanone derivatives." Chemical Biology & Drug Design. (Representative citation for class synthesis). Link

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol for 4-(Tert-butylamino)-2,5-dihydrofuran-2-one

This guide provides a detailed, safety-first protocol for the proper disposal of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one. As a specialized heterocyclic compound, its disposal requires careful consideration of its stru...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one. As a specialized heterocyclic compound, its disposal requires careful consideration of its structural components: a butenolide core, a dihydrofuran ring, and a tert-butylamino substituent. Lacking a specific Safety Data Sheet (SDS), this protocol synthesizes data from structurally related molecules to establish a robust and cautious disposal framework. Our primary objective is to ensure the safety of laboratory personnel and maintain environmental compliance.

Hazard Assessment and Characterization

The disposal procedure is dictated by the inherent hazards of the molecule. An analysis of its structural motifs suggests the following risks, which classify it as hazardous waste requiring professional disposal.

  • Flammability: The dihydrofuran ring is present in highly flammable solvents like tetrahydrofuran (THF).[1] Therefore, this compound should be treated as a flammable liquid. Vapors may be heavier than air and form explosive mixtures.[2]

  • Peroxide Formation: Dihydrofuran and related cyclic ethers are known to form explosive peroxides upon exposure to air and light, especially during prolonged storage.[2][3][4] This is a critical safety consideration.

  • Health Hazards: The tert-butylamino group and the furanone ring suggest potential toxicity and irritant properties. Structurally similar compounds are harmful if swallowed, cause serious eye irritation, and may lead to respiratory irritation.[5][6] Furthermore, some related furan compounds are suspected carcinogens.[2][7]

  • Environmental Hazards: Uncontrolled release into the environment must be avoided. This chemical should be prevented from entering drains or waterways.[8]

Table 1: Synthesized Hazard Profile and Precautions

Hazard Class Associated Risks Recommended Precautionary Statements (P-Statements)
Flammable Liquid Highly flammable liquid and vapor.[7] Vapors may form explosive mixtures with air.[3] P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2]
P233: Keep container tightly closed.[2]
P240: Ground and bond container and receiving equipment.[1]
Peroxide Former May form explosive peroxides upon storage, particularly when exposed to air.[1][3] P201: Obtain special instructions before use.[2] P405: Store locked up.[2]
Acute Toxicity / Irritant Harmful if swallowed.[7] Causes serious eye irritation.[5] Causes skin and respiratory irritation.[5][6] P261: Avoid breathing mist or vapors.[2]
P264: Wash skin thoroughly after handling.[2]
P280: Wear protective gloves/eye protection/face protection.[2]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

| Suspected Carcinogen | Suspected of causing cancer.[2][3] | P202: Do not handle until all safety precautions have been read and understood.[2] |

Personnel Protective Equipment (PPE) and Safety Precautions

Before handling or preparing for disposal, ensure all safety measures are in place. The causality is simple: preventing exposure is the most effective way to mitigate risk.

  • Engineering Controls: All handling of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one, including waste collection, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[2]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles and a face shield.[5]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Immediately change gloves if they become contaminated.

    • Protective Clothing: A flame-retardant laboratory coat is required.

    • Respiratory Protection: Respiratory protection is necessary if vapors or aerosols are generated outside of a fume hood.

Step-by-Step Disposal Workflow

This compound and any materials contaminated with it must be disposed of as regulated hazardous waste. Adherence to institutional and national regulations (e.g., EPA in the United States) is mandatory.[9][10]

Step 1: Waste Classification and Segregation

  • Primary Chemical Waste: All solutions and neat quantities of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one are classified as hazardous chemical waste.

  • Segregation: Do not mix this waste stream with incompatible chemicals. Collect it in a dedicated waste container to prevent unknown and potentially violent reactions.[2]

Step 2: Waste Collection

  • Liquid Waste:

    • Obtain a clean, compatible, and leak-proof waste container. A glass bottle with a screw cap is recommended.

    • Carefully transfer the waste into the container, avoiding splashes. If transferring significant quantities, ensure the container is grounded and bonded to prevent static discharge.[1]

    • Do not fill the container more than 90% full to allow for vapor expansion.

    • Securely cap the container.[9]

  • Contaminated Solid Waste:

    • Collect all contaminated labware, such as pipette tips, wipes, and gloves, in a separate, clearly labeled, sealable bag or container.[9]

    • This waste stream must also be treated as hazardous.

  • Empty Reagent Containers:

    • Thoroughly empty the original container of all contents.

    • Perform a "triple rinse" using a suitable solvent (e.g., ethanol or acetone).[9]

    • Crucially, collect all three portions of the rinsate as hazardous liquid waste. [9]

    • Once triple-rinsed, the container can be prepared for non-hazardous disposal. Deface or remove the original label to prevent misuse.[9]

Step 3: Labeling and Storage

  • Labeling: Immediately label the waste container with a completed hazardous waste tag, as required by your institution. The label must include:

    • The full chemical name: "4-(Tert-butylamino)-2,5-dihydrofuran-2-one"

    • The words "Hazardous Waste"

    • An accurate list of the hazards (e.g., Flammable, Toxic, Irritant)

    • The accumulation start date

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your lab's designated waste collection area.

    • Ensure the storage location is cool, well-ventilated, and away from heat or ignition sources.[1]

    • Utilize secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

Step 4: Final Disposal

  • Contact EHS: Arrange for a waste pickup with your institution's Environmental Health & Safety (EHS) department.[9]

  • Professional Disposal: Never dispose of this chemical down the drain or in regular trash.[8] The final disposal must be handled by a licensed hazardous waste disposal facility in accordance with all local, state, and federal regulations.[1][8]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent injury and further contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if you feel unwell.

  • Control Ignition Sources: Immediately extinguish any open flames and turn off nearby equipment.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain and Absorb: For small spills, use an inert absorbent material such as sand, silica gel, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a sealable container for disposal as hazardous waste.[1][2]

  • Decontaminate: Clean the spill area thoroughly.

  • Contact EHS: Report the spill to your EHS office, especially for larger spills that require expert assistance.

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from work with 4-(Tert-butylamino)-2,5-dihydrofuran-2-one.

G Disposal Workflow for 4-(Tert-butylamino)-2,5-dihydrofuran-2-one cluster_generation Waste Generation & Initial Handling cluster_liquid Liquid & Rinsate Waste cluster_solid Solid Waste cluster_container Empty Container Handling cluster_final Final Steps start Waste Generated (Neat Chemical, Solution, or Contaminated Material) decision_type Liquid, Solid, or Empty Container? start->decision_type collect_liquid Collect in dedicated, labeled hazardous waste container. Ground container if necessary. decision_type->collect_liquid Liquid collect_solid Collect contaminated solids (gloves, wipes) in a separate, labeled hazardous waste bag/container. decision_type->collect_solid Contaminated Solid triple_rinse Triple rinse container with appropriate solvent. decision_type->triple_rinse Empty Container store_waste Securely seal container(s) and store in designated Satellite Accumulation Area (SAA). collect_liquid->store_waste collect_solid->store_waste collect_rinsate Collect all rinsate as hazardous liquid waste. triple_rinse->collect_rinsate Rinsate dispose_container Deface label and dispose of clean container in appropriate (e.g., glass) non-hazardous waste. triple_rinse->dispose_container Cleaned Container collect_rinsate->collect_liquid contact_ehs Request pickup from Environmental Health & Safety (EHS). store_waste->contact_ehs

Caption: Disposal decision tree for 4-(Tert-butylamino)-2,5-dihydrofuran-2-one waste.

References

  • Sigma-Aldrich. (2025, October 9). SAFETY DATA SHEET.
  • Merck. (2025, September 3). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, June 11). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • Merck Millipore. (2025, August 27). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, August 24). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, August 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, June 11). SAFETY DATA SHEET.
  • Aaronchem. (2024, November 1). Safety Data Sheet.
  • Fisher Scientific. (2011, January 19). SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 4-(Tert-butylamino)-2,5-dihydrofuran-2-one

Executive Summary & Chemical Context[1] 4-(Tert-butylamino)-2,5-dihydrofuran-2-one (also known as 4-(tert-butylamino)-2(5H)-furanone) is a specialized enaminone-lactone scaffold . Unlike common commodity solvents, this c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1]

4-(Tert-butylamino)-2,5-dihydrofuran-2-one (also known as 4-(tert-butylamino)-2(5H)-furanone) is a specialized enaminone-lactone scaffold . Unlike common commodity solvents, this compound represents a class of bioactive heterocyclic intermediates often utilized in:

  • Quorum Sensing Inhibition (QSI): Disrupting bacterial biofilm formation (specifically Pseudomonas aeruginosa).

  • Pharmaceutical Synthesis: Serving as a pharmacophore building block for beta-adrenergic receptor antagonists (e.g., Timolol analogs) and novel antibiotics.

Critical Safety Alert: While specific toxicological data for this exact derivative may be limited in public databases, its structural homology to 2(5H)-furanone (a known mutagen and irritant) and tert-butylamine (a corrosive base) dictates a High-Potency Handling Strategy . This guide adopts a "Precautionary Principle" approach, treating the substance as a potential sensitizer and potent irritant.

Hazard Identification & Risk Assessment (SAR-Based)

Based on Structure-Activity Relationship (SAR) analysis of 4-amino-2(5H)-furanones.

Hazard ClassGHS Category (Est.)Hazard StatementMechanism of Action
Acute Toxicity Category 4 (Oral)H302: Harmful if swallowed.Lactone ring reactivity; potential alkylation of biological substrates.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1]The amine substituent reduces volatility but retains basicity/irritancy.
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1]High polarity and potential for hydrolysis on moist mucosal surfaces.
Sensitization Category 1 (Skin)H317: May cause allergic skin reaction.CRITICAL ALERT:

-unsaturated lactones are known Michael acceptors, capable of haptenizing proteins (sensitization).
STOT - Single Exposure Category 3H335: May cause respiratory irritation.Inhalation of dust/aerosols triggers mucosal inflammation.
Physical Properties Impacting Safety
  • State: Solid (Crystalline Powder).

  • Solubility: Soluble in polar organic solvents (DMSO, Methanol, DCM); sparingly soluble in water.

  • Stability: Susceptible to hydrolysis in strong acid/base; stable under neutral conditions. Hygroscopic (absorbs moisture).

Personal Protective Equipment (PPE) Specifications

The following PPE ensemble is mandatory for all manipulations involving >10 mg of neat solid.

A. Hand Protection: The "Double-Shell" Protocol

Standard latex gloves are insufficient due to the lipophilic nature of the tert-butyl group and the permeation potential of furanones.

  • Inner Layer: Nitrile (0.11 mm / 4 mil) - Touch sensitivity.

  • Outer Layer: High-Grade Nitrile (0.2 mm / 8 mil) OR Laminate (Silver Shield/4H) - Chemical barrier.

  • Rationale: Enaminones can penetrate thin nitrile over time. The outer layer prevents bulk contamination, while the inner layer protects during doffing.

B. Respiratory Protection
  • Primary Engineering Control: All handling must occur inside a Chemical Fume Hood or Powder Weighing Station .

  • PPE Backup (if hood is unavailable or for spill cleanup):

    • Minimum: N95/P95 Filtering Facepiece (Particulate protection).

    • Recommended: Half-face respirator with P100/OV (Organic Vapor) cartridges.

    • Why OV? While the solid has low vapor pressure, hydrolysis can release trace amine vapors.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses with side shields are inadequate for powders that can become airborne.

  • Body: Lab coat (buttoned/snapped) + Tyvek® Sleeve Covers (to bridge the gap between glove and coat).

Operational Protocols

Workflow 1: Weighing & Transfer (Solid)
  • Objective: Prevent dust generation and surface contamination.[2]

  • Step 1: Place the balance inside the fume hood. If the balance is external, use a tarred secondary container (e.g., a screw-top vial) to transport the material.

  • Step 2: Use an antistatic gun or ionizer if the powder is static-prone (common for crystalline lactones).

  • Step 3: Clean the spatula immediately with a Kimwipe soaked in Acetone or Methanol before removing it from the hood.

Workflow 2: Solubilization & Reaction Setup
  • Solvent Choice: Dissolve in DMSO or Dichloromethane (DCM) .

  • Exotherm Alert: Reaction with strong acids (e.g., HCl, TFA) may generate heat. Add acid dropwise to the furanone solution at 0°C.

  • Quenching: When quenching reactions containing this intermediate, avoid strongly basic aqueous workups if possible, as this may open the lactone ring, altering the product identity.

Workflow 3: Waste Disposal
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Irritant."

  • Liquid Waste: "Non-Halogenated Organic" (if in DMSO/MeOH) or "Halogenated" (if in DCM).

  • Destruction: Incineration is the preferred method. Do not dispose of down the drain; furanones are biologically active against aquatic biofilms.

Emergency Response & Decontamination

Decision Logic: Spill Response
  • Scenario A: Dry Powder Spill (< 5g)

    • Isolate: Mark the area.

    • PPE: Don P100 respirator and double gloves.

    • Clean: Cover with wet paper towels (to prevent dust)

      
       Scoop into bag 
      
      
      
      Wipe surface with 10% Sodium Carbonate (deactivates the lactone) followed by water.
  • Scenario B: Solution Spill (> 100 mL)

    • Evacuate: Vapor risk from solvent (DCM/DMSO).

    • Absorb: Use Vermiculite or Polypropylene Pads .

    • Decontaminate: Scrub area with soap and water.

First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol (enhances skin absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (lactone ring can cause corneal damage).

Visual Logic: Safety Decision Tree

SafetyProtocol Start START: Handling 4-(Tert-butylamino)-2,5-dihydrofuran-2-one StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Dry Solution Solution (Dissolved) StateCheck->Solution Wet DustControl Risk: Dust Inhalation & Sensitization Solid->DustControl SplashControl Risk: Skin Absorption & Splash Solution->SplashControl SolidPPE PPE: Double Nitrile + N95/P100 + Goggles DustControl->SolidPPE SolidAction Action: Weigh in Hood + Antistatic Tools SolidPPE->SolidAction Disposal Disposal: Incineration (No Drain) SolidAction->Disposal SolnPPE PPE: Silver Shield/Laminate Gloves + Goggles SplashControl->SolnPPE SolnAction Action: Syringe Transfer (Closed System) SolnPPE->SolnAction SolnAction->Disposal

Caption: Operational decision tree for selecting PPE and engineering controls based on the physical state of the material.

References

  • PubChem. (2025).[3] 2(5H)-Furanone Compound Summary. National Library of Medicine. [Link]

  • Hentzer, M., et al. (2003). Attentuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors. The EMBO Journal. (Context for biological activity and handling of furanone inhibitors). [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.